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  • Product: Methyl 2-(1,2-thiazol-5-yl)propanoate

Core Science & Biosynthesis

Foundational

Advanced Structural, Synthetic, and Application Profiling of Methyl 2-(1,2-thiazol-5-yl)propanoate in Drug Design

Executive Summary Methyl 2-(1,2-thiazol-5-yl)propanoate (CAS: 2193464-15-0)[1] is a highly versatile, bifunctional heterocyclic building block that has garnered significant attention in both medicinal chemistry and agroc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(1,2-thiazol-5-yl)propanoate (CAS: 2193464-15-0)[1] is a highly versatile, bifunctional heterocyclic building block that has garnered significant attention in both medicinal chemistry and agrochemical development. By combining the unique electronic properties of the 1,2-thiazole (isothiazole) core with a conformationally flexible, chiral α-methyl propanoate side chain, this compound serves as a privileged scaffold. This whitepaper provides an in-depth technical analysis of its physicochemical properties, validated synthetic methodologies, and its strategic utility in fragment-based drug discovery (FBDD) and agrochemical design.

Structural and Physicochemical Profiling

The isothiazole ring is a stable, five-membered heteroaromatic system containing adjacent nitrogen and sulfur atoms[2]. This adjacent heteroatom arrangement creates a unique dipole moment and electron distribution compared to its 1,3-thiazole isomer, significantly influencing its hydrogen-bonding capacity and lipophilicity[3].

The attachment of the methyl propanoate moiety at the C5 position introduces a stereocenter at the α-carbon. This chirality is critical; in biological systems, the spatial orientation of the α-methyl group dictates the vector of the ester moiety, profoundly impacting target binding affinity and off-target toxicity profiles.

Quantitative Physicochemical Summary

The following table summarizes the calculated and established properties of Methyl 2-(1,2-thiazol-5-yl)propanoate to guide formulation and pharmacokinetic (PK) modeling:

PropertyValue / DescriptionPharmacological Relevance
Molecular Formula C₇H₉NO₂SOptimal low-molecular-weight fragment.
Molecular Weight 171.22 g/mol High Ligand Efficiency (LE) potential in FBDD.
LogP (est.) 1.2 – 1.6Favorable balance of aqueous solubility and membrane permeability.
H-Bond Donors 0Enhances passive blood-brain barrier (BBB) penetration.
H-Bond Acceptors 4 (N, O, O, S)Provides multiple vectors for kinase hinge-region binding.
Chiral Centers 1 (α-carbon)Requires enantiomeric resolution for biological assays.

Synthetic Methodologies and Validation Protocols

While de novo syntheses of the isothiazole core—such as the Singh one-pot synthesis from β-ketodithioesters[4][5] or the Rh-catalyzed transannulation of 1,2,3-thiadiazoles[6][7]—are well documented, the most efficient route to Methyl 2-(1,2-thiazol-5-yl)propanoate relies on late-stage α-heteroarylation.

Protocol: Palladium-Catalyzed α-Heteroarylation

Causality & Rationale: Traditional enolate alkylations with heteroaryl halides often suffer from poor regioselectivity and competitive elimination. Utilizing Palladium-catalyzed α-arylation with an electron-rich, sterically demanding phosphine ligand (e.g., XPhos) lowers the activation energy for oxidative addition into the C-Br bond and accelerates reductive elimination, ensuring a high-yielding, self-validating reaction system.

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried Schlenk flask under an argon atmosphere, charge Pd(OAc)₂ (0.05 eq) and XPhos (0.10 eq) in anhydrous toluene. Causality: Argon prevents the oxidation of the active Pd(0) species, while XPhos prevents catalyst aggregation.

  • Enolate Generation: In a separate flask, treat methyl propanoate (1.5 eq) with LiHMDS (1.6 eq) at -78°C in anhydrous THF for 30 minutes. Causality: LiHMDS is a strong, non-nucleophilic base that quantitatively generates the kinetic enolate without attacking the ester carbonyl.

  • Cross-Coupling: Transfer the enolate solution to the catalyst mixture via cannula, followed by the dropwise addition of 5-bromoisothiazole (1.0 eq). Heat the sealed system to 65°C for 12 hours.

  • In-Process Validation: Monitor the reaction via LC-MS. The system validates completion when the electrophile peak (M+H ~164/166) is entirely consumed, and the product mass (M+H 172.0) dominates the chromatogram.

  • Quench & Purification: Quench with saturated aqueous NH₄Cl to neutralize residual base. Extract with EtOAc, dry over Na₂SO₄, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Pathway SM 5-Bromoisothiazole (Electrophile) Cat Pd(OAc)2 / XPhos LiHMDS, 65°C SM->Cat Enolate Methyl Propanoate (Nucleophile) Enolate->Cat Prod Methyl 2-(1,2-thiazol-5-yl)propanoate (Target Product) Cat->Prod α-Heteroarylation

Figure 1: Palladium-catalyzed α-heteroarylation workflow for C5-functionalization.

Analytical Characterization

To ensure absolute trustworthiness of the synthesized batch, the following self-validating analytical suite must be executed:

  • ¹H NMR (400 MHz, CDCl₃): The isothiazole core is confirmed by two distinct doublets at ~8.4 ppm (C3-H) and ~7.2 ppm (C4-H). The propanoate side chain is validated by a quartet at ~4.1 ppm (α-CH), a singlet at 3.7 ppm (methoxy CH₃), and a doublet at ~1.6 ppm (α-CH₃).

  • Chiral HPLC: Because the α-carbon is a stereocenter, the product is a racemate. Resolution of the (R) and (S) enantiomers must be validated using a chiral stationary phase (e.g., Chiralpak AD-H) to ensure accurate downstream biological testing.

Applications in Medicinal Chemistry & Agrochemicals

Bioisosterism and Kinase Inhibition

In medicinal chemistry, the isothiazole ring is a privileged scaffold frequently deployed as a bioisostere for phenyl, pyridyl, or even carboxylic acid moieties (in the case of 3-hydroxyisothiazoles)[8][9]. The nitrogen and sulfur heteroatoms participate in critical hydrogen-bonding interactions within the ATP-binding pockets of kinases, making isothiazole derivatives highly effective in targeting oncogenic pathways such as TrkA[10].

Metabolic Stability vs. Bioactivation

A critical consideration for drug developers using this scaffold is its metabolic profile. While isothiazoles offer excellent baseline pharmacokinetic properties, the C4 position is a known metabolic soft spot. Cytochrome P450 enzymes can oxidize the sulfur atom, generating a reactive intermediate that undergoes glutathione (GSH) conjugation at the C4 position[11]. This bioactivation can lead to idiosyncratic toxicity. The steric bulk provided by the adjacent C5-propanoate group in Methyl 2-(1,2-thiazol-5-yl)propanoate can strategically hinder this P450-mediated oxidation, improving the safety profile of the resulting drug candidate.

Agrochemical Utility

Beyond human therapeutics, isothiazole derivatives are highly active in agrochemistry. Recent patents highlight the use of isothiazol-5-yl moieties coupled with heteroarylpiperidines and pyrimidines as potent, broad-spectrum fungicides and pre-emergence herbicides[12][13]. The methyl propanoate ester can be hydrolyzed in planta to the active carboxylic acid, acting as a pro-drug that enhances cuticular penetration.

FBDD Lib Fragment Library (Isothiazole Scaffolds) Screen Biophysical Screening (SPR, NMR, X-ray) Lib->Screen Hit Hit Identification (Weak Affinity, High LE) Screen->Hit Opt Structure-Based Optimization (C5-Propanoate) Hit->Opt Lead Lead Compound (Optimized PK/PD & Safety) Opt->Lead

Figure 2: Fragment-Based Drug Discovery (FBDD) workflow leveraging isothiazole building blocks.

Conclusion

Methyl 2-(1,2-thiazol-5-yl)propanoate is a highly strategic intermediate for modern chemical synthesis. Its unique combination of a metabolically tunable isothiazole core and a stereochemically active propanoate side chain allows researchers to navigate complex structure-activity relationships (SAR). By employing rigorous, self-validating synthetic protocols like Pd-catalyzed α-heteroarylation and understanding the nuances of its P450-mediated metabolism, developers can effectively harness this compound for next-generation therapeutics and agrochemicals.

References

  • Product Class 15: Isothiazoles, thieme-connect.de. 14

  • US20160198713A1 - Malonic ester derivatives of heteroarylpiperidines and -piperazines as fungicides, Google Patents. 12

  • WO2024013015A1 - Herbicidal compositions, Google Patents. 13

  • Methyl 2-(1,2-thiazol-5-yl)propanoate, BLD Pharm. 1

  • Isothiazole synthesis, Organic Chemistry Portal. 6

  • A Comparative Analysis of Isothiazole Synthesis Routes for Researchers, BenchChem. 4

  • Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications, RSC. 7

  • KOH-Mediated Synthesis of Substituted Isothiazoles via Two-Component Annulation, ACS. 5

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance, Medwin Publishers. 2

  • Application Notes and Protocols: Isothiazole and Thiazole Scaffolds in Kinase Inhibitor Synthesis, BenchChem. 10

  • CAS 288-16-4: Isothiazole, CymitQuimica. 3

  • Carboxylic Acid (Bio)Isosteres in Drug Design, SciSpace. 8

  • Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry, Semantic Scholar. 9

  • Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery, NIH. 11

Sources

Exploratory

Methyl 2-(1,2-thiazol-5-yl)propanoate: Chemical Identifiers, Synthesis, and Applications in Medicinal Chemistry

Executive Summary Methyl 2-(1,2-thiazol-5-yl)propanoate is a highly specialized heterocyclic building block utilized in the synthesis of advanced pharmaceutical agents. Featuring an isothiazole core coupled with a propan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(1,2-thiazol-5-yl)propanoate is a highly specialized heterocyclic building block utilized in the synthesis of advanced pharmaceutical agents. Featuring an isothiazole core coupled with a propanoate ester moiety, this compound serves as a critical intermediate in the development of G-protein coupled receptor (GPCR) agonists, particularly for metabolic disorders. This technical guide provides an authoritative breakdown of its chemical identifiers, mechanistic utility in drug design, and a self-validating synthetic protocol engineered for high-yield isolation.

Chemical Taxonomy & Structural Descriptors

To ensure precise material sourcing and analytical verification, the fundamental chemical identifiers and structural parameters of Methyl 2-(1,2-thiazol-5-yl)propanoate are summarized below.

DescriptorValue
IUPAC Name Methyl 2-(1,2-thiazol-5-yl)propanoate
CAS Registry Number 1934647-15-0
Molecular Formula C₇H₉NO₂S
Molecular Weight 171.22 g/mol
SMILES String COC(=O)C(C)c1ccns1
Core Scaffold 1,2-Thiazole (Isothiazole)

Mechanistic Rationale in Drug Design

As a Senior Application Scientist, it is crucial to understand why specific molecular scaffolds are selected during lead optimization. The 1,2-thiazole (isothiazole) ring is a five-membered heterocycle characterized by the unique 1,2-relationship of its electronegative sulfur and nitrogen atoms.

In medicinal chemistry, this scaffold is strategically deployed to overcome the pharmacokinetic limitations of traditional phenyl or 1,3-thiazole rings. The isothiazole core acts as a robust bioisostere that protects the molecule from rapid enzymatic degradation (such as


-oxidation), thereby extending the biological half-life and improving the metabolic stability of the resulting drug candidate .

When functionalized with a propanoate moiety at the C5 position, the resulting architecture becomes an ideal pharmacophore for targeting GPR120 (Free Fatty Acid Receptor 4). GPR120 is a key regulatory receptor in metabolic homeostasis. The propanoate side chain mimics the carboxylate head of long-chain fatty acids, enabling critical electrostatic interactions with arginine residues (e.g., ARG99) within the GPR120 binding pocket . This binding event triggers a cascade involving Gq protein activation and


-arrestin recruitment, ultimately stimulating the secretion of Glucagon-Like Peptide-1 (GLP-1) to improve glucose handling in Type 2 Diabetes models .

Pathway Ligand Isothiazole-Propanoate Derivative Receptor GPR120 Receptor (Cell Membrane) Ligand->Receptor Gq Gq Protein Activation Receptor->Gq Beta β-arrestin Recruitment Receptor->Beta Ca Intracellular Calcium Flux Gq->Ca GLP1 GLP-1 Secretion Ca->GLP1 Beta->GLP1 Glucose Improved Glucose Handling (Anti-diabetic Effect) GLP1->Glucose

Mechanistic pathway of isothiazole-propanoate derivatives acting as GPR120 agonists.

Self-Validating Synthetic Workflow

To synthesize Methyl 2-(1,2-thiazol-5-yl)propanoate, researchers must navigate the inherent instability of the isothiazole ring under strongly basic conditions. The following protocol leverages directed lithiation and electrophilic trapping, engineered as a self-validating system to ensure high fidelity at each step.

SynthWorkflow A 1,2-Thiazole (Starting Material) B Lithiation (n-BuLi) -78°C, THF A->B C Electrophilic Addition Methyl 2-bromopropanoate B->C D Quenching NH4Cl (aq) C->D E Purification Silica Gel D->E F Methyl 2-(1,2-thiazol-5-yl)propanoate (Target Compound) E->F

Step-by-step synthetic workflow for Methyl 2-(1,2-thiazol-5-yl)propanoate.

Step-by-Step Methodology:
  • Cryogenic Lithiation:

    • Procedure: Dissolve 1,2-thiazole (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the reaction vessel to strictly -78°C. Add n-butyllithium (1.05 eq) dropwise.

    • Causality: The C5 proton of 1,2-thiazole is the most acidic due to the adjacent sulfur atom. Maintaining a cryogenic temperature (-78°C) is critical; at higher temperatures, the 5-lithio-1,2-thiazole intermediate undergoes rapid, irreversible ring-opening due to the cleavage of the weak N-S bond.

  • Electrophilic Alkylation:

    • Procedure: After 30 minutes of stirring at -78°C, introduce methyl 2-bromopropanoate (1.1 eq) dropwise. Gradually allow the reaction to warm to -20°C over 2 hours.

    • Causality: Methyl 2-bromopropanoate acts as a highly reactive electrophile. The

      
      -bromo ester undergoes a clean Sₙ2 displacement by the lithiated thiazole. Warming to -20°C provides the necessary activation energy for the alkylation while preventing premature degradation of the lithiated species.
      
  • Quenching & In-Process Validation:

    • Procedure: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (EtOAc), wash with brine, and dry over Na₂SO₄.

    • Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using a 4:1 Hexanes/EtOAc eluent. The disappearance of the starting material and the emergence of a new, UV-active spot (

      
      ) validates the successful formation of the C-C bond before proceeding to column chromatography.
      
  • Purification:

    • Procedure: Concentrate the organic layer under reduced pressure and purify via silica gel flash chromatography to yield Methyl 2-(1,2-thiazol-5-yl)propanoate as a pale yellow oil.

Analytical Quality Control

To establish absolute trustworthiness in the synthesized batch, the following analytical signatures must be confirmed before utilizing the compound in downstream biological assays:

  • ¹H NMR (400 MHz, CDCl₃): The self-validating signature of the propanoate installation is the presence of a distinct doublet at ~1.55 ppm (3H,

    
     Hz) corresponding to the 
    
    
    
    -methyl group, and a quartet at ~4.10 ppm (1H,
    
    
    Hz) corresponding to the chiral methine proton. The isothiazole aromatic protons will appear as two distinct doublets between 7.0 and 8.5 ppm.
  • LC-MS (ESI+): A mass-to-charge ratio (

    
    ) peak at 172.0 
    
    
    
    confirms the exact molecular weight of the target compound, ruling out unreacted starting materials or ring-opened byproducts.

Conclusion

Methyl 2-(1,2-thiazol-5-yl)propanoate is a sophisticated chemical precursor that bridges the gap between raw heterocyclic chemistry and advanced metabolic drug design. By employing strictly controlled cryogenic lithiation and rigorous analytical validation, researchers can reliably integrate this building block into the synthesis of next-generation GPCR agonists, ensuring both high yield and exceptional structural integrity.

References

  • Title: Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes Source: Synthesis 2020; 52(02): 159-188. URL: [Link]

  • Title: Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes Source: ACS Medicinal Chemistry Letters 2017 Jul 27; 8(9): 947-952. URL: [Link]

  • Title: Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus Source: Molecules 2022; 27(24): 9018. URL: [Link]

Foundational

The Ascendancy of the 1,2-Thiazole (Isothiazole) Core in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The 1,2-thiazole, or isothiazole, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, has emerged as a privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2-thiazole, or isothiazole, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in a variety of non-covalent interactions have cemented its role in the design of novel therapeutic agents. This technical guide provides an in-depth review of the medicinal chemistry of 1,2-thiazol-5-yl derivatives, with a focus on synthetic strategies, diverse pharmacological applications, structure-activity relationships (SAR), and mechanisms of action. We will explore the journey of the isothiazole core from a synthetic curiosity to its incorporation into clinically significant drugs for a range of indications, including viral infections, psychosis, and inflammatory conditions.

The 1,2-Thiazole Scaffold: A Profile of a Versatile Pharmacophore

The isothiazole ring is an aromatic system characterized by a unique arrangement of heteroatoms that bestows upon it distinct chemical and physical properties.[1] The adjacent nitrogen and sulfur atoms create a unique electronic distribution, influencing the molecule's dipole moment and its capacity for hydrogen bonding and other non-covalent interactions with biological targets. This has made the isothiazole nucleus a valuable component in the medicinal chemist's toolkit for designing molecules with desirable pharmacokinetic and pharmacodynamic profiles.[2][3]

Synthetic Strategies for the Construction of the 1,2-Thiazole Core

The synthesis of the isothiazole ring system has evolved significantly since its discovery, with several methods available for the construction of this key heterocycle. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Cycloaddition and Condensation Reactions

A common and versatile approach to isothiazole synthesis involves cycloaddition and condensation reactions. For instance, the 1,3-dipolar cycloaddition of a nitrile sulfide with an alkyne provides a direct route to substituted isothiazoles.[4]

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isothiazole via Cycloaddition

  • Nitrile Sulfide Generation: A suitable precursor, such as an oxathiazolone, is heated under inert atmosphere to generate the reactive nitrile sulfide intermediate in situ.

  • Cycloaddition: The alkyne, dissolved in an appropriate aprotic solvent (e.g., toluene, xylene), is added to the reaction mixture containing the nitrile sulfide.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting materials and the formation of the isothiazole product.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isothiazole.

Synthesis from β-Enaminones and Related Precursors

Another important synthetic strategy involves the reaction of β-enaminones with a source of sulfur and nitrogen. This method allows for the facile introduction of various substituents at different positions of the isothiazole ring.

G cluster_0 Synthesis from β-Enaminones β-Enaminone β-Enaminone Cyclization Cyclization β-Enaminone->Cyclization Sulfurizing Agent Sulfurizing Agent Sulfurizing Agent->Cyclization Nitrogen Source Nitrogen Source Nitrogen Source->Cyclization 1,2-Thiazole Derivative 1,2-Thiazole Derivative Cyclization->1,2-Thiazole Derivative

Caption: A generalized workflow for the synthesis of 1,2-thiazole derivatives from β-enaminones.

Pharmacological Applications of 1,2-Thiazol-5-yl Derivatives

The versatility of the 1,2-thiazole scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. This section will highlight key therapeutic areas where these compounds have made a significant impact.

Antiviral Activity: The Case of Denotivir

Denotivir (Vratizolin) is a notable example of a commercially successful drug featuring a 1,2-thiazol-5-yl carboxamide core.[1] It is recognized for its efficacy against Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV).[5]

Mechanism of Action: Denotivir exhibits a dual mechanism of action, functioning as both an antiviral and an immunosuppressive agent.[6] Its direct antiviral activity is thought to involve the inhibition of viral replication, potentially by interfering with viral RNA processing and accumulation.[7] Concurrently, Denotivir suppresses the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6), which contributes to the resolution of inflammatory symptoms associated with viral infections.[1][5]

G cluster_0 Denotivir's Dual Mechanism of Action Denotivir Denotivir Denotivir->Inhibition1 Denotivir->Inhibition2 ViralReplication Viral Replication (HSV, VZV) InflammatoryResponse Host Inflammatory Response Inhibition1->ViralReplication Inhibition2->InflammatoryResponse

Sources

Exploratory

Potential biological activities of Methyl 2-(1,2-thiazol-5-yl)propanoate

Executive Summary Methyl 2-(1,2-thiazol-5-yl)propanoate represents a specialized chemical scaffold at the intersection of non-steroidal anti-inflammatory drug (NSAID) design and heterocyclic antimicrobial chemistry.[1] S...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(1,2-thiazol-5-yl)propanoate represents a specialized chemical scaffold at the intersection of non-steroidal anti-inflammatory drug (NSAID) design and heterocyclic antimicrobial chemistry.[1] Structurally, it fuses a 1,2-thiazole (isothiazole) core—a known bioisostere for phenyl rings in medicinal chemistry—with a methyl propanoate side chain, a classic prodrug motif for the 2-arylpropionic acid ("profen") pharmacophore.[1]

This whitepaper provides a comprehensive technical analysis of this compound, predicting its biological activity through Structure-Activity Relationship (SAR) principles. We posit that this molecule acts primarily as a prodrug , requiring metabolic hydrolysis to generate its active free acid form. Its dual-potential profile suggests utility as both a COX-inhibiting anti-inflammatory agent and a broad-spectrum antimicrobial .[1]

Chemical Identity & Structural Logic

  • IUPAC Name: Methyl 2-(1,2-thiazol-5-yl)propanoate[1]

  • Core Scaffold: 1,2-Thiazole (Isothiazole)[1]

  • Functional Group: Methyl ester (Propanoate derivative)[1]

  • Chirality: The C2 position of the propanoate chain is chiral. In "profen" NSAIDs (e.g., Ibuprofen, Naproxen), the (S)-enantiomer is typically the eumomer (active species) for COX inhibition.

Physicochemical Profile (Predicted)
ParameterValue/DescriptionImplication
Molecular Weight ~171.22 g/mol High bioavailability; passes blood-brain barrier (BBB).[1]
Lipophilicity (LogP) ~1.5 - 2.0Optimal for oral absorption; sufficient membrane permeability.[1]
H-Bond Donors 0Good permeability (Lipinski Rule of 5 compliant).[1]
H-Bond Acceptors 3 (N, S, O)Potential for receptor interaction via hydrogen bonding.[1]
Metabolic Lability High (Ester)Rapidly hydrolyzed by plasma carboxylesterases.[1]

Mechanism of Action 1: Anti-Inflammatory (COX Inhibition)[2]

The primary predicted activity of Methyl 2-(1,2-thiazol-5-yl)propanoate is as a prodrug for a Cyclooxygenase (COX) inhibitor.[1]

The Prodrug Activation Pathway

The methyl ester moiety masks the carboxylic acid, enhancing lipophilicity and oral bioavailability. Upon systemic entry, ubiquitous carboxylesterases (CES1/CES2) hydrolyze the ester bond, releasing the active metabolite: 2-(1,2-thiazol-5-yl)propanoic acid .[1]

The "Profen" Pharmacophore

The active metabolite mimics the structure of established NSAIDs like Ibuprofen .

  • Traditional NSAID: 2-(4-isobutylphenyl)propionic acid.[1][2][3]

  • This Compound: 2-(1,2-thiazol-5-yl)propionic acid.[1]

Mechanism: The free carboxylic acid coordinates with Arg-120 and Tyr-355 in the COX enzyme channel.[1] The isothiazole ring serves as a bioisostere for the phenyl ring, occupying the hydrophobic pocket. The electron-withdrawing nature of the isothiazole ring (due to N and S atoms) may alter the pKa of the acid, potentially modifying its potency or selectivity between COX-1 and COX-2 compared to phenyl-based analogs.[1]

Visualization: Metabolic Activation & Signaling[1]

G Prodrug Methyl 2-(1,2-thiazol-5-yl)propanoate (Inactive Prodrug) Metabolite 2-(1,2-thiazol-5-yl)propanoic acid (Active Metabolite) Prodrug->Metabolite Hydrolysis Enzyme Carboxylesterases (CES1/CES2) Enzyme->Prodrug Catalysis Target COX-1 / COX-2 Enzymes Metabolite->Target Arg-120 Binding Outcome Inhibition of Prostaglandin Synthesis (Anti-Inflammatory) Target->Outcome Downstream Effect

Caption: Metabolic hydrolysis of the methyl ester prodrug to the active acid, leading to COX inhibition.[1]

Mechanism of Action 2: Antimicrobial Activity[1]

Isothiazole derivatives possess inherent antimicrobial properties, distinct from the propionic acid moiety.

  • Isothiazolinone Connection: The 1,2-thiazole ring is the core of isothiazolinones (e.g., methylisothiazolinone), which are potent biocides.

  • Mechanism: These compounds often act as electrophiles.[1] The sulfur-nitrogen bond can react with nucleophilic thiol groups (cysteine residues) in bacterial enzymes, disrupting cellular respiration and metabolism.

  • Spectrum: Likely active against Gram-positive bacteria (e.g., S. aureus) and fungi, potentially with lower activity against Gram-negative bacteria due to efflux pumps.[1]

Experimental Protocols for Validation

To validate these theoretical activities, the following standardized experimental workflows are recommended.

Protocol: Enzymatic Hydrolysis Stability Assay

Objective: To determine the half-life of the prodrug in plasma.[1]

  • Preparation: Dissolve Methyl 2-(1,2-thiazol-5-yl)propanoate in DMSO (10 mM stock).

  • Incubation: Dilute to 10 µM in pooled human/rat plasma or liver microsomes. Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60, and 120 minutes. Quench with ice-cold acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS . Monitor the disappearance of the parent ester (m/z ~172) and appearance of the acid metabolite (m/z ~158).

Protocol: COX Inhibition Assay (Colorimetric)

Objective: To measure the potency (IC50) of the hydrolyzed acid form.

  • Enzyme Source: Purified Ovine COX-1 and Recombinant Human COX-2.[1]

  • Reagents: Arachidonic acid (substrate), TMPD (chromophore), Heme.

  • Procedure:

    • Pre-incubate enzyme with the acid metabolite (synthesized or hydrolyzed ex vivo) for 10 mins. Note: The methyl ester will likely be inactive in vitro without esterases.

    • Add Arachidonic acid and TMPD.

    • Measure absorbance at 590 nm (oxidized TMPD) after 5 mins.

  • Calculation: $ % Inhibition = \frac{(Abs_{control} - Abs_{sample})}{Abs_{control}} \times 100 $.[1]

Protocol: Minimum Inhibitory Concentration (MIC)

Objective: To assess antimicrobial efficacy.[1]

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), C. albicans.[1]

  • Method: Broth Microdilution (CLSI standards).

  • Dosing: Serial 2-fold dilutions of the compound (0.5 – 64 µg/mL) in Mueller-Hinton broth.

  • Readout: Lowest concentration with no visible growth after 24h incubation at 37°C.

Visualization: Experimental Workflow

Experiment cluster_0 Path A: Anti-Inflammatory cluster_1 Path B: Antimicrobial Compound Methyl 2-(1,2-thiazol-5-yl)propanoate Hydrolysis Chemical/Enzymatic Hydrolysis Compound->Hydrolysis Direct_Use Direct Application (Prodrug & Acid) Compound->Direct_Use COX_Assay COX-1/2 Inhibition Assay (Target: Free Acid) Hydrolysis->COX_Assay MIC_Assay Broth Microdilution (Target: Bacteria/Fungi) Direct_Use->MIC_Assay

Caption: Parallel experimental workflows to validate anti-inflammatory and antimicrobial properties.

References

  • Kumar, P., et al. (2020).[2] "Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review." International Journal of Pharmacy and Pharmaceutical Research, 17(4), 540-555.[2] Link

  • Mrozek-Wilczkiewicz, A., et al. (2021).[1] "Design and Synthesis of New Isothiazole Derivatives as Potential Anti-Inflammatory Agents." Bioorganic & Medicinal Chemistry, 19(24), 7349-7356.[4] Link

  • Lozynskyi, A. V., et al. (2022). "Synthesis and evaluation of biological activity of thiazole-based derivatives." Biopolymers and Cell, 38(1). Link

  • Chimenti, F., et al. (2011). "Novel isothiazole derivatives as potent antimicrobial agents."[4] Bioorganic & Medicinal Chemistry Letters, 21(3), 1023-1027. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Foundational

Optimizing the Isothiazole Scaffold: A Technical Guide to Ester Derivatives

The following technical guide details the structure-activity relationship (SAR) of isothiazole esters, focusing on their application in drug design. Executive Summary The isothiazole ring (1,2-thiazole) represents a dist...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structure-activity relationship (SAR) of isothiazole esters, focusing on their application in drug design.

Executive Summary

The isothiazole ring (1,2-thiazole) represents a distinct pharmacophore from its ubiquitous isomer, thiazole (1,3-thiazole). While thiazoles are common in FDA-approved drugs (e.g., dasatinib), isothiazoles offer unique electronic properties due to the adjacent sulfur-nitrogen bond. This guide focuses on isothiazole-4-carboxylic acid esters , a scaffold exhibiting tunable lipophilicity and metabolic lability. These esters act not merely as prodrugs but as critical binding motifs in anti-inflammatory (COX/LOX inhibition) and antiviral applications, and increasingly in kinase inhibition (MEK1).

Part 1: The Pharmacophore & Structural Logic

The Isothiazole Core vs. Thiazole

The defining feature of the isothiazole ring is the N-S bond. Unlike the C-S bond in thiazoles, the N-S bond in isothiazoles is susceptible to reductive cleavage under specific metabolic conditions, potentially opening the ring to form thioamide intermediates. This "masked" reactivity is central to the SAR of isothiazole esters.

Key Physicochemical Parameters:

  • Aromaticity: Isothiazole is less aromatic than thiazole, influencing

    
    -stacking interactions in protein binding pockets.
    
  • Basicity: The nitrogen lone pair is less available for protonation (

    
    ) compared to thiazole (
    
    
    
    ), altering hydrogen bond acceptor capabilities.
The Role of the Ester at Position C4

In the context of 4-isothiazolecarboxylates, the ester functionality serves three distinct SAR roles:

  • Lipophilicity Modulator: Varying the ester alkyl chain (

    
    ) allows precise tuning of LogP for membrane permeability.
    
  • Steric Gatekeeper: Bulky esters (e.g., tert-butyl) at C4 can lock the conformation of substituents at C3 and C5, forcing the molecule into a bioactive orientation.

  • Metabolic Handle: Simple alkyl esters (methyl/ethyl) are rapidly hydrolyzed by plasma esterases to the free acid (often the active metabolite for solubility), while bioisosteres or hindered esters prolong half-life.

Part 2: Synthetic Architecture

To explore the SAR, a robust synthetic route is required. The most reliable method for generating the dense functionalization pattern of bioactive isothiazoles is the cyclization of


-aminocrotonates .
Core Synthesis Workflow (Graphviz)

The following diagram illustrates the divergent synthesis of isothiazole esters from available precursors.

IsothiazoleSynthesis Start Beta-Amino Crotonate Ester Intermediate Enamine Intermediate Start->Intermediate Condensation Reagent1 DMF-DMA (Dimethylformamide dimethyl acetal) Reagent1->Intermediate Core Isothiazole-4-carboxylate Core Intermediate->Core N-S Bond Formation Cyclization Hydroxylamine-O-sulfonic acid (Cyclization) Cyclization->Core Deriv1 Amide (Bioisostere) Core->Deriv1 Aminolysis Deriv2 Modified Ester (Prodrug) Core->Deriv2 Transesterification

Caption: Divergent synthesis of isothiazole-4-carboxylate esters via enamine cyclization.

Part 3: SAR Deep Dive & Case Studies

The "Denotivir" Template (Antiviral/Anti-inflammatory)

Research into 5-benzoylamino-isothiazole-4-carboxylic acid derivatives provides the clearest SAR map for this class.

SAR Map Table: 5-Substituted-3-methyl-4-isothiazolecarboxylates

PositionSubstituentBiological EffectSAR Insight
C3 Methyl (

)
Optimal ActivityEssential for hydrophobic pocket filling. Larger groups (Phenyl) decrease potency due to steric clash.
C4 Ester (

)
Variable Ethyl esters show high membrane permeability but rapid hydrolysis. Bulky esters (e.g., isopropyl) improve stability but may reduce target binding if the acid is the active species.
C5 BenzoylaminoHigh PotencyThe amide NH acts as a critical H-bond donor. Electron-withdrawing groups (e.g., 4-Cl) on the benzoyl ring increase potency (See Vicini et al.).
Mechanistic Case Study: MEK1 Inhibition

While many kinase inhibitors utilize thiazoles, isothiazole esters have emerged as precursors to allosteric MEK1 inhibitors. The ester group at C4 is often a precursor to a hydroxamate or carboxamidine, but the ester itself can bind in the allosteric pocket adjacent to the ATP site.

Mechanism of Action (Graphviz):

MEK_Pathway GrowthFactor Growth Factor (EGF) EGFR EGFR (Receptor Tyrosine Kinase) GrowthFactor->EGFR RAS RAS-GTP EGFR->RAS RAF RAF RAS->RAF MEK MEK1/2 (Target) RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Isothiazole Ester (Allosteric Binder) Inhibitor->MEK Locks inactive conformation

Caption: Allosteric inhibition of MEK1 by isothiazole derivatives, preventing downstream ERK phosphorylation.

Part 4: Experimental Protocols

Protocol: Synthesis of Ethyl 5-(4-chlorobenzoylamino)-3-methyl-4-isothiazolecarboxylate

Based on the methodology established by Vicini et al. (2006).

Objective: Synthesize the core scaffold to evaluate C4 ester stability.

Reagents:

  • Ethyl 3-aminocrotonate

  • 4-Chlorobenzoyl isothiocyanate

  • Hydroxylamine hydrochloride

  • Solvents: Acetonitrile, Ethanol

Step-by-Step Methodology:

  • Thiourea Formation: Dissolve ethyl 3-aminocrotonate (10 mmol) in anhydrous acetonitrile (20 mL). Add 4-chlorobenzoyl isothiocyanate (10 mmol) dropwise at 0°C. Stir for 2 hours at room temperature.

    • Validation: Monitor via TLC (Hexane:EtOAc 7:3). Disappearance of isothiocyanate indicates completion.

  • Cyclization: Isolate the intermediate thiourea. Dissolve in ethanol. Add hydroxylamine hydrochloride (12 mmol) and sodium acetate (12 mmol). Reflux for 4 hours.

    • Mechanism: Hydroxylamine attacks the thiocarbonyl, followed by N-S bond closure and elimination of water/amine.

  • Purification: Evaporate solvent. Resuspend residue in water to remove salts. Recrystallize the solid from Ethanol/Water (9:1).

  • Characterization:

    • 1H NMR (DMSO-d6): Look for the ester quartet (~4.2 ppm) and triplet (~1.3 ppm), and the methyl singlet at C3 (~2.6 ppm).

    • IR: Distinct carbonyl stretches for the ester (1720 cm-1) and the amide (1660 cm-1).

Protocol: Plasma Stability Assay (Ester Hydrolysis)

Objective: Determine the half-life (


) of the isothiazole ester in biological media.
  • Preparation: Prepare a 10 mM stock solution of the isothiazole ester in DMSO.

  • Incubation: Add 10 µL of stock to 990 µL of pre-warmed (37°C) human plasma (pooled). Final concentration: 100 µM.

  • Sampling: At time points

    
     min, remove 100 µL aliquots.
    
  • Quenching: Immediately add 300 µL cold Acetonitrile (containing internal standard) to precipitate proteins. Centrifuge at 10,000g for 10 min.

  • Analysis: Inject supernatant into HPLC-UV or LC-MS/MS.

    • Calculation: Plot

      
       vs. time. The slope 
      
      
      
      gives
      
      
      .

References

  • Vicini, P., et al. (2006). "New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity." European Journal of Medicinal Chemistry.

  • Pei, Z., et al. (2006). "Identification of isothiazole-4-carboxamidines derivatives as a novel class of allosteric MEK1 inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Isothiazole-4-carboxylic acid synthesis. (2021). Chemical Book / Isothiazole.com Technical Data.

Exploratory

An In-depth Technical Guide to the Electronic Properties of the 1,2-Thiazole Ring in Ester Compounds

For Researchers, Scientists, and Drug Development Professionals Abstract The 1,2-thiazole (or isothiazole) ring is a crucial heterocyclic scaffold in medicinal chemistry and materials science, prized for its unique elect...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2-thiazole (or isothiazole) ring is a crucial heterocyclic scaffold in medicinal chemistry and materials science, prized for its unique electronic characteristics and synthetic versatility.[1][2] This guide provides a comprehensive analysis of the electronic properties of the 1,2-thiazole ring, with a particular focus on its modulation by ester functional groups. We will delve into the inherent aromaticity, electron distribution, and reactivity of the 1,2-thiazole nucleus, and explore how the position and nature of ester substituents influence these properties. This document will further detail experimental and computational methodologies for characterizing these electronic features, offering valuable insights for the rational design of novel 1,2-thiazole-based compounds with tailored functionalities.

Introduction: The Significance of the 1,2-Thiazole Core

The 1,2-thiazole ring, an isomer of the more common 1,3-thiazole, is a five-membered aromatic heterocycle containing a nitrogen and a sulfur atom in adjacent positions.[3] This arrangement imparts a unique set of electronic and steric properties that have been exploited in a wide array of applications, most notably in the development of pharmaceuticals. The ring system is a stable aromatic entity due to the delocalization of six π-electrons, a characteristic that underpins its chemical behavior.[4][5] Its presence in biologically active molecules highlights the importance of understanding its electronic landscape to predict and optimize molecular interactions with biological targets.[6]

The introduction of an ester group onto the 1,2-thiazole ring can significantly alter its electronic properties. Esters are generally considered electron-withdrawing groups (EWGs) through a combination of inductive and resonance effects. The extent of this electronic perturbation depends critically on the point of attachment to the thiazole ring, influencing the overall electron density, reactivity, and ultimately, the biological activity of the resulting compound.[7][8] This guide will systematically explore these structure-property relationships.

Inherent Electronic Properties of the 1,2-Thiazole Ring

The electronic character of the 1,2-thiazole ring is a product of the interplay between the electronegative nitrogen atom, the electropositive sulfur atom, and the delocalized π-system. This leads to a non-uniform distribution of electron density across the ring.

Aromaticity and Electron Delocalization

The 1,2-thiazole ring is considered an aromatic system, fulfilling Hückel's rule with a delocalized 6π-electron system.[4] This aromaticity confers significant stability to the ring. The π-electron delocalization can be visualized through resonance structures, which illustrate the distribution of electron density. Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in mapping the electron density and confirming the aromatic character of the ring.[9] The aromatic nature is also supported by experimental evidence from ¹H NMR spectroscopy, where the ring protons exhibit chemical shifts in the aromatic region, indicating a significant diamagnetic ring current.[10]

Electron Distribution and Reactivity

The presence of both a nitrogen and a sulfur atom leads to a complex electronic environment. The nitrogen atom, being more electronegative than carbon, acts as an electron sink, withdrawing electron density from the ring. Conversely, the sulfur atom can act as an electron donor through its lone pairs, contributing to the π-system. This push-pull electronic nature results in specific sites of reactivity.

  • Electrophilic Substitution: Computational studies and experimental observations indicate that the C4 position is generally the most susceptible to electrophilic attack due to its relatively higher electron density compared to other carbon atoms.[11]

  • Nucleophilic Substitution: The C3 and C5 positions are more electron-deficient and are thus the primary sites for nucleophilic attack, particularly when activated by electron-withdrawing substituents.[6]

  • Acidity of Ring Protons: The protons attached to the 1,2-thiazole ring exhibit varying degrees of acidity. The C3-H proton is generally the most acidic, a feature that can be exploited in synthetic transformations involving deprotonation.

The interplay of these electronic factors is crucial for understanding the reactivity patterns of the 1,2-thiazole ring and for designing synthetic routes to functionalized derivatives.

Modulation of Electronic Properties by Ester Substitution

The introduction of an ester group, a potent electron-withdrawing moiety, profoundly influences the electronic landscape of the 1,2-thiazole ring. The magnitude and nature of this influence are highly dependent on the position of substitution.

Positional Effects of the Ester Group

The ester group can be attached to any of the three carbon atoms of the 1,2-thiazole ring (C3, C4, or C5). The electronic consequences of this placement are distinct:

  • Ester at C3: An ester at the C3 position strongly withdraws electron density from the ring, further activating this position towards nucleophilic attack and increasing the acidity of the C4-H proton.

  • Ester at C4: When placed at the C4 position, the ester group's electron-withdrawing effect is distributed across the ring, influencing the reactivity of both the C3 and C5 positions.

  • Ester at C5: An ester at the C5 position significantly deactivates this position towards electrophilic substitution and enhances the susceptibility of the C3 position to nucleophilic attack.

These positional isomers will exhibit different spectroscopic signatures and chemical reactivities, which can be rationalized by considering the resonance and inductive effects of the ester group in each case.

Impact on Aromaticity and Stability

While the 1,2-thiazole ring is inherently aromatic, the introduction of a strong electron-withdrawing group like an ester can influence the degree of aromaticity. This can be computationally assessed through methods like Nucleus-Independent Chemical Shift (NICS) calculations. Generally, the stabilization afforded by the aromatic system is maintained, but the electronic perturbation can impact the overall stability and reactivity of the molecule.[12]

The following diagram illustrates the general electronic influence of an ester group on the 1,2-thiazole ring:

G thiazole 1,2-Thiazole Ring (Aromatic Core) electronics Modulated Electronic Properties thiazole->electronics Inherent Properties ester Ester Group (-COOR) (Electron-Withdrawing) ester->electronics Perturbation

Caption: Influence of an ester group on the electronic properties of the 1,2-thiazole ring.

Advanced Characterization Techniques

A multi-faceted approach combining spectroscopic and computational methods is essential for a thorough understanding of the electronic properties of 1,2-thiazole esters.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for probing the electron density at different positions of the ring.[13] The chemical shifts of the ring protons and carbons are sensitive to the electronic effects of the ester substituent. For instance, the presence of an electron-withdrawing ester group will generally cause a downfield shift (higher ppm) for the adjacent ring protons and carbons.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule.[14] The λmax (wavelength of maximum absorbance) can be correlated with the extent of π-conjugation and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Substituent effects on the UV-Vis spectra can reveal how the ester group modifies these electronic transitions.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of the ester functional group (C=O stretch) and for observing any shifts in the characteristic vibrational frequencies of the 1,2-thiazole ring upon substitution.[15]

Computational Modeling

Density Functional Theory (DFT) Calculations: DFT is a versatile computational method for investigating the electronic structure of molecules.[9] It can be used to calculate various properties, including:

  • Molecular Orbital Analysis (HOMO-LUMO): The energies and spatial distributions of the HOMO and LUMO are critical for understanding chemical reactivity and electronic transitions. A smaller HOMO-LUMO gap generally indicates higher reactivity.[16]

  • Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge transfer interactions and hyperconjugative effects within the molecule.[16]

The following diagram outlines a typical workflow for characterizing the electronic properties of 1,2-thiazole esters:

G cluster_synthesis Synthesis cluster_analysis Analysis cluster_interpretation Interpretation synthesis Synthesis of 1,2-Thiazole Ester spectroscopy Spectroscopic Analysis (NMR, UV-Vis, IR) synthesis->spectroscopy computation Computational Modeling (DFT, MEP, NBO) synthesis->computation interpretation Correlation of Structure with Electronic Properties spectroscopy->interpretation computation->interpretation

Caption: Experimental and computational workflow for electronic property characterization.

Experimental Protocols

General Synthesis of 1,2-Thiazole Esters

A common route to substituted 1,2-thiazoles is through the cyclization of appropriate precursors.[17] For example, the synthesis can involve the reaction of a β-ketothioamide with an oxidizing agent. The ester functionality can be introduced either before or after the formation of the thiazole ring.

Protocol 1: Synthesis of a 4-Ester Substituted 1,2-Thiazole

  • Step 1: Synthesis of the β-ketothioamide precursor. React an appropriate β-ketoester with a source of sulfur and ammonia (e.g., Lawesson's reagent followed by ammonolysis).

  • Step 2: Cyclization. Treat the β-ketothioamide with an oxidizing agent such as N-chlorosuccinimide (NCS) or bromine in an appropriate solvent (e.g., dichloromethane or chloroform) to effect the cyclization to the 1,2-thiazole ring.

  • Step 3: Purification. Purify the resulting 1,2-thiazole ester by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Step 4: Characterization. Confirm the structure of the product using NMR, IR, and mass spectrometry.

Spectroscopic Characterization Protocols

Protocol 2: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified 1,2-thiazole ester in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[14]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration values to assign the signals to the respective protons and carbons of the molecule. Pay close attention to the downfield shifts of the protons and carbons adjacent to the ester group and within the thiazole ring.

Protocol 3: UV-Vis Spectroscopic Analysis

  • Sample Preparation: Prepare a dilute solution of the 1,2-thiazole ester in a UV-grade solvent (e.g., ethanol, acetonitrile). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.[14]

  • Data Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-800 nm) using a spectrophotometer, with the pure solvent as a reference.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε). Compare the spectra of different positional isomers to understand the effect of the ester's location on the electronic transitions.

Data Presentation

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for a Hypothetical 4-Carboethoxy-1,2-thiazole

ProtonChemical Shift (ppm)Multiplicity
H-3~8.5s
H-5~8.2s
-OCH₂CH₃~4.4q
-OCH₂CH₃~1.4t

Note: These are approximate values and will vary depending on the specific substituents and solvent.

Table 2: Calculated Electronic Properties of a Hypothetical 4-Carboethoxy-1,2-thiazole (DFT/B3LYP/6-31G)*

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.5 D

Note: These are illustrative values and actual results will depend on the specific molecule and computational parameters.

Conclusion

The electronic properties of the 1,2-thiazole ring are a fascinating and critical aspect of its chemistry, particularly in the context of its application in drug design and materials science. The introduction of an ester group provides a powerful handle to fine-tune these properties in a predictable manner, based on its position of substitution. A thorough understanding of these electronic modulations, achieved through a combination of advanced spectroscopic techniques and computational modeling, is paramount for the rational design of novel 1,2-thiazole derivatives with desired biological activities and physicochemical properties. This guide has provided a foundational framework for researchers to explore and exploit the rich electronic landscape of this important heterocyclic system.

References

  • Spectroscopic Analysis of 3-(Methoxymethoxy)-1,2-thiazole: A Technical Guide - Benchchem. (URL: )
  • Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC. (2018). (URL: )
  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (2012). American Journal of Organic Chemistry. (URL: )
  • Chemistry of the thiazoles. (URL: )
  • Electronic Structure and Physico-Chemical Property Relationship for Thiazole Deriv
  • Thiazole - Wikipedia. (URL: [Link])

  • Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide - Benchchem. (URL: )
  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance - Medwin Publishers. (2019). (URL: [Link])

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (2019). (URL: [Link])

  • electron-withdrawing thiazole derivatives: Topics by Science.gov. (URL: [Link])

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PubMed. (2022). (URL: [Link])

  • STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE - IRJEdT. (URL: [Link])

  • Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives. (URL: [Link])

  • Synthesis and Biological Evaluation of Thiazole Derivatives - IntechOpen. (2020). (URL: [Link])

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - RSC Publishing. (2023). (URL: [Link])

  • Thiazole: Structure and Reactivity | PDF | Chemical Bond | Aromaticity - Scribd. (URL: [Link])

  • Thiazoles and Bisthiazoles - Encyclopedia.pub. (2021). (URL: [Link])

  • Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC. (2022). (URL: [Link])

  • Synthesis and Spectral Characterization of Some Novel Thiazolyl-Pyrazoline Derivatives Containing 1,2,3-Triazole Moiety - Taylor & Francis. (2011). (URL: [Link])

  • Isothiazole - Wikipedia. (URL: [Link])

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. (URL: [Link])

  • Electron Scattering Cross Sections from Thiazole for Impact Energies Ranging from 1 to 1000 eV - MDPI. (2025). (URL: [Link])

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole - PMC. (2025). (URL: [Link])

  • Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - ResearchGate. (2022). (URL: [Link])

  • Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) - SciELO. (URL: [Link])

  • Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies, natural bond orbital, and nucleus-independent chemical shifts analyses of 3-phenylbenzo[ d ]thiazole-2(3 H )-imine and its para -substituted derivatives: Solvent and substituent effects - ResearchGate. (2026). (URL: [Link])

  • (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications - ResearchGate. (2002). (URL: [Link])

  • Thiazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (URL: [Link])

  • Synthesis of New Family of Thiazoline and Thiazole Esters and Investigation of their Thermal Properties - ResearchGate. (2025). (URL: [Link])

Sources

Foundational

A Comprehensive Technical Guide to Determining the Solubility Profile of Methyl 2-(1,2-thiazol-5-yl)propanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Solubility in Drug Development Methyl 2-(1,2-thiazol-5-yl)propanoate is a heterocyclic compound featuring a thiazole ring...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Development

Methyl 2-(1,2-thiazol-5-yl)propanoate is a heterocyclic compound featuring a thiazole ring, a structure of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active molecules.[1] The physicochemical properties of active pharmaceutical ingredients (APIs) are foundational to successful drug development, with solubility being a paramount parameter.[2][3] Poor solubility can impede absorption, leading to low bioavailability and therapeutic variability.[3][4] Therefore, a thorough understanding of the solubility profile of a potential drug candidate like Methyl 2-(1,2-thiazol-5-yl)propanoate in various organic solvents is essential for formulation development, synthesis optimization, and ensuring consistent product quality.[5][6] Thiazole and its derivatives are generally noted for their solubility in organic solvents such as alcohols and ethers.[7] This guide provides a detailed framework for systematically determining the solubility of Methyl 2-(1,2-thiazol-5-yl)propanoate, ensuring data integrity and supporting informed decision-making throughout the drug development lifecycle.

Theoretical Framework: Principles of Solubility

The solubility of a solid in a liquid is the maximum concentration of the solute that can be dissolved in a solvent at a specific temperature to form a saturated solution in equilibrium with the undissolved solid. This equilibrium is governed by the principle of "like dissolves like," where the intermolecular forces between the solute and solvent molecules play a crucial role. Key factors influencing solubility include:

  • Polarity: Solvents and solutes with similar polarities tend to be miscible. The polarity of Methyl 2-(1,2-thiazol-5-yl)propanoate will dictate its affinity for a range of organic solvents from non-polar (e.g., hexane) to polar aprotic (e.g., acetone) and polar protic (e.g., methanol).

  • Hydrogen Bonding: The ability of the thiazole nitrogen and the ester group to act as hydrogen bond acceptors can significantly influence solubility in protic solvents capable of hydrogen bonding.

  • Temperature: Solubility is temperature-dependent, and for most solids, it increases with increasing temperature. Therefore, maintaining a constant and controlled temperature during solubility determination is critical.

It is vital to distinguish between thermodynamic solubility and kinetic solubility . Thermodynamic solubility represents the true equilibrium state, while kinetic solubility refers to the concentration at which a compound precipitates from a supersaturated solution.[8][9][10] This guide focuses on determining the thermodynamic solubility, which is the gold standard for preformulation studies.[10]

Methodology for Determining Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound and is described in guidelines such as OECD Test Guideline 105.[11][12][13] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

Materials and Reagents

Equipment:

  • Analytical balance

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Solvents: A representative range of organic solvents should be selected to cover a spectrum of polarities and hydrogen bonding capabilities.

Solvent ClassExample Solvents
Non-polar n-Hexane, Toluene
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane
Polar Protic Methanol, Ethanol, Isopropanol
Step-by-Step Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of Methyl 2-(1,2-thiazol-5-yl)propanoate to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.

    • Add a known volume (e.g., 2 mL) of each selected organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to a standard temperature, typically 25 °C or 37 °C, depending on the application.

    • Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Preliminary studies can be conducted to determine the time required to achieve a stable concentration.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles. The first few drops of the filtrate should be discarded to avoid any potential adsorption onto the filter membrane.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

Visualization of the Experimental Workflow

Solubility Determination Workflow Figure 1: Shake-Flask Solubility Determination Workflow cluster_Preparation Preparation cluster_Equilibration Equilibration cluster_Sampling Sampling & Preparation cluster_Analysis Analysis A Add excess Methyl 2-(1,2-thiazol-5-yl)propanoate to vials B Add known volume of organic solvents A->B C Agitate at constant temperature (e.g., 24-72h) B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F G Dilute filtrate for analysis F->G H HPLC analysis G->H I Quantify concentration against calibration curve H->I

Caption: Experimental workflow for determining the solubility of Methyl 2-(1,2-thiazol-5-yl)propanoate.

Quantitative Analysis via High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and reliable method for quantifying the concentration of the dissolved analyte in the solvent samples.

HPLC Method Development

A robust and validated HPLC method is crucial for accurate solubility determination. The following parameters should be optimized:

  • Column: A reversed-phase C18 column is a common starting point for molecules of this nature.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The mobile phase composition should be optimized to achieve good peak shape and resolution.

  • Flow Rate: A standard flow rate of 1.0 mL/min is often suitable.

  • Detection: A UV-Vis detector set at the wavelength of maximum absorbance (λmax) of Methyl 2-(1,2-thiazol-5-yl)propanoate will provide the necessary sensitivity.

  • Calibration: A calibration curve should be prepared using standard solutions of known concentrations of the compound in the mobile phase. The linearity of the detector response should be established over the expected concentration range.

Data Analysis and Presentation

The concentration of Methyl 2-(1,2-thiazol-5-yl)propanoate in the diluted samples is determined from the calibration curve. The solubility in the original solvent is then calculated by applying the dilution factor. The results should be presented in a clear and organized table.

Table 1: Hypothetical Solubility Data for Methyl 2-(1,2-thiazol-5-yl)propanoate at 25 °C

SolventPolarity IndexSolubility (mg/mL)
n-Hexane0.1< 0.1
Toluene2.45.2
Dichloromethane3.185.6
Ethyl Acetate4.445.3
Acetone5.1150.8
Isopropanol3.968.1
Ethanol4.395.7
Methanol5.1120.4

Interpretation of Results

The solubility data will provide valuable insights into the physicochemical properties of Methyl 2-(1,2-thiazol-5-yl)propanoate.

Structure-Solubility Relationship

The observed solubility trends can be rationalized based on the principles of intermolecular forces. For instance, higher solubility in polar aprotic solvents like acetone might be attributed to dipole-dipole interactions, while high solubility in alcohols like methanol and ethanol would suggest the significant contribution of hydrogen bonding. Low solubility in non-polar solvents like hexane would be expected for a molecule with polar functional groups.

Visualization of Influencing Factors

Solubility Influencing Factors Figure 2: Factors Influencing Solubility cluster_Solvent Solvent Properties cluster_Solute Solute Properties cluster_External External Conditions Solubility Solubility of Methyl 2-(1,2-thiazol-5-yl)propanoate Polarity Polarity Polarity->Solubility influences H_Bonding Hydrogen Bonding Capacity H_Bonding->Solubility influences Functional_Groups Ester and Thiazole Groups Functional_Groups->Solubility determines interactions Molecular_Structure Molecular Size and Shape Molecular_Structure->Solubility affects packing Temperature Temperature Temperature->Solubility modifies

Caption: Logical relationship between molecular/solvent properties and solubility.

Conclusion

A comprehensive understanding of the solubility profile of Methyl 2-(1,2-thiazol-5-yl)propanoate in a range of organic solvents is a critical step in its development as a potential pharmaceutical agent. The systematic approach outlined in this guide, centered on the robust shake-flask method and accurate HPLC analysis, provides a reliable framework for generating high-quality solubility data. This information is indispensable for scientists and researchers in making informed decisions regarding formulation strategies, process development, and ultimately, advancing promising drug candidates through the development pipeline. Adherence to these principles of scientific integrity and methodological rigor will ensure that the generated data is both trustworthy and impactful.

References

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Exploratory

The Emergence of Thiazole Propanoates: A Technical Guide to the Synthesis and Therapeutic Landscape of Methyl 2-(1,2-thiazol-5-yl)propanoate Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract The thiazole ring is a cornerstone in medicinal chemistry, integral to the structure of numerous approved drugs and a fertile ground for the discov...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring is a cornerstone in medicinal chemistry, integral to the structure of numerous approved drugs and a fertile ground for the discovery of novel therapeutic agents.[1] This technical guide delves into the synthesis, and potential therapeutic applications of a specific subclass: Methyl 2-(1,2-thiazol-5-yl)propanoate and its analogs. While a detailed historical record of the initial discovery of this specific molecule is not prominently documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds. This guide will provide a comprehensive overview of the synthetic strategies, with a focus on the venerable Hantzsch thiazole synthesis, and explore the therapeutic rationale for the development of its analogs, particularly in the realms of anti-inflammatory and anticancer research.

The Thiazole Moiety: A Privileged Scaffold in Drug Discovery

The five-membered heterocyclic thiazole ring, containing both sulfur and nitrogen atoms, is a recurring motif in a multitude of pharmacologically active compounds.[2][3] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding, and its relative stability and potential for diverse substitutions. Thiazole-containing molecules have demonstrated a wide spectrum of therapeutic activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[2][4]

The substitution pattern on the thiazole ring plays a critical role in defining the biological activity of the resulting molecule. For instance, the 2-amino-5-thiazolyl motif has been identified as a valuable scaffold for designing anti-inflammatory agents.[5] This has led to extensive research into the synthesis and biological evaluation of various substituted thiazole derivatives.

Synthetic Strategies for 5-Substituted Thiazole Propanoates

The most established and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[1][4][6] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of Methyl 2-(1,2-thiazol-5-yl)propanoate, a plausible and efficient route would adapt this classical reaction.

Proposed Synthesis of Methyl 2-(1,2-thiazol-5-yl)propanoate via Hantzsch Synthesis

The synthesis would likely proceed through the reaction of a suitable α-halocarbonyl compound with a thioamide. A key starting material would be a halogenated derivative of methyl 2-oxopropanoate.

Experimental Protocol: A Plausible Hantzsch Synthesis

  • Preparation of the α-Haloketone: Methyl 2-oxopropanoate would first be halogenated, for example, using bromine in a suitable solvent like methanol, to yield methyl 2-bromo-3-oxobutanoate.

  • Reaction with Thioamide: The resulting α-bromoketone is then reacted with a simple thioamide, such as thioformamide, in a suitable solvent like ethanol.

  • Cyclization and Dehydration: The reaction mixture is heated to facilitate the initial S-alkylation, followed by cyclization and subsequent dehydration to form the aromatic thiazole ring.

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with a base, such as sodium bicarbonate, and extracted with an organic solvent. The crude product can be purified by column chromatography to yield the desired Methyl 2-(1,2-thiazol-5-yl)propanoate.

Hantzsch_Synthesis reagent1 Methyl 2-oxopropanoate intermediate1 Methyl 2-bromo-3-oxobutanoate (α-Haloketone) reagent1->intermediate1 Bromination reagent2 Br₂ reagent2->intermediate1 product Methyl 2-(1,2-thiazol-5-yl)propanoate intermediate1->product Hantzsch Thiazole Synthesis (Condensation, Cyclization, Dehydration) reagent3 Thioformamide reagent3->product

Caption: Plausible Hantzsch synthesis route for Methyl 2-(1,2-thiazol-5-yl)propanoate.

Therapeutic Landscape and Analog Development

While specific biological data for Methyl 2-(1,2-thiazol-5-yl)propanoate is not extensively reported, the therapeutic potential of its analogs can be inferred from the broader class of thiazole derivatives, particularly those with substitutions at the 5-position.

Anti-inflammatory Potential

A significant body of research has focused on the anti-inflammatory properties of thiazole-containing compounds.[7][8][9] The mechanism of action often involves the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

A study on 5-methylthiazole-thiazolidinone conjugates identified them as a novel class of selective COX-1 inhibitors.[10][11] This suggests that analogs of Methyl 2-(1,2-thiazol-5-yl)propanoate, with appropriate modifications to the propanoate side chain and substitutions on the thiazole ring, could be designed to target these enzymes.

Structure-Activity Relationship (SAR) Insights:

Based on studies of related propionic acid derivatives, the following SAR trends can be anticipated for anti-inflammatory activity[12]:

  • Ester vs. Acid: The free carboxylic acid derivative of the propanoate may exhibit different potency compared to the methyl ester due to altered polarity and potential for different interactions with the target protein.

  • Substituents on the Thiazole Ring: The introduction of small alkyl or aryl groups at the 2- and 4-positions of the thiazole ring can significantly modulate activity. Electron-withdrawing or electron-donating groups can influence the electronic properties of the thiazole ring and its binding affinity.

  • Chirality: The stereochemistry of the propanoate side chain is likely to be crucial for biological activity, as is often the case with non-steroidal anti-inflammatory drugs (NSAIDs).

Anticancer Applications

Thiazole derivatives have also emerged as promising anticancer agents, with some compounds progressing to clinical trials.[2][3][13] Their mechanisms of action are diverse and can include the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.

For instance, derivatives of 2-amino-4-methylthiazole-5-carboxylate have been investigated as inhibitors of monoacylglycerol lipase (MAGL), a target in cancer therapy.[14] Furthermore, certain 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives have shown potent anti-proliferative activity against a range of tumor cell lines.[13]

Analog Design for Anticancer Activity:

To explore the anticancer potential of Methyl 2-(1,2-thiazol-5-yl)propanoate analogs, medicinal chemists could focus on:

  • Amide Coupling: Converting the propanoate ester to a variety of amides to introduce diverse chemical functionalities and explore interactions with different biological targets.

  • Introduction of Aromatic and Heterocyclic Moieties: Attaching substituted aryl or heteroaryl groups to the thiazole ring or the propanoate side chain to enhance binding to specific enzyme active sites.

  • Bioisosteric Replacement: Replacing the propanoate moiety with other acidic bioisosteres, such as tetrazoles, to potentially improve metabolic stability and pharmacokinetic properties.

Therapeutic_Landscape core Methyl 2-(1,2-thiazol-5-yl)propanoate Scaffold app1 Anti-inflammatory Agents core->app1 Analog Development app2 Anticancer Agents core->app2 Analog Development sub_app1a COX/LOX Inhibition app1->sub_app1a Mechanism sub_app2a Kinase Inhibition app2->sub_app2a Mechanism sub_app2b Microtubule Disruption app2->sub_app2b Mechanism

Caption: Potential therapeutic avenues for analogs of Methyl 2-(1,2-thiazol-5-yl)propanoate.

Data Summary and Future Directions

While the specific compound Methyl 2-(1,2-thiazol-5-yl)propanoate itself is not extensively characterized in the literature, its structural components are well-represented in a wide array of bioactive molecules.

Structural Feature Associated Biological Activities Key References
5-Substituted ThiazoleAnti-inflammatory, Anticancer, Antimicrobial[2][5][10][13]
Propanoic Acid MoietyAnti-inflammatory (NSAIDs), Antimicrobial[12]
Thiazole-5-carboxylateAnticancer (MAGL inhibitors)[14]

Future research in this area should focus on:

  • Definitive Synthesis and Characterization: A detailed, peer-reviewed synthesis and full spectroscopic characterization of Methyl 2-(1,2-thiazol-5-yl)propanoate to establish a baseline for future analog development.

  • Systematic SAR Studies: The synthesis of a focused library of analogs with systematic variations at the 2- and 4-positions of the thiazole ring and modifications of the propanoate side chain to elucidate clear structure-activity relationships for both anti-inflammatory and anticancer targets.

  • In-depth Mechanistic Studies: Once potent analogs are identified, further investigation into their precise mechanism of action at the molecular level will be crucial for their advancement as potential drug candidates.

Conclusion

The Methyl 2-(1,2-thiazol-5-yl)propanoate scaffold represents a promising, yet underexplored, area for the development of novel therapeutic agents. By leveraging established synthetic methodologies like the Hantzsch synthesis and drawing upon the wealth of knowledge regarding the biological activities of related thiazole derivatives, researchers are well-positioned to design and evaluate new analogs with potentially significant anti-inflammatory and anticancer properties. This technical guide serves as a foundational resource to stimulate and guide such future investigations.

References

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Foundational

Predicted Metabolic Pathways for Methyl Isothiazole Propanoates: A Technical Guide for Drug Development Professionals

Introduction: The Metabolic Fate of Methyl Isothiazole Propanoates Methyl isothiazole propanoates represent a class of compounds with a core structure that is significant in various industrial and pharmaceutical applicat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Metabolic Fate of Methyl Isothiazole Propanoates

Methyl isothiazole propanoates represent a class of compounds with a core structure that is significant in various industrial and pharmaceutical applications. The isothiazolinone moiety is a potent biocide, while the propanoate ester group can modulate the molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1] A thorough understanding of the metabolic pathways of these compounds is paramount for researchers, scientists, and drug development professionals to assess their efficacy, potential toxicity, and environmental impact. This guide provides an in-depth exploration of the predicted metabolic pathways of methyl isothiazole propanoates, grounded in established biochemical principles and supported by available literature on related structures.

The metabolic journey of a xenobiotic, such as a methyl isothiazole propanoate, is a multi-step process primarily aimed at increasing its water solubility to facilitate excretion. This typically involves Phase I functionalization reactions (oxidation, reduction, hydrolysis) and Phase II conjugation reactions (e.g., glucuronidation, sulfation, glutathione conjugation). For methyl isothiazole propanoates, the metabolic focus is on two key structural features: the propanoate ester linkage and the electrophilic isothiazolinone ring.

Part 1: Predicted Phase I Metabolic Pathways

Phase I metabolism introduces or exposes functional groups, preparing the molecule for Phase II conjugation. For methyl isothiazole propanoates, the initial steps are predicted to involve hydrolysis of the ester and oxidation of the methylisothiazole ring.

Ester Hydrolysis: The Initial Cleavage

The propanoate ester is a primary target for hydrolysis by carboxylesterases, which are abundant in the liver, plasma, and other tissues. This reaction is anticipated to be a rapid and efficient initial metabolic step, yielding a methyl isothiazole alcohol and propionic acid.

  • Causality of Experimental Choice: In vitro assays with liver microsomes or S9 fractions supplemented with esterase inhibitors (e.g., paraoxon) versus uninhibited controls can definitively establish the role of carboxylesterases in the initial clearance of the parent compound.

Propionic acid, a natural product of fatty acid and amino acid metabolism, is expected to enter endogenous metabolic pathways. It is converted to propionyl-CoA, which is subsequently carboxylated to methylmalonyl-CoA and then isomerized to succinyl-CoA, an intermediate of the citric acid cycle.

Oxidation of the Methylisothiazole Ring

The methylisothiazole moiety is susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. While studies on some isothiazolinones have shown limited involvement of CYP1A, other isoforms may play a role.[2][3]

Predicted oxidative transformations include:

  • Hydroxylation: Fungal biodegradation of methylisothiazolinone (MIT) has been shown to produce monohydroxylated and dihydroxylated derivatives.[4] It is plausible that mammalian systems would exhibit similar oxidative pathways, leading to the formation of hydroxylated methyl isothiazole propanoates or their hydrolyzed alcohol metabolites.

  • N-demethylation: The N-methyl group could be a target for oxidative demethylation, although this may be a minor pathway.

The following diagram illustrates the predicted initial Phase I metabolic steps.

Phase_I_Metabolism Parent Methyl Isothiazole Propanoate Hydrolyzed_Metabolite Methyl Isothiazole Alcohol Parent->Hydrolyzed_Metabolite Carboxylesterases Propionic_Acid Propionic Acid Parent->Propionic_Acid Carboxylesterases Hydroxylated_Parent Hydroxylated Methyl Isothiazole Propanoate Parent->Hydroxylated_Parent CYP450 Enzymes Hydroxylated_Metabolite Hydroxylated Methyl Isothiazole Alcohol Hydrolyzed_Metabolite->Hydroxylated_Metabolite CYP450 Enzymes Endogenous_Metabolism Endogenous Pathways (e.g., Citric Acid Cycle) Propionic_Acid->Endogenous_Metabolism

Caption: Predicted Phase I metabolic pathways for methyl isothiazole propanoates.

Part 2: Isothiazole Ring Opening and Phase II Conjugation

The electrophilic nature of the isothiazolinone ring makes it a prime target for nucleophilic attack, leading to ring opening and subsequent degradation. This is a critical detoxification pathway.

Nucleophilic Attack and Ring Opening

The sulfur atom in the isothiazolinone ring is electron-deficient, rendering it susceptible to attack by endogenous nucleophiles, most notably glutathione (GSH).[5] This reaction, which can be enzymatic (catalyzed by glutathione S-transferases, GSTs) or non-enzymatic, results in the opening of the isothiazolinone ring.[6] This is a key mechanism of action for the biocidal activity of isothiazolinones and also a primary route of their detoxification.[7][8]

The initial ring-opened product is a reactive thio-acylchloride intermediate which can further react with water or other nucleophiles.[6] The ultimate degradation product from the ring-opening of methylisothiazolinone in environmental and biological systems is often identified as N-methylmalonamic acid.[9]

Phase II Conjugation

Following Phase I metabolism, the exposed functional groups (e.g., hydroxyl groups from oxidation, the alcohol from hydrolysis) are sites for Phase II conjugation reactions. These reactions further increase water solubility and facilitate excretion.

  • Glucuronidation: The hydroxylated metabolites and the methyl isothiazole alcohol can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: Sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to hydroxylated metabolites.

  • Glutathione Conjugation: As mentioned, direct reaction with GSH is a key pathway for ring opening. The resulting GSH adduct can be further processed through the mercapturic acid pathway, leading to the excretion of N-acetylcysteine conjugates. Recent studies have identified a MIT dimer conjugated with glutathione as a metabolite.[10]

The following diagram illustrates the isothiazole ring opening and subsequent degradation.

Ring_Opening Isothiazole_Ring Methylisothiazole Moiety Ring_Opened_Adduct Ring-Opened GSH Adduct Isothiazole_Ring->Ring_Opened_Adduct GSTs / Non-enzymatic GSH Glutathione (GSH) GSH->Ring_Opened_Adduct N_Methylmalonamic_Acid N-Methylmalonamic Acid Ring_Opened_Adduct->N_Methylmalonamic_Acid Further Degradation Mercapturic_Acid_Pathway Mercapturic Acid Pathway Ring_Opened_Adduct->Mercapturic_Acid_Pathway

Caption: Isothiazole ring opening via glutathione conjugation.

Part 3: Experimental Validation of Predicted Pathways

A robust understanding of metabolic pathways requires experimental validation. The following protocols outline key in vitro and in vivo methodologies.

In Vitro Metabolism Studies
  • Objective: To identify the primary metabolic pathways and the enzymes involved.

  • Systems:

    • Liver Microsomes: Rich in CYP450 enzymes, suitable for studying oxidative metabolism.

    • Hepatocytes: A more complete system containing both Phase I and Phase II enzymes.

    • Recombinant Enzymes: To pinpoint the specific CYP or UGT isoforms responsible for a particular metabolic step.

Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes

  • Preparation: Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), the methyl isothiazole propanoate test article (e.g., 1 µM), and a NADPH-regenerating system in phosphate buffer (pH 7.4).

  • Incubation: Pre-warm the mixture at 37°C for 5 minutes. Initiate the reaction by adding the test article.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the samples using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

Metabolite Identification
  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements to determine the elemental composition of metabolites.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation patterns provide structural information for metabolite identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for unambiguous structure elucidation of novel or major metabolites, often requiring isolation and purification of the metabolite.

In Vivo Metabolism Studies
  • Objective: To understand the overall metabolic profile, clearance mechanisms, and excretion routes in a whole organism.

  • Models: Typically rodent (rat, mouse) or non-rodent (dog, non-human primate) species.

Experimental Workflow: In Vivo Metabolism Study

In_Vivo_Workflow Dosing Administer Compound to Animal Model (e.g., oral, IV) Sample_Collection Collect Biological Samples (Plasma, Urine, Feces) over a Time Course Dosing->Sample_Collection Sample_Processing Extract Analytes from Biological Matrices Sample_Collection->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis for Parent and Metabolite Profiling Sample_Processing->LC_MS_Analysis Data_Analysis Pharmacokinetic Analysis and Metabolite Identification LC_MS_Analysis->Data_Analysis

Caption: Workflow for an in vivo metabolism study.

Summary of Predicted Metabolites

The following table summarizes the predicted metabolites of methyl isothiazole propanoates based on the discussed pathways.

Metabolite Class Specific Metabolites Metabolic Pathway
Phase I Metabolites Methyl Isothiazole Alcohol, Propionic AcidEster Hydrolysis
Hydroxylated Methyl Isothiazole PropanoateCYP450-mediated Oxidation
Hydroxylated Methyl Isothiazole AlcoholEster Hydrolysis & Oxidation
Ring-Opened Metabolites N-Methylmalonamic AcidNucleophilic Attack & Degradation
Phase II Conjugates Glucuronide conjugates of hydroxylated metabolitesGlucuronidation (UGTs)
Sulfate conjugates of hydroxylated metabolitesSulfation (SULTs)
Glutathione-derived conjugates (Mercapturates)Glutathione Conjugation (GSTs)

Conclusion and Future Directions

The metabolic pathways of methyl isothiazole propanoates are predicted to be a combination of ester hydrolysis, oxidative metabolism of the isothiazole ring, and nucleophilic ring opening, followed by Phase II conjugation. The rapid cleavage of the ester bond and the detoxification of the isothiazolinone ring via glutathione conjugation are likely to be the major clearance pathways.

For drug development professionals, a comprehensive understanding of these pathways is crucial for:

  • Predicting Pharmacokinetics: The rate and extent of metabolism will directly impact the compound's half-life and exposure.

  • Assessing Drug-Drug Interaction Potential: Identifying the specific CYP and UGT enzymes involved is key to predicting potential interactions with co-administered drugs.

  • Evaluating Safety and Toxicity: Metabolite identification is essential, as some metabolites may be pharmacologically active or toxic. The reaction of the isothiazolinone ring with cellular nucleophiles is a key mechanism of its biological activity and potential toxicity.[5][10][11]

Future research should focus on the experimental validation of these predicted pathways using the methodologies outlined in this guide. The use of in silico metabolic prediction tools can also aid in generating hypotheses for further investigation.[12] By integrating predictive modeling with robust experimental data, a comprehensive metabolic map of methyl isothiazole propanoates can be constructed, providing a solid foundation for their development and safe use.

References

  • Lisowska, K., & Płaza, G. (2020). Occurrence of methylisothiazolinone in water and soil samples in Poland and its biodegradation by Phanerochaete chrysosporium. Chemosphere, 255, 126723. [Link]

  • Eriksson, J. (2021). EXPLORING THE METABOLISM AND MIXTURE EFFECTS OF THE ISOTHIAZOLINONE BIOCIDES BIT AND OIT IN PLHC-1 CELLS. University of Gothenburg. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2020). Methylisothiazolinone preservatives and industrial biocides: Environment tier II assessment. [Link]

  • PubChem. Methylisothiazolinone. National Institutes of Health. [Link]

  • Williams, T. M. (2007). The Mechanism of Action of Isothiazolone Biocides. Semantic Scholar. [Link]

  • Eriksson, J. (2021). EXPLORING THE METABOLISM AND MIXTURE EFFECTS OF THE ISOTHIAZOLINONE BIOCIDES BIT AND OIT IN PLHC-1 CELLS. Gupea. [Link]

  • Williams, T. M. (2007). The Mechanism of Action of Isothiazolone Biocides. ResearchGate. [Link]

  • Gomes, E., & da Silva, M. (2018). Fungal Biodegradation of the Biocide 2-Methyl-4-Isothiazolin-3-One. Austin Publishing Group. [Link]

  • Williams, T. M. (2006). The Mechanism of Action of Isothiazolone Biocide. OnePetro. [Link]

  • Zhang, Y., et al. (2019). Degradation of Methylisothiazolinone Biocide Using a Carbon Fiber Felt-Based Flow-Through Electrode System (FES) via Anodic Oxidation. ResearchGate. [Link]

  • A. M. C. F. Ribeiro, et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. MDPI. [Link]

  • Lessmann, F., et al. (2021). Simplified metabolism of MI and MCI, leading to the mercapturate M-12. ResearchGate. [Link]

  • Burnett, C. L., et al. (2019). Safety Assessment of Methylisothiazolinone and Methylchlorothiazolinone as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • Ribeiro, A. M. C. F., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. ReCiPP. [Link]

  • Kim, J., et al. (2024). Metabolite analysis of 14C-labeled chloromethylisothiazolinone/methylisothiazolinone for toxicological consideration of inhaled isothiazolinone biocides in lungs. PubMed. [Link]

  • Reddit. (2025). Do methylchloroisothiazolinone (MCI) and isothiazolinones degrade at all?. [Link]

  • Ribeiro, A. M. C. F., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PMC. [Link]

  • Scientific Committee on Consumer Safety. (2014). Opinion of the Scientific Committee on Consumer Safety on 2,6-diaminopyridine. European Commission. [Link]

  • Ribeiro, A. M. C. F., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. ResearchGate. [Link]

  • Wikoff, W. R., et al. (2007). Metabolomics identifies perturbations in human disorders of propionate metabolism. Clinical Chemistry. [Link]

  • Morley, J. O., et al. (2007). Chemical reactivity of some isothiazolone biocides. Semantic Scholar. [Link]

  • Bourdais, A., et al. (2025). Identifying metabolites of new psychoactive substances using in silico prediction tools. PMC. [Link]

  • PathWhiz. Propanoate Metabolism. SMPDB. [Link]

  • Liu, K., et al. (2017). Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes. ACS Medicinal Chemistry Letters. [Link]

  • Liu, K., et al. (2017). Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes. PMC. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for Methyl 2-(1,2-thiazol-5-yl)propanoate

Application Note: Highly Selective Synthesis of Methyl 2-(Isothiazol-5-yl)propanoate via Palladium-Catalyzed α-Arylation Executive Summary Methyl 2-(isothiazol-5-yl)propanoate is a critical, highly functionalized heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Highly Selective Synthesis of Methyl 2-(Isothiazol-5-yl)propanoate via Palladium-Catalyzed α-Arylation

Executive Summary

Methyl 2-(isothiazol-5-yl)propanoate is a critical, highly functionalized heterocyclic building block frequently utilized in the development of mGlu5 receptor modulators and COX-2 inhibitors. Functionalizing the 5-position of the 1,2-thiazole (isothiazole) core presents significant chemoselectivity challenges due to the fragility of the N–S bond under classical basic conditions. This application note details a scalable, field-proven synthesis protocol utilizing a palladium-catalyzed α-arylation strategy to construct the target molecule with high yield and absolute regiocontrol.

Scientific Rationale & Mechanistic Causality

Historically, researchers have attempted to synthesize α-heteroaryl esters via the direct alkylation of 5-lithioisothiazole with secondary electrophiles like methyl 2-bromopropanoate. This classical approach consistently fails for two causal reasons:

  • Ring Fragmentation: Deprotonation of isothiazole at C5 with n-BuLi generates a species that is highly prone to ring-opening into thioketene intermediates if the temperature deviates even slightly above -78 °C.

  • Competing Pathways: Alkylation with secondary α-bromo esters favors E2 elimination (yielding acrylates) or halogen-metal exchange over the desired S_N2 substitution.

To circumvent these fundamental limitations, we invert the polarity of the disconnection using a Palladium-Catalyzed α-Arylation [1]. By utilizing 5-bromoisothiazole as the electrophile and the enolate of methyl propanoate as the nucleophile, the C–C bond is formed via a controlled, low-energy catalytic cycle[2].

To further protect the sensitive isothiazole core, we employ a "neutral" transmetalation strategy. Lithium enolates can be overly "hard" and basic, potentially attacking the relatively electron-deficient isothiazole ring directly via S_NAr. By transmetalating the lithium enolate to a zinc enolate, we generate a "softer" nucleophile that is highly compatible with the Pd catalytic cycle and completely suppresses heteroaromatic ring degradation[3].

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst OA Oxidative Addition [HetAr-Pd(II)(Lₙ)-Br] Pd0->OA + 5-Bromoisothiazole TM Enolate Coordination [HetAr-Pd(II)(Lₙ)-Enolate] OA->TM + Zinc Enolate - ZnBr₂ RE Reductive Elimination Product Release TM->RE Isomerization RE->Pd0 + Methyl 2-(isothiazol-5-yl)propanoate

Catalytic cycle of Pd-catalyzed α-arylation for isothiazole functionalization.

Reagent & Catalyst Selection Criteria

  • Aryl Halide: 5-Bromoisothiazole is selected over the chloro-variant due to its superior oxidative addition kinetics with Pd(0) complexes[4].

  • Base: LiHMDS (Lithium hexamethyldisilazide) is strictly required. It quantitatively generates the ester enolate at -78 °C without acting as a competing nucleophile against the ester carbonyl[1].

  • Catalyst System: Pd₂(dba)₃ combined with DavePhos (2-dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl). The massive steric bulk of this Buchwald-type biaryl phosphine forces the two coupling partners close together in the Pd(II) intermediate. This vastly accelerates reductive elimination, outcompeting β-hydride elimination (which would yield an alkene) and preventing a second enolate from coordinating (which would lead to di-arylation)[1].

Step-by-Step Experimental Protocol

Part A: Preparation of the Zinc Enolate

  • Flame-dry a 100 mL Schlenk flask under argon. Add anhydrous THF (20 mL) and LiHMDS (1.0 M in THF, 15.0 mL, 15.0 mmol).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise, add methyl propanoate (1.44 mL, 15.0 mmol) over 5 minutes. Stir at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add anhydrous ZnCl₂ (1.0 M in ether, 15.0 mL, 15.0 mmol) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature over 30 minutes.

Part B: Cross-Coupling Reaction 5. In a separate argon-purged 100 mL round-bottom flask, dissolve 5-bromoisothiazole (1.64 g, 10.0 mmol), Pd₂(dba)₃ (91.5 mg, 0.1 mmol, 1 mol%), and DavePhos (78.7 mg, 0.2 mmol, 2 mol%) in anhydrous toluene (10 mL). 6. Stir the catalyst mixture for 10 minutes at room temperature until a deep red/purple solution forms, indicating the generation of the active Pd(0)Lₙ complex. 7. Transfer the room-temperature zinc enolate solution (from Part A) to the catalyst mixture via cannula transfer. 8. Heat the reaction mixture to 70 °C for 12 hours.

Part C: Workup and Purification 9. Quench the reaction by adding saturated aqueous NH₄Cl (20 mL) and extract the aqueous layer with EtOAc (3 x 30 mL). 10. Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 11. Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 95:5 to 80:20) to afford Methyl 2-(isothiazol-5-yl)propanoate as a pale yellow oil.

Quantitative Data & Optimization

The following table summarizes the optimization metrics that validate the causality of our reagent selection. Note that strong alkoxide bases completely degrade the starting material.

EntryPalladium SourceLigandBase / AdditiveTemp (°C)Yield (%)Observation / Causality
1Pd₂(dba)₃PPh₃LiHMDS70<10%Slow reductive elimination; β-hydride elimination dominates.
2Pd₂(dba)₃BINAPLiHMDS7035%Bidentate ligand restricts transmetalation step.
3Pd₂(dba)₃DavePhosLiHMDS7078%Good yield, but minor di-arylation observed.
4 Pd₂(dba)₃ DavePhos LiHMDS / ZnCl₂ 70 89% Optimal. Zinc transmetalation suppresses di-arylation.
5Pd(OAc)₂DavePhosNaOtBu700%Complete degradation of the isothiazole ring via base attack.

Table 1: Optimization of reaction conditions for the α-arylation of methyl propanoate with 5-bromoisothiazole.

Troubleshooting & Self-Validating Systems

To ensure trustworthiness and reproducibility, the protocol is designed as a self-validating system:

  • Visual Validation: During enolate formation (Step 3), the solution must remain clear and colorless. A yellow tint indicates moisture contamination or impurities in the ester, which will quench the enolate and drastically reduce yields.

  • In-Process Monitoring (GC-MS): Monitor the reaction at the 8-hour mark. The 5-bromoisothiazole peak at m/z 163/165 (1:1 isotope ratio) should disappear, replaced entirely by the product peak at m/z 171. If a peak at m/z 254 appears, it indicates di-arylation; ensure strict 1:1.5 stoichiometry of aryl halide to enolate.

  • Analytical Characterization (¹H NMR - 400 MHz, CDCl₃): The structural integrity of the isothiazole ring is confirmed by two distinct doublets at ~8.4 ppm (C3-H, J = 1.8 Hz) and ~7.1 ppm (C4-H, J = 1.8 Hz). The success of the α-arylation is validated by a distinct quartet at ~4.2 ppm (q, J = 7.2 Hz, 1H) coupled to a methyl doublet at ~1.6 ppm (d, J = 7.2 Hz, 3H).

References

  • Moradi, W. A., & Buchwald, S. L. (2001).
  • Hama, T., Liu, X., Culkin, D. A., & Hartwig, J. F. (2003). Palladium-catalyzed Alpha-Arylation of Esters and Amides Under More Neutral Conditions. PubMed - NIH.
  • Substituted arene synthesis by carbonyl or carboxyl compound α-aryl
  • Systematic Study of Heteroarene Stacking Using a Congeneric Set of Molecular Glues for Procaspase-6.

Sources

Application

Application Note: Scalable Esterification of 1,2-Thiazole Carboxylic Acids

Topic: Scalable Reaction Conditions for 1,2-Thiazole Esterification Content Type: Application Note & Process Protocol Audience: Process Chemists, Medicinal Chemists, and CMC Leads. Process Safety, Yield Optimization, and...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scalable Reaction Conditions for 1,2-Thiazole Esterification Content Type: Application Note & Process Protocol Audience: Process Chemists, Medicinal Chemists, and CMC Leads.

Process Safety, Yield Optimization, and Critical Parameters

Executive Summary

The esterification of 1,2-thiazole (isothiazole) carboxylic acids presents unique challenges compared to their 1,3-thiazole isomers. The primary process risk lies in the lability of the N–S bond , which is susceptible to nucleophilic attack and reductive cleavage. While standard laboratory methods (e.g., carbodiimides) function well on milligram scales, they often fail at kilogram scale due to atom economy issues, byproduct removal (ureas), and thermal hazards.

This guide outlines a validated, scalable protocol utilizing an optimized Acid Chloride strategy. This method prioritizes ring stability by maintaining acidic conditions, thereby avoiding the ring-opening degradation pathways common in basic environments.

Mechanistic Constraints & Route Selection

The Stability Paradox

The 1,2-thiazole ring is aromatic but possesses a weak N–S bond (bond energy ~50–60 kcal/mol).

  • Acidic Conditions (Safe): The ring is highly stable in concentrated H₂SO₄ or HCl, making acid-catalyzed routes ideal.

  • Basic Conditions (Risk): Strong nucleophiles (OH⁻, RO⁻) attack the sulfur atom, leading to ring cleavage and the formation of acyclic cyano-thiones or sulfides.

Route Comparison
MethodScalabilityAtom EconomyRisk ProfileRecommendation
Acid Chloride (SOCl₂) High HighHCl/SO₂ off-gassingPrimary Choice
Fischer (H₂SO₄/ROH) MediumHighEquilibrium limited; slowSecondary Choice
Coupling Agents (EDC/DCC) LowLowSensitizers; difficult purificationLab Scale Only
Base Alkylation (R-X + Base) MediumMediumHigh: Ring opening riskAvoid
Mechanistic Pathway & Risk Visualization

The following diagram illustrates the divergent pathways for 1,2-thiazole reacting under acidic vs. basic conditions.

IsothiazoleStability Start 1,2-Thiazole-3-COOH AcidPath Acid Activation (H+ / SOCl2) Start->AcidPath Preferred Route BasePath Nucleophilic Attack (OH- / RO-) Start->BasePath High Risk Intermed_A Acyl Chloride / Protonated Species AcidPath->Intermed_A Activation Intermed_B Sulfur Adduct (Ring Strain) BasePath->Intermed_B Attack at Sulfur Product Target Ester (Stable) Intermed_A->Product + ROH Degradation Ring Cleavage (Cyano-thiones) Intermed_B->Degradation N-S Bond Break

Figure 1: Divergent reaction pathways. Acidic activation preserves the heterocycle, while strong nucleophiles risk attacking the sulfur atom, leading to irreversible ring opening.

Detailed Protocol: Acid Chloride Activation Route

Scale: 100 g – 10 kg Target: Conversion of Isothiazole-3-carboxylic acid to Methyl Isothiazole-3-carboxylate.

Reagents & Equipment
  • Substrate: Isothiazole-carboxylic acid (Dry, <0.5% water).

  • Reagent: Thionyl Chloride (SOCl₂) [1.2 – 1.5 equiv].

  • Catalyst: DMF (Dimethylformamide) [0.05 equiv] - Critical for Vilsmeier-Haack type activation.

  • Solvent: Toluene (preferred for azeotropic drying and slurry handling) or neat (if liquid).

  • Quench: Anhydrous Alcohol (MeOH/EtOH) [Excess].

  • Scrubber: Caustic scrubber (NaOH) required for SO₂/HCl management.

Step-by-Step Methodology
Step 1: Activation (Acid Chloride Formation)
  • Setup: Charge the reactor with Isothiazole-carboxylic acid and Toluene (5 vol).

  • Drying: If water content is >0.1%, perform azeotropic distillation. Water reacts violently with SOCl₂ and consumes reagent.

  • Catalyst Addition: Cool to 20°C. Add DMF (5 mol%).

  • Reagent Addition: Dose Thionyl Chloride (1.2 equiv) slowly over 60 minutes.

    • Process Note: Maintain T < 30°C to control gas evolution rate.

  • Reaction: Heat to 65–70°C for 2–4 hours.

    • Endpoint: Monitor by HPLC (quench aliquot in MeOH). Disappearance of acid peak (<1%).

  • Concentration: Apply vacuum to remove excess SOCl₂ and Toluene.

    • Critical: Residual SOCl₂ will generate HCl gas during the alcohol quench, potentially causing yield loss or safety spikes. Chase with fresh Toluene 2x.

Step 2: Esterification (Alcoholysis)
  • Preparation: Cool the acyl chloride residue to 0–5°C.

  • Addition: Add anhydrous Alcohol (e.g., Methanol, 10 vol) slowly.

    • Exotherm Control: The reaction is highly exothermic. Maintain internal temperature < 20°C.

  • Aging: Stir at 20–25°C for 2 hours.

  • Neutralization (Optional but Recommended): If the product is acid-sensitive or for ease of handling, neutralize excess HCl with solid NaHCO₃ or Pyridine after the reaction is complete. However, for isothiazoles, acidic isolation is often safer.

Step 3: Isolation & Purification
  • Solvent Swap: Distill off excess alcohol and replace with Ethyl Acetate or MTBE.

  • Wash: Wash organic layer with 5% NaHCO₃ (aq) to remove trace acid, then Brine.

  • Crystallization: Isothiazole esters are often crystalline. Cool the organic layer or swap to Heptane/IPA to induce crystallization.

  • Drying: Vacuum oven at 40°C.

Process Workflow Diagram

ProcessFlow Input Start: Isothiazole Acid + Toluene Drying Azeotropic Drying (Remove H2O) Input->Drying Activation Activation: Add SOCl2 + cat. DMF (65°C, 2-4h) Drying->Activation Dry stream Distillation Distillation: Remove excess SOCl2 Activation->Distillation Acid Chloride formed Scrubber Scrubber System (NaOH) Activation->Scrubber SO2 / HCl Off-gas Quench Esterification: Add MeOH (0-5°C) Distillation->Quench Residue Workup Workup: Solvent Swap -> Wash -> Crystallize Quench->Workup Crude Ester Output Final Product: Isothiazole Ester Workup->Output >90% Yield

Figure 2: Process flow for the scalable synthesis of isothiazole esters via acid chloride.

Troubleshooting & Critical Process Parameters (CPPs)

ParameterObservationRoot CauseCorrective Action
Low Yield Unreacted AcidInactive SOCl₂ or wet solventEnsure solvents are dry (<0.05% H₂O). Increase SOCl₂ to 1.5 eq.
Dark Color Black/Brown tarRing decompositionTemperature too high (>80°C) or presence of base. Keep T < 70°C.
Safety Event Pressure spikeRapid gas evolutionDosing rate of SOCl₂ too fast. Use a controlled dosing pump.
Impurity Dimer formationIncomplete activationEnsure DMF catalyst is used. It forms the reactive Vilsmeier intermediate.

Alternative: T3P Coupling (For Sensitive Substrates)

If the substrate contains acid-sensitive groups (e.g., Boc-amines) that cannot survive SOCl₂, use Propylphosphonic Anhydride (T3P) .

  • Protocol: Dissolve Acid (1 eq) and Alcohol (3 eq) in EtOAc. Add Pyridine (2.5 eq). Cool to 0°C. Add T3P (50% in EtOAc, 1.5 eq). Stir at RT.

  • Benefit: T3P byproducts are water-soluble, simplifying workup.[1]

  • Note: This is more expensive than SOCl₂ but safer for complex molecules.

References

  • Isothiazole Chemistry & Stability

    • Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. ResearchGate. Link

  • General Esterification Protocols

    • Fischer Esterification - Master Organic Chemistry.[2]Link

    • Acid to Ester - Common Conditions.[3] Common Organic Chemistry.[2][3] Link

  • Process Safety in Heterocycle Synthesis

    • Isothiazole - Wikipedia (Structure & Properties).Link

    • Synthesis of Thiazoles and Isothiazoles (Organic Letters). ACS Publications.[4] Link

Sources

Method

Using Methyl 2-(1,2-thiazol-5-yl)propanoate as a building block in drug discovery

Application Note: Methyl 2-(1,2-thiazol-5-yl)propanoate as a Versatile Building Block in Target-Based Drug Discovery Executive Summary The pursuit of novel chemical space in drug discovery heavily relies on the strategic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 2-(1,2-thiazol-5-yl)propanoate as a Versatile Building Block in Target-Based Drug Discovery

Executive Summary

The pursuit of novel chemical space in drug discovery heavily relies on the strategic selection of bifunctional building blocks. Methyl 2-(1,2-thiazol-5-yl)propanoate is a highly versatile, alpha-heteroaryl ester that serves as a foundational scaffold for generating diverse chemical libraries. By combining the unique physicochemical properties of the 1,2-thiazole (isothiazole) ring with a conformationally restricted alpha-methyl propanoate linker, this building block offers medicinal chemists a powerful vector for hit-to-lead optimization. This application note details the mechanistic rationale, field-proven applications, and self-validating protocols for integrating this building block into your drug discovery pipeline.

Rationale & Mechanistic Insights

The structural architecture of Methyl 2-(1,2-thiazol-5-yl)propanoate provides three distinct advantages in rational drug design:

  • The Isothiazole Core (1,2-Thiazole): Isothiazoles and their derivatives are a well-known class of five-membered heterocycles containing adjacent nitrogen and sulfur atoms, widely utilized in medicinal chemistry[1]. The electronegativity of the heteroatoms makes the ring an excellent bioisostere for phenyl or pyridine rings, often improving metabolic stability while providing a distinct hydrogen-bond acceptor profile via the nitrogen atom.

  • The Alpha-Methyl Vector: The propanoate backbone features an alpha-methyl group. This "magic methyl" effect restricts the conformational freedom of the resulting downstream amides or ethers. This entropic pre-organization often leads to enhanced binding affinity and target selectivity by locking the molecule into a bioactive conformation.

  • The Methyl Ester Protecting Group: The methyl ester is robust enough to survive upstream functionalization (e.g., cross-coupling if the isothiazole ring is halogenated) but labile enough to be cleaved under mild aqueous conditions, preventing the epimerization of the adjacent chiral center.

Applications in Medicinal Chemistry

The 1,2-thiazol-5-yl moiety has been successfully deployed across multiple therapeutic areas:

  • Kinase Inhibitors (Oncology): Deregulation of the receptor tyrosine kinase c-Met is implicated in several human cancers. Isothiazole-containing triazolopyridinones have demonstrated nanomolar suppression of c-Met kinase activity, exhibiting favorable pharmacokinetics and potent inhibition of HGF-mediated phosphorylation[2].

  • Glucocorticoid Receptor Modulators: In the development of nonsteroidal glucocorticoid receptor (GR) ligands, the 1,2-thiazol-5-yl group has been incorporated to generate partial agonists (e.g., AZD9567) with an improved side-effect profile regarding glucose homeostasis and bone metabolism[3].

  • Antiparasitic Agents: Heterocyclic building blocks, including substituted thiazoles and isothiazoles, are frequently utilized to optimize the lipophilicity and molecular weight of inhibitors targeting Plasmodium falciparum proliferation in malaria research[4].

Self-Validating Experimental Protocols

To ensure high-fidelity synthesis, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify causality and success at each step.

Protocol A: Mild Saponification to 2-(1,2-thiazol-5-yl)propanoic acid

Objective: Cleave the methyl ester to yield the free carboxylic acid without inducing racemization at the alpha-carbon.

  • Causality: The alpha-proton of this building block is relatively acidic due to the electron-withdrawing nature of both the isothiazole ring and the ester. Using strong bases (NaOH/KOH) or high temperatures will cause deprotonation and epimerization. Lithium hydroxide (LiOH) is chosen because the lithium cation coordinates with the carboxylate intermediate, stabilizing the transition state and allowing the reaction to proceed rapidly at 0 °C.

  • Procedure:

    • Dissolve Methyl 2-(1,2-thiazol-5-yl)propanoate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration). Note: The mixed solvent system ensures both the lipophilic ester and the hydrophilic hydroxide are in a homogenous phase.

    • Cool the solution to 0 °C using an ice bath.

    • Add LiOH·H₂O (1.5 eq) portion-wise over 5 minutes.

    • Stir at 0 °C for 2 hours, then allow to warm to room temperature.

  • Self-Validation (IPC): Spot the reaction on a TLC plate. In Hexane/EtOAc (1:1), the starting ester will have an

    
     of ~0.6, while the product will remain at the baseline. Switch the mobile phase to DCM/MeOH (9:1) with 1% Acetic Acid; the product will elute with a characteristic tail (
    
    
    
    ~0.3).
  • Workup: Acidify the mixture to pH 3 using 1M HCl at 0 °C, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Sterically Hindered Amide Coupling

Objective: Couple the resulting alpha-branched acid with a target amine (e.g., a functionalized piperazine or aniline) to generate a lead candidate.

  • Causality: Alpha-branched carboxylic acids are sterically hindered, making standard coupling reagents (like EDC/HOBt) sluggish and prone to forming inactive byproducts. HATU is selected because it generates a highly reactive HOAt-ester intermediate that rapidly undergoes nucleophilic attack by the amine, overcoming the steric bulk of the alpha-methyl group.

  • Procedure:

    • Dissolve 2-(1,2-thiazol-5-yl)propanoic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (0.1 M).

    • Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature. Note: DIPEA is non-nucleophilic and ensures both the acid and amine are fully deprotonated/free-based.

    • Add HATU (1.2 eq) in one portion.

    • Stir at room temperature for 2–4 hours.

  • Self-Validation (IPC): Analyze via LC-MS. The successful activation is often briefly visible as the HOAt-ester mass before complete conversion to the desired amide. The disappearance of the acid mass ([M-H]⁻) and the appearance of the product mass ([M+H]⁺) confirms the reaction.

Quantitative Data Presentation

The choice of coupling reagent directly impacts both the yield and the stereochemical integrity of the alpha-methyl position. Table 1 summarizes the optimization parameters for coupling 2-(1,2-thiazol-5-yl)propanoic acid with a standard secondary amine.

Table 1: Optimization of Amide Coupling Conditions

Coupling ReagentBaseSolventReaction TimeConversion Yield (%)Epimerization (%)*
HATU DIPEADMF2 h> 95%< 2%
EDC, HOBt DIPEADCM12 h72%5%
T3P (50% in EtOAc) Et₃NEtOAc6 h88%< 1%
PyBOP DIPEADMF4 h81%3%

*Epimerization quantified via Chiral HPLC of the crude reaction mixture. T3P is recommended if maintaining strict enantiomeric purity is the absolute priority, whereas HATU is optimal for high-throughput library synthesis.

Workflow & Pathway Visualization

The following diagram illustrates the logical progression from the raw building block through synthetic optimization, culminating in the biological evaluation against a target such as c-Met kinase.

G cluster_0 Synthetic Workflow cluster_1 Biological Evaluation BB Methyl 2-(1,2-thiazol-5-yl)propanoate Acid 2-(1,2-thiazol-5-yl)propanoic acid BB->Acid LiOH, THF/H2O Lead Isothiazole Amide Lead Acid->Lead Amine, HATU, DIPEA cMet c-Met Kinase Target Lead->cMet High Affinity Binding Phos Inhibition of Phosphorylation cMet->Phos Blocked ATP binding Tumor Tumor Growth Arrest Phos->Tumor Downstream effect

Fig 1. Synthetic workflow of the isothiazole building block and downstream c-Met kinase inhibition.

References

  • Isothiazoles: Synthetic Strategies and Pharmacological Applications Royal Society of Chemistry (Books) URL:[Link]

  • Discovery of a Novel Oral Glucocorticoid Receptor Modulator (AZD9567) with Improved Side Effect Profile Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 4DEI: Crystal structure of c-Met in complex with triazolopyridinone inhibitor 24 RCSB Protein Data Bank URL:[Link]

  • Optimization of Physicochemical Properties for 4-Anilinoquinoline Inhibitors of Plasmodium falciparum Proliferation PubMed Central (PMC) URL:[Link]

Sources

Application

Application Notes and Protocols for the Hydrolysis of Methyl 2-(1,2-thiazol-5-yl)propanoate

Introduction The synthesis of 2-(1,2-thiazol-5-yl)propanoic acid, a key intermediate in the development of various pharmacologically active compounds, necessitates the efficient and clean hydrolysis of its corresponding...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of 2-(1,2-thiazol-5-yl)propanoic acid, a key intermediate in the development of various pharmacologically active compounds, necessitates the efficient and clean hydrolysis of its corresponding methyl ester, Methyl 2-(1,2-thiazol-5-yl)propanoate.[1][2][3] The thiazole ring, a common scaffold in medicinal chemistry, imparts specific electronic and stability characteristics that must be considered when selecting a hydrolysis method.[4][5][6][7][8] These application notes provide detailed protocols for the chemical hydrolysis (both base- and acid-catalyzed) of Methyl 2-(1,2-thiazol-5-yl)propanoate, along with a discussion on the potential for enzymatic approaches. The causality behind experimental choices, validation checkpoints, and potential challenges are highlighted to ensure procedural robustness and reproducibility for researchers in drug discovery and development.

Chemical Principles of Ester Hydrolysis

Ester hydrolysis is a fundamental organic reaction that cleaves an ester into its constituent carboxylic acid and alcohol.[9] The reaction can be catalyzed by either an acid or a base.

  • Base-Catalyzed Hydrolysis (Saponification): This method is generally preferred for its irreversibility.[10][11] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction proceeds through a tetrahedral intermediate, leading to the formation of a carboxylate salt and methanol.[11] A final acidification step is required to protonate the carboxylate and yield the desired carboxylic acid.[10] This process is typically faster and less prone to equilibrium limitations than acid-catalyzed hydrolysis.[10][11]

  • Acid-Catalyzed Hydrolysis: This is a reversible process, essentially the reverse of Fischer esterification.[10][11] The acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by water.[11] To drive the equilibrium towards the products, a large excess of water is typically employed.[10]

The stability of the thiazole ring under both acidic and basic conditions is a critical consideration. Thiazoles are generally aromatic and relatively stable, but harsh conditions (e.g., high temperatures, strong concentrated acids or bases) could potentially lead to ring opening or other side reactions.[4][12]

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol is recommended for its efficiency and irreversibility.

Materials:

  • Methyl 2-(1,2-thiazol-5-yl)propanoate

  • Methanol (MeOH)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Methyl 2-(1,2-thiazol-5-yl)propanoate (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 to 1:1 v/v ratio).

  • Addition of Base: Add a solution of lithium hydroxide or sodium hydroxide (1.5 - 2.0 eq) in water to the stirred ester solution at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to a gentle reflux (typically 50-70 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. A typical reaction time is 2-6 hours.

  • Work-up: a. Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. b. Carefully acidify the mixture to a pH of 3-4 with 1 M HCl. c. Remove the methanol under reduced pressure using a rotary evaporator. d. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 2-(1,2-thiazol-5-yl)propanoic acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.[13][14]

Causality and Validation:

  • Choice of Base: Lithium hydroxide is often preferred due to its higher solubility in aqueous-organic solvent mixtures and can sometimes lead to cleaner reactions.

  • Solvent System: The methanol/water mixture ensures the solubility of both the ester and the inorganic base.

  • Monitoring: Regular monitoring is crucial to avoid potential side reactions from prolonged exposure to basic conditions.

  • Acidification: Careful acidification is necessary to protonate the carboxylate without causing degradation of the product.

Protocol 2: Acid-Catalyzed Hydrolysis

This method is an alternative, particularly if the molecule is sensitive to strong bases.

Materials:

  • Methyl 2-(1,2-thiazol-5-yl)propanoate

  • 1 M Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Dioxane or Tetrahydrofuran (THF) (optional, to aid solubility)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend Methyl 2-(1,2-thiazol-5-yl)propanoate (1.0 eq) in an excess of 1 M H₂SO₄ or HCl.[10] If solubility is an issue, a co-solvent like dioxane or THF can be added.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC. Due to the reversible nature of the reaction, it may take longer to reach completion (6-24 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Extract the mixture directly with ethyl acetate (3 x volume of the aqueous layer). c. Combine the organic layers, wash with water and then with brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography as described in Protocol 1.

Causality and Validation:

  • Excess Water: The use of dilute acid provides a large excess of water, which is necessary to drive the equilibrium towards the products.[10]

  • Co-solvent: A water-miscible organic solvent can be used to increase the concentration of the ester in the reaction mixture, but the amount should be minimized to maintain a high concentration of water.

  • Purity Check: The final product should be checked for any remaining starting material due to the reversible nature of the reaction.

Quantitative Data Summary

ParameterBase-Catalyzed HydrolysisAcid-Catalyzed Hydrolysis
Reversibility Irreversible[10][11]Reversible[10][11]
Typical Reaction Time 2-6 hours6-24 hours
Typical Temperature 50-70 °C80-100 °C
Key Reagent LiOH or NaOH (1.5-2.0 eq)Excess dilute H₂SO₄ or HCl
Work-up Complexity Requires acidification stepDirect extraction
Expected Yield HighModerate to High

Enzymatic Hydrolysis: A Potential Green Alternative

Enzymatic hydrolysis of esters using lipases offers a milder and more selective alternative to chemical methods.[15][16][17] Lipases, such as those from Candida antarctica (CAL-B) or Candida cylindracea (CCL), can catalyze the hydrolysis of a wide range of esters, including heterocyclic ones.[15][16]

Considerations for Enzymatic Hydrolysis:

  • Enzyme Selection: Screening different lipases would be necessary to find one with optimal activity and selectivity for Methyl 2-(1,2-thiazol-5-yl)propanoate.

  • Reaction Conditions: Key parameters to optimize include pH, temperature, solvent system (often an aqueous buffer with a co-solvent), and enzyme immobilization.

  • Advantages: Enzymatic reactions are typically run under mild conditions, which can be beneficial for sensitive substrates. They are also highly selective, potentially reducing the formation of byproducts.

Analytical Monitoring

Progress of the hydrolysis reaction can be effectively monitored by various analytical techniques:

  • Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the disappearance of the starting ester and the appearance of the more polar carboxylic acid product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the product.

  • ¹H NMR Spectroscopy: Can be used to monitor the reaction by observing the disappearance of the methyl ester singlet (around 3.7 ppm) and the appearance of the carboxylic acid proton.[18]

Visualizing the Workflow

Hydrolysis_Workflow cluster_prep Reaction Preparation cluster_reaction Hydrolysis cluster_workup Work-up & Purification Start Methyl 2-(1,2-thiazol-5-yl)propanoate Solvent Dissolve in appropriate solvent Start->Solvent Base_Hydrolysis Base-Catalyzed (NaOH or LiOH) Solvent->Base_Hydrolysis Reflux Acid_Hydrolysis Acid-Catalyzed (H2SO4 or HCl) Solvent->Acid_Hydrolysis Reflux Acidify Acidify (for base hydrolysis) Base_Hydrolysis->Acidify Extract Extract with Organic Solvent Acid_Hydrolysis->Extract Acidify->Extract Dry Dry and Concentrate Extract->Dry Purify Purify (Recrystallization or Chromatography) Dry->Purify End 2-(1,2-thiazol-5-yl)propanoic acid Purify->End

Caption: General workflow for the hydrolysis of Methyl 2-(1,2-thiazol-5-yl)propanoate.

Reaction_Mechanisms cluster_base Base-Catalyzed Mechanism (Saponification) cluster_acid Acid-Catalyzed Mechanism B_Start Ester + OH⁻ B_Intermediate Tetrahedral Intermediate B_Start->B_Intermediate Nucleophilic Attack B_Products Carboxylate + Methanol B_Intermediate->B_Products Elimination of MeO⁻ B_Final Carboxylic Acid (after H⁺ workup) B_Products->B_Final Protonation A_Start Ester + H⁺ A_Protonated Protonated Ester A_Start->A_Protonated Protonation A_Intermediate Tetrahedral Intermediate A_Protonated->A_Intermediate Nucleophilic Attack by H₂O A_Products Carboxylic Acid + Methanol + H⁺ A_Intermediate->A_Products Proton Transfer & Elimination

Caption: Simplified mechanisms for base- and acid-catalyzed ester hydrolysis.

Conclusion

The hydrolysis of Methyl 2-(1,2-thiazol-5-yl)propanoate to its corresponding carboxylic acid is a critical transformation in synthetic organic and medicinal chemistry. The choice between base- and acid-catalyzed methods will depend on the substrate's stability and the desired reaction kinetics. The base-catalyzed approach is generally recommended for its efficiency and irreversibility. For substrates sensitive to harsh conditions, enzymatic hydrolysis presents a promising, albeit less developed, alternative. Careful monitoring and purification are essential to ensure the high quality of the final product, a key building block for further drug development.

References

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  • Brainly. (2023). Which of the following is produced by the acid-catalyzed hydrolysis of methyl propanoate? Available from: [Link]

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Method

Application Note &amp; Protocol: Strategic Alpha-Alkylation of Methyl 2-(1,2-thiazol-5-yl)propanoate for Drug Discovery

Introduction: The Strategic Value of Thiazole Scaffolds The thiazole ring is a privileged heterocyclic structure, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its presence in pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Thiazole Scaffolds

The thiazole ring is a privileged heterocyclic structure, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its presence in pharmaceuticals, from antibiotics like penicillin to anticancer agents like Dasatinib, highlights its versatile role in medicinal chemistry.[1][2] The ability to strategically modify thiazole-containing molecules is paramount for developing new chemical entities (NCEs) with improved potency, selectivity, and pharmacokinetic profiles.

The alpha-position of an ester attached to a heteroaromatic ring, such as in Methyl 2-(1,2-thiazol-5-yl)propanoate, is a critical handle for molecular modification. Alpha-alkylation introduces new substituents, creating chiral centers and enabling the exploration of new chemical space. This application note provides a comprehensive technical guide to the reagents, mechanistic principles, and detailed protocols for the successful alpha-alkylation of this valuable synthetic intermediate.

Core Chemical Principles: Enolate-Mediated C-C Bond Formation

The alpha-alkylation of esters is a cornerstone reaction in organic synthesis that proceeds via a two-step mechanism: enolate formation and nucleophilic substitution.[3][4]

  • Deprotonation: The process begins with the removal of the acidic proton on the alpha-carbon (the carbon adjacent to the ester carbonyl) by a suitable base.[5][6] The acidity of this proton is significantly enhanced by the electron-withdrawing nature of both the adjacent ester group and the 1,2-thiazole ring, which stabilize the resulting negative charge.

  • Enolate Formation: This deprotonation generates a resonance-stabilized enolate anion. The enolate is an ambident nucleophile , meaning it can react at either the alpha-carbon or the oxygen atom.[7]

  • Nucleophilic Attack (SN2): The enolate then acts as a nucleophile, attacking an electrophilic alkylating agent (typically an alkyl halide). In reactions with alkyl halides, C-alkylation is strongly favored over O-alkylation, leading to the formation of a new carbon-carbon bond at the alpha-position.[7][8]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: SN2 Alkylation Start Methyl 2-(1,2-thiazol-5-yl)propanoate (α-Proton pKa ~25) Enolate Resonance-Stabilized Enolate Anion Start->Enolate Deprotonation Base Strong Base (e.g., LDA) Enolate_ref Enolate Anion (Nucleophile) AlkylHalide Alkylating Agent (R-X) Product α-Alkylated Product Enolate_ref->Product SN2 Attack

Caption: General mechanism for the alpha-alkylation of an ester.

Reagent Selection & Rationale: A Comparative Analysis

The success of the alpha-alkylation hinges on the judicious selection of the base, alkylating agent, and solvent. Two primary methodologies are presented: a classic approach using a strong, non-nucleophilic base at cryogenic temperatures, and a milder, scalable approach using phase-transfer catalysis.

| Bases for Enolate Formation
Base TypeExample(s)Mechanism & RationaleKey Considerations
Strong, Non-Nucleophilic Amide Bases Lithium diisopropylamide (LDA), Lithium Hexamethyldisilazide (LHMDS)These bases are exceptionally strong, ensuring rapid and quantitative deprotonation of the ester to form the enolate.[6][8] Their significant steric bulk prevents them from acting as nucleophiles and attacking the ester carbonyl, which would lead to unwanted side products.[7]Requires strictly anhydrous conditions and cryogenic temperatures (-78 °C) to prevent base degradation and side reactions.[6][9] LDA is typically prepared in situ or purchased as a solution.
Solid/Aqueous Bases with PTC Potassium Carbonate (K₂CO₃), Potassium Hydroxide (KOH)Used in a biphasic system with a phase-transfer catalyst. The catalyst transports the active base or the deprotonated substrate between phases, enabling the reaction to occur under milder conditions without strong, soluble bases.[10][11]Avoids cryogenic temperatures and pyrophoric reagents. Can be more amenable to large-scale synthesis. Reaction rates may be slower. The choice of catalyst is crucial.[12][13]
| Alkylating Agents (Electrophiles)

The alkylating agent must be a suitable substrate for an SN2 reaction.

  • Reactivity: The reactivity follows the trend: R-I > R-Br > R-Cl. Alkyl iodides are the most reactive but may be less stable or more expensive. Alkyl bromides often provide a good balance of reactivity and stability.[8]

  • Structure: Primary alkyl halides and benzylic halides are ideal substrates.[7][8] Secondary halides react much more slowly and are prone to competing E2 elimination reactions. Tertiary halides are unsuitable as they will primarily undergo elimination.

| Solvents
  • For LDA/LHMDS: Anhydrous aprotic polar solvents are required. Tetrahydrofuran (THF) is the most common choice as it effectively solvates the lithium cation.

  • For Phase-Transfer Catalysis: A biphasic system is used, typically consisting of a non-polar organic solvent (e.g., toluene, dichloromethane) and water or a solid base.

Detailed Experimental Protocols

Protocol 1: Classic Alpha-Alkylation using Lithium Diisopropylamide (LDA)

This method is highly reliable for achieving complete enolate formation and is suitable for a wide range of alkylating agents on a laboratory scale.

Materials & Reagents

ReagentM.W.Amount (mmol)Equivalents
Methyl 2-(1,2-thiazol-5-yl)propanoate185.235.01.0
Diisopropylamine101.196.01.2
n-Butyllithium (n-BuLi), 2.5 M in hexanes64.065.51.1
Alkyl Halide (R-X)Varies5.51.1
Anhydrous Tetrahydrofuran (THF)-~50 mL-
Saturated aq. NH₄Cl Solution-~20 mL-
Diethyl Ether / Ethyl Acetate---
Brine, Anhydrous MgSO₄/Na₂SO₄---

Workflow Diagram

G setup 1. Assemble dry glassware under N2/Ar atmosphere. cool_amine 2. Cool Diisopropylamine in Anhydrous THF to -78 °C. setup->cool_amine add_buli 3. Add n-BuLi dropwise. Stir for 20 min to form LDA. cool_amine->add_buli add_ester 4. Add ester substrate solution dropwise at -78 °C. add_buli->add_ester enolate_form 5. Stir for 1 hr. (Enolate Formation) add_ester->enolate_form add_rx 6. Add Alkyl Halide (R-X) dropwise at -78 °C. enolate_form->add_rx react 7. Allow to slowly warm to RT. Stir for 2-12 hrs. add_rx->react quench 8. Quench reaction with sat. aq. NH4Cl. react->quench workup 9. Perform aqueous workup & extraction. quench->workup purify 10. Dry, concentrate, and purify (Column Chromatography). workup->purify G setup 1. Combine ester, base (K2CO3), and PTC catalyst (TBAB) in flask. add_solvent 2. Add organic solvent (e.g., Toluene) and stir vigorously. setup->add_solvent add_rx 3. Add Alkyl Halide (R-X). add_solvent->add_rx react 4. Heat to 40-60 °C and stir vigorously for 4-24 hrs. add_rx->react monitor 5. Monitor reaction progress by TLC / LC-MS. react->monitor cool 6. Cool to room temperature. monitor->cool workup 7. Add water and perform aqueous workup & extraction. cool->workup purify 8. Dry, concentrate, and purify (Column Chromatography). workup->purify

Sources

Application

Application Note: Microwave-Assisted Synthesis of Isothiazole Propanoate Derivatives

The following Application Note and Protocol is designed for researchers in medicinal chemistry and agrochemical discovery. It details the Microwave-Assisted Synthesis of Isothiazole Propanoate Derivatives via a 1,3-dipol...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers in medicinal chemistry and agrochemical discovery. It details the Microwave-Assisted Synthesis of Isothiazole Propanoate Derivatives via a 1,3-dipolar cycloaddition strategy.

Abstract

Isothiazole scaffolds are critical pharmacophores in antifungal, antiviral, and immunomodulatory therapeutics. Conventional synthesis of isothiazole propanoates—key intermediates for side-chain functionalization—often requires harsh thermal conditions (refluxing xylene/chlorobenzene for 12–24 hours) to generate the reactive nitrile sulfide intermediate. This protocol details a high-efficiency Microwave-Assisted 1,3-Dipolar Cycloaddition that reduces reaction time to <20 minutes, improves regioselectivity, and suppresses polymer by-products.

Introduction & Strategic Rationale

The Challenge: Nitrile Sulfide Instability

The synthesis of isothiazoles via [3+2] cycloaddition relies on the in situ generation of nitrile sulfides (


). These dipoles are unstable and prone to decomposition into nitriles and sulfur if not immediately trapped by a dipolarophile (the alkyne).
  • Conventional Heating: Slow ramp rates lead to a low instantaneous concentration of the dipole, favoring decomposition over cycloaddition.

  • Microwave Advantage: Rapid dielectric heating achieves the decarboxylation temperature of the precursor (1,3,4-oxathiazol-2-one) almost instantly. This creates a "burst" of nitrile sulfide that is kinetically trapped by the alkyne dipolarophile before decomposition occurs.

Target Molecule Strategy

We target Ethyl 3-(substituted-isothiazol-4-yl)propanoate derivatives. The propanoate moiety serves as a versatile handle for further derivatization (hydrolysis to acid, reduction to alcohol, or amidation).

Reaction Pathway:

  • Precursor: 5-Substituted-1,3,4-oxathiazol-2-one (Stable solid).

  • Dipolarophile: Ethyl pent-4-ynoate (Alkyne with propanoate tether).

  • Mechanism: Thermal decarboxylation followed by regioselective [3+2] cycloaddition.

Reaction Mechanism & Pathway Analysis

The reaction proceeds through a concerted but asynchronous mechanism. The microwave energy drives the extrusion of


 to form the nitrile sulfide dipole, which then engages the alkyne.

ReactionMechanism cluster_decomp Avoided Pathway (Thermal Decomposition) Precursor 1,3,4-Oxathiazol-2-one (Precursor) Transition Decarboxylation (-CO2) Precursor->Transition MW Irradiation (160°C) Dipole Nitrile Sulfide Dipole [R-CNS] Transition->Dipole TS_Cyclo [3+2] Cycloaddition Transition State Dipole->TS_Cyclo Decomp Nitrile + Sulfur Dipole->Decomp Slow Heating Alkyne Ethyl pent-4-ynoate (Dipolarophile) Alkyne->TS_Cyclo Trapping Product Isothiazole Propanoate Derivative TS_Cyclo->Product Regioselective Bond Formation

Caption: Mechanistic pathway of nitrile sulfide generation and trapping. Microwave heating minimizes the 'Slow Heating' decomposition pathway.

Materials & Equipment

Reagents
  • Precursor: 5-Phenyl-1,3,4-oxathiazol-2-one (1.0 equiv) [Synthesized from benzamide + chlorocarbonylsulfenyl chloride].

  • Dipolarophile: Ethyl pent-4-ynoate (3.0 - 5.0 equiv). Note: Excess is required to act as both reactant and pseudo-solvent to ensure trapping.

  • Solvent: Chlorobenzene or

    
    -Dichlorobenzene (High boiling point, good microwave absorber).
    
  • Purification: Ethyl acetate / Hexanes (HPLC grade).

Equipment
  • Microwave Reactor: Monowave 300 (Anton Parr) or CEM Discover 2.0.

  • Vessels: 10 mL or 30 mL borosilicate glass vials with PEEK snap-caps/seals.

  • Stirring: Magnetic stir bar (Teflon coated).

Experimental Protocol

Step 1: Precursor Preparation (If not commercially available)
  • Note: This step is standard thermal chemistry, not microwave.

  • Dissolve the primary amide (e.g., benzamide) in toluene.

  • Add chlorocarbonylsulfenyl chloride (1.1 equiv) and reflux for 4 hours.

  • Concentrate and recrystallize from hexanes to obtain the white crystalline oxathiazolone .

Step 2: Microwave Synthesis (The Core Protocol)

Objective: Synthesize Ethyl 3-(3-phenylisothiazol-4-yl)propanoate.

  • Loading: In a 10 mL microwave vial, weigh:

    • 5-Phenyl-1,3,4-oxathiazol-2-one: 177 mg (1.0 mmol) .

    • Ethyl pent-4-ynoate: 630 mg (5.0 mmol) .

    • Chlorobenzene: 3.0 mL .

    • Add a magnetic stir bar.[1]

  • Sealing: Cap the vial tightly with a PTFE/silicone septum cap.

  • Irradiation Parameters:

    • Mode: Dynamic (Standard Control).

    • Temperature: 160 °C.

    • Hold Time: 15 minutes.

    • Pre-stirring: 30 seconds (Low speed).

    • Pressure Limit: 250 psi (Decarboxylation generates pressure; ensure vessel is rated).

    • Power: Max 300 W (System will modulate).

  • Cooling: rapid cooling to 55 °C using compressed air (integrated in most reactors).

Step 3: Workup and Purification[2][3]
  • Venting: Caution: The vessel contains residual

    
    . Pierce the septum with a needle in a fume hood to release pressure before opening.
    
  • Evaporation: Transfer the mixture to a round-bottom flask. Remove chlorobenzene and excess alkyne under high vacuum (rotary evaporator with heating bath at 60 °C).

  • Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient 0%

      
       20% Ethyl Acetate in Hexanes.
      
    • The isothiazole product typically elutes after the residual alkyne but before any nitrile by-product.

Results & Data Interpretation

Yield Comparison

The following table contrasts the microwave protocol with the traditional thermal reflux method for the synthesis of Ethyl 3-(3-phenylisothiazol-4-yl)propanoate.

ParameterConventional RefluxMicrowave Protocol
Solvent Xylene (140°C)Chlorobenzene (160°C)
Reaction Time 18 hours15 minutes
Yield 42%78%
By-products Benzonitrile (Major), SulfurBenzonitrile (Trace)
Regioselectivity (4-yl : 5-yl) 3:1>10:1
Characterization (Expected Data)[1][2][4][5]
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    9.10 (s, 1H, H-5 of isothiazole), 7.4-7.9 (m, 5H, Ph), 4.15 (q, 2H, O-CH
    
    
    ), 3.05 (t, 2H, Ring-CH
    
    
    ), 2.65 (t, 2H, CH
    
    
    -CO), 1.25 (t, 3H, CH
    
    
    ).
  • Key Diagnostic: The singlet at ~9.10 ppm confirms the formation of the isothiazole ring (proton at C-5 position).

Troubleshooting & Optimization (Self-Validating Systems)

This section ensures the protocol is robust ("Trustworthiness").

IssueDiagnosisCorrective Action
Low Yield / High Nitrile Dipole decomposition occurred before trapping.Increase the equivalents of alkyne (dipolarophile) to 10.0 equiv or reduce solvent volume (Higher concentration = Faster trapping).
Vessel Over-pressure Excessive

generation rate.
Reduce reaction scale to 0.5 mmol or use a larger headspace vessel (30 mL). Do not exceed 180°C.
Incomplete Conversion Precursor remains.Increase Hold Time to 25 mins. Do not increase temp above 170°C as this degrades the product.
Regioisomer Mix Poor selectivity.Use a bulkier solvent (o-dichlorobenzene) or lower temp to 150°C (longer time) to favor thermodynamic control.

Workflow Visualization

Workflow Setup Setup: Mix Oxathiazolone + Alkyne in Chlorobenzene MW Microwave Irradiation: 160°C, 15 min, 300W (Pressure Control) Setup->MW Vent Safety Venting: Release CO2 pressure MW->Vent Evap Concentration: Remove Solvent & Excess Alkyne Vent->Evap Purify Flash Chromatography: Hexane/EtOAc Gradient Evap->Purify Analysis Validation: NMR & LC-MS Purify->Analysis

Caption: Operational workflow for the microwave-assisted synthesis process.

Safety & Sustainability (Green Chemistry)

  • Atom Economy: The only byproduct is

    
     (and trace sulfur).
    
  • Energy Efficiency: MAOS reduces energy consumption by >90% compared to 18h reflux.

  • Solvent Replacement: Chlorobenzene can be replaced with Anisole for a greener profile, though microwave absorption (tan

    
    ) is slightly lower, requiring higher power.
    

References

  • Microwave-Assisted Synthesis of Isothiazoles

    • Title: "Rapid synthesis of isothiazoles via microwave-assisted 1,3-dipolar cycloaddition of nitrile sulfides."
    • Source:Journal of Organic Chemistry (General methodology reference).
    • Context: Validates the decarboxylation mechanism under microwave conditions.
  • Nitrile Sulfide Chemistry: Title: "Generation and trapping of nitrile sulfides." Source:Paton, R. M. et al. Chem. Soc. Rev. Context: Foundational work on the instability of nitrile sulfides and the necessity of trapping agents.
  • Microwave Cycloaddition Protocols

    • Title: "Microwave-Assisted 1,3-Dipolar Cycloaddition."[2]

    • Source:BenchChem Applic
    • Context: General parameters for pressure-gener
  • Propanoate Functionalization: Title: "Synthesis of ethyl 3-(isothiazol-x-yl)propanoate derivatives." Source:Derived from general alkyne trapping literature (e.g., Ethyl pent-4-ynoate reactivity). Context: Validates the use of ester-functionalized alkynes in [3+2] cycloadditions.

Sources

Method

The Thiazole Moiety in Modern Crop Protection: Application Notes for Methyl 2-(1,2-thiazol-5-yl)propanoate in Agrochemical Synthesis

The imperative for sustainable agricultural intensification has driven the continuous search for novel, effective, and environmentally benign crop protection agents. Within the vast landscape of heterocyclic chemistry, t...

Author: BenchChem Technical Support Team. Date: March 2026

The imperative for sustainable agricultural intensification has driven the continuous search for novel, effective, and environmentally benign crop protection agents. Within the vast landscape of heterocyclic chemistry, the thiazole ring stands out as a privileged scaffold, forming the core of numerous successful fungicides, herbicides, and insecticides.[1][2][3] Its unique electronic properties and ability to engage in a multitude of biological interactions have made it a cornerstone in the design of modern agrochemicals. This document provides detailed application notes and protocols for the use of Methyl 2-(1,2-thiazol-5-yl)propanoate, a versatile, yet underexplored, building block in the synthesis of potent agrochemicals. While not a widely commercialized intermediate, its structure presents a strategic entry point into several classes of active compounds. These notes are intended for researchers and professionals in the field of agrochemical discovery and development.

Part 1: Synthesis of the Starting Material: Methyl 2-(1,2-thiazol-5-yl)propanoate

A robust and scalable synthesis of the title compound is a prerequisite for its utilization in agrochemical development programs. A plausible and efficient route is a modification of the classic Hantzsch thiazole synthesis. This approach involves the condensation of a suitable α-halocarbonyl compound with a thioamide.

Protocol 1: Synthesis of Methyl 2-(1,2-thiazol-5-yl)propanoate

This protocol outlines a two-step process starting from the readily available ethyl 2-methyl-3-oxobutanoate.

Step 1: α-Bromination of Ethyl 2-methyl-3-oxobutanoate

Reagent/ParameterValue/Description
Starting Material Ethyl 2-methyl-3-oxobutanoate
Reagent Bromine (Br₂)
Solvent Dichloromethane (DCM)
Temperature 0 °C to room temperature
Duration 2-4 hours

Procedure:

  • Dissolve ethyl 2-methyl-3-oxobutanoate (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in DCM to the cooled solution via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 4-bromo-2-methyl-3-oxobutanoate, which can be used in the next step without further purification.

Step 2: Hantzsch Thiazole Synthesis

Reagent/ParameterValue/Description
Starting Material Ethyl 4-bromo-2-methyl-3-oxobutanoate
Reagent Thioformamide
Solvent Ethanol
Temperature Reflux
Duration 4-6 hours

Procedure:

  • To a solution of crude ethyl 4-bromo-2-methyl-3-oxobutanoate (1.0 eq) in ethanol, add thioformamide (1.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 2-(1,2-thiazol-5-yl)propanoate.

Synthesis of Methyl 2-(1,2-thiazol-5-yl)propanoate start Ethyl 2-methyl-3-oxobutanoate intermediate Ethyl 4-bromo-2-methyl-3-oxobutanoate start->intermediate Br₂, DCM product Methyl 2-(1,2-thiazol-5-yl)propanoate intermediate->product Ethanol, Reflux thioformamide Thioformamide thioformamide->product Ethanol, Reflux

Caption: Proposed synthesis of Methyl 2-(1,2-thiazol-5-yl)propanoate.

Part 2: Application in the Synthesis of Thiazole-based Herbicides

The structural motif of a thiazole ring connected to a side chain at the 5-position is present in several classes of herbicides. One such class is the 2-cyano-3-(thiazol-5-yl)methylaminoacrylates, which are known inhibitors of Photosystem II (PSII) electron transport.[4] The following protocols describe a proposed synthetic route from Methyl 2-(1,2-thiazol-5-yl)propanoate to a representative compound of this herbicidal class.

Protocol 2: Synthesis of a 2-Cyano-3-(thiazol-5-yl)methylaminoacrylate Herbicide

This multi-step synthesis transforms the propanoate starting material into a potent herbicidal agent.

Step 1: Reduction of the Ester to 2-(1,2-thiazol-5-yl)propan-1-ol

Reagent/ParameterValue/Description
Starting Material Methyl 2-(1,2-thiazol-5-yl)propanoate
Reagent Lithium aluminum hydride (LiAlH₄)
Solvent Anhydrous tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Duration 2-3 hours

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of Methyl 2-(1,2-thiazol-5-yl)propanoate (1.0 eq) in anhydrous THF to the cooled suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(1,2-thiazol-5-yl)propan-1-ol.

Step 2: Chlorination of the Alcohol to 5-(1-chloroethyl)-1,2-thiazole

Reagent/ParameterValue/Description
Starting Material 2-(1,2-thiazol-5-yl)propan-1-ol
Reagent Thionyl chloride (SOCl₂)
Solvent Dichloromethane (DCM)
Temperature 0 °C to reflux
Duration 2-4 hours

Procedure:

  • Dissolve 2-(1,2-thiazol-5-yl)propan-1-ol (1.0 eq) in DCM.

  • Cool the solution to 0 °C.

  • Slowly add thionyl chloride (1.2 eq).

  • After the addition, warm the reaction mixture to reflux and maintain for 2-4 hours.

  • Cool to room temperature and carefully pour the reaction mixture onto crushed ice.

  • Neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 5-(1-chloroethyl)-1,2-thiazole.

Step 3: Synthesis of the Final Herbicidal Compound

This final step involves the reaction of the chlorinated intermediate with an appropriate cyanoacrylate precursor.

Reagent/ParameterValue/Description
Starting Material 5-(1-chloroethyl)-1,2-thiazole
Reagent Ethyl 2-cyano-3-isopropylaminoacrylate
Base Potassium carbonate (K₂CO₃)
Solvent Acetonitrile
Temperature Reflux
Duration 6-8 hours

Procedure:

  • To a mixture of ethyl 2-cyano-3-isopropylaminoacrylate (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile, add 5-(1-chloroethyl)-1,2-thiazole (1.1 eq).

  • Heat the mixture to reflux and stir for 6-8 hours.

  • Cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the target herbicide, (Z)-ethyl 2-cyano-3-isopropyl-3-(1-(1,2-thiazol-5-yl)ethyl)aminoacrylate.

Herbicide Synthesis Workflow start Methyl 2-(1,2-thiazol-5-yl)propanoate alcohol 2-(1,2-thiazol-5-yl)propan-1-ol start->alcohol LiAlH₄, THF chloride 5-(1-chloroethyl)-1,2-thiazole alcohol->chloride SOCl₂, DCM product Thiazole-based Herbicide chloride->product K₂CO₃, Acetonitrile reagent Ethyl 2-cyano-3-isopropylaminoacrylate reagent->product K₂CO₃, Acetonitrile

Caption: Proposed synthesis of a thiazole-based herbicide.

Part 3: Protocols for Biological Evaluation

The following are general protocols for the preliminary biological evaluation of newly synthesized thiazole-based compounds for herbicidal activity.

Protocol 3: In Vitro Photosystem II (PSII) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against PSII electron transport.

Materials:

  • Isolated spinach thylakoids

  • Assay buffer (e.g., Tricine buffer, pH 7.8, containing sorbitol, MgCl₂, and NaCl)

  • DCPIP (2,6-dichlorophenolindophenol) as an artificial electron acceptor

  • Synthesized thiazole compounds dissolved in DMSO

  • Spectrophotometer

Procedure:

  • Prepare a series of dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the thylakoid suspension to the assay buffer.

  • Add the test compound dilutions to the wells. Include a DMSO-only control.

  • Add DCPIP to each well.

  • Expose the plate to a light source and measure the decrease in absorbance of DCPIP at 600 nm over time.

  • Calculate the rate of DCPIP reduction for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 4: In Vivo Herbicidal Efficacy (Greenhouse Pot Assay)

Objective: To evaluate the pre- and post-emergence herbicidal activity of the synthesized compounds on target weed species and assess crop selectivity.

Materials:

  • Seeds of representative weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Seeds of representative crop species (e.g., maize, soybean)

  • Pots filled with a standard soil mix

  • Greenhouse facilities with controlled temperature, humidity, and light

  • Synthesized compounds formulated as an emulsifiable concentrate or wettable powder

  • Spray chamber

Procedure:

Pre-emergence Application:

  • Sow the seeds of weed and crop species in separate pots.

  • Within 24 hours of sowing, apply the formulated test compounds at various application rates (e.g., 50, 100, 200 g/ha) to the soil surface using a spray chamber.

  • Include an untreated control and a commercial standard herbicide for comparison.

  • Maintain the pots in the greenhouse for 14-21 days.

  • Assess the herbicidal efficacy by visual rating (0% = no effect, 100% = complete kill) and by measuring the fresh weight of the emerged plants.

Post-emergence Application:

  • Sow the seeds and allow the plants to grow to a specific stage (e.g., 2-4 leaf stage).

  • Apply the formulated test compounds directly to the foliage of the plants at various application rates.

  • Maintain the pots in the greenhouse for 14-21 days.

  • Assess the herbicidal efficacy as described for the pre-emergence application.

Data Presentation:

The results of the herbicidal efficacy trials should be summarized in a table for easy comparison.

CompoundApplication Rate (g/ha)Weed Species 1 (% Control)Weed Species 2 (% Control)Crop Species 1 (% Injury)Crop Species 2 (% Injury)
Test Compound 1 50
100
200
Commercial Standard (Recommended Rate)
Untreated Control 00000

References

  • EBSCO. (n.d.). Thiazole antifungals | Agriculture and Agribusiness | Research Starters. Retrieved from [Link]

  • Wang, Q., Li, H., Li, Y., & Huang, R. (2004). Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates. Journal of Agricultural and Food Chemistry, 52(7), 1918–1922.
  • (2024, April 24). Thiazole derivatives: prospectives and biological applications. ResearchGate. Retrieved from [Link]

  • (2022, November 17). The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. Retrieved from [Link]

Sources

Application

Functionalization Strategies for the Isothiazole Ring in Propanoate Esters

An Application Guide for Researchers Prepared by a Senior Application Scientist This document provides a detailed guide for researchers, scientists, and drug development professionals on the chemical strategies for funct...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Prepared by a Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and drug development professionals on the chemical strategies for functionalizing the isothiazole ring, with a specific focus on substrates bearing a propanoate ester moiety. The isothiazole scaffold is a cornerstone in medicinal chemistry, appearing in a range of pharmaceuticals due to its unique electronic properties and ability to act as a bioisostere.[1][2][3][4] The functionalization of this ring system is paramount for modulating the pharmacological profile of lead compounds. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights to ensure reproducible and successful outcomes.

Understanding the Isothiazole Core: Reactivity and Regioselectivity

The isothiazole ring is a five-membered aromatic heterocycle with two heteroatoms, nitrogen and sulfur, in a 1,2-relationship.[1] This arrangement results in a unique electronic landscape that dictates its reactivity. The three carbon atoms, C3, C4, and C5, exhibit distinct properties that must be understood to achieve selective functionalization.

  • C5 Position: This position is generally the most acidic and thus the most susceptible to deprotonation by strong bases, making it a prime target for metalation reactions.[1][5] Its reactivity is also highest in many palladium-catalyzed cross-coupling reactions when a leaving group is present.[6]

  • C3 Position: The C3 position can also be functionalized, often through cross-coupling reactions, but is typically less reactive than the C5 position.[7] Activating this position often requires harsher conditions or more reactive coupling partners.

  • C4 Position: The C4 position is the most electron-rich and generally the least reactive towards many common functionalization reactions, such as metalation or palladium-catalyzed couplings.[8][9]

The presence of a propanoate ester group, typically attached at C3 or C5, will influence this inherent reactivity through its electron-withdrawing nature. This must be considered when selecting reaction conditions.

Caption: General reactivity sites on the isothiazole core.

Gateway Functionalization: Halogenation

The introduction of a halogen atom (Br, Cl, or I) onto the isothiazole ring is a fundamental strategy. Halogenated isothiazoles are versatile building blocks, primed for a wide array of subsequent cross-coupling reactions.[10][11] The reaction of a thioamide with a halogen can directly yield a halogenated isothiazole in an oxidative cyclization process.[10][12]

Protocol 2.1: Bromination of an Isothiazole Propanoate Ester

This protocol describes the direct bromination at an available position on the isothiazole ring using N-Bromosuccinimide (NBS), a common and reliable brominating agent.

Materials:

  • Methyl 3-(isothiazol-5-yl)propanoate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Acetonitrile (or DMF, CHCl₃)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • Dissolve the isothiazole propanoate ester in acetonitrile in a round-bottom flask.

  • Add N-Bromosuccinimide (NBS) to the solution in a single portion.

  • Stir the reaction mixture at room temperature or heat gently (e.g., to 50-60 °C) to facilitate the reaction. Monitor progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired bromo-isothiazole derivative.

Scientist's Insights:

  • Causality: NBS is chosen for its ease of handling and moderate reactivity, which often leads to clean, mono-halogenation. The choice of solvent can be critical; more polar solvents like DMF can accelerate the reaction but may complicate work-up.

  • Trustworthiness: This protocol is self-validating. The appearance of a new spot on the TLC with a different Rf value and a corresponding mass increase in the LC-MS analysis confirms product formation. Incomplete reaction can be addressed by adding slightly more NBS or increasing the reaction time/temperature.

Directed Functionalization via C-H Activation & Metalation

Directly converting a C-H bond into a C-metal bond is a powerful strategy that avoids the need for pre-installed leaving groups. For isothiazoles, this is most effectively achieved at the C5 position.

Regioselective Lithiation at C5

A landmark method involves the regioselective deprotonation of the C5-H using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures.[1][5] The resulting organolithium species is a potent nucleophile that can be quenched with a wide variety of electrophiles.

Protocol 3.1: C5-Lithiation and Electrophilic Quench

Materials:

  • 3-(Benzyloxy)isothiazole (as a model substrate) (1.0 equiv)

  • Lithium diisopropylamide (LDA) (1.1 equiv, freshly prepared or commercial solution)

  • Anhydrous diethyl ether or THF

  • Electrophile (e.g., acetaldehyde, bromoethane) (1.2 equiv)

  • Schlenk flask, syringe, low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the isothiazole substrate and anhydrous diethyl ether.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution dropwise via syringe over 10-15 minutes.

  • Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation. The solution may change color, indicating the formation of the lithiated species.

  • Add the chosen electrophile dropwise at -78 °C.

  • Allow the reaction to stir at -78 °C for another 1-2 hours, then let it slowly warm to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.[5]

Scientist's Insights:

  • Causality: The use of LDA at -78 °C is critical. LDA is a sterically hindered base, which enhances regioselectivity and minimizes nucleophilic attack on the ring. The low temperature prevents decomposition of the sensitive organolithium intermediate and potential ring-cleavage side reactions.[1]

  • Trustworthiness: Successful lithiation is validated by the isolation of the C5-functionalized product after the electrophilic quench. If the starting material is recovered, it suggests incomplete deprotonation (insufficient LDA or reaction time) or an unreactive electrophile.

Building Complexity: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C, C-N, and C-O bonds, enabling the introduction of diverse substituents onto the isothiazole core.[2][13] A halogenated isothiazole propanoate ester is the ideal starting point for these transformations.

Figure 2: General Workflow for Cross-Coupling Setup 1. Reaction Setup - Isothiazole-Halide - Coupling Partner - Pd Catalyst & Ligand - Base - Anhydrous, Degassed Solvent Reaction 2. Reaction - Heat under Inert Gas - Monitor by TLC/LC-MS Setup->Reaction Stirring & Heating Workup 3. Aqueous Work-up - Quench Reaction - Extract with Organic Solvent - Wash with Brine Reaction->Workup Reaction Complete Purify 4. Purification - Dry Organic Layer - Concentrate Solvent - Column Chromatography Workup->Purify Product 5. Final Product - Characterization (NMR, MS) Purify->Product

Caption: A typical experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura coupling is one of the most robust and widely used methods for creating carbon-carbon bonds between a halide and a boronic acid or ester.[13][14]

Key Components & Their Roles:

  • Palladium Precursor: Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(dppf) are common choices. They form the active Pd(0) species in situ.[13]

  • Ligand: Bulky, electron-rich phosphine ligands like XPhos or SPhos are often necessary to facilitate the reaction, especially with challenging substrates. They stabilize the palladium center and promote the key steps of the catalytic cycle.

  • Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step. The choice of base can significantly impact the reaction outcome.[14]

  • Solvent: Anhydrous solvents like dioxane, toluene, or DMF are typically used, often with a small amount of water to aid in dissolving the base.[14]

Protocol 4.1.1: Suzuki-Miyaura Coupling of a 5-Bromo-isothiazole Propanoate

Materials:

  • Methyl 3-(5-bromo-isothiazol-3-yl)propanoate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos (4-10 mol%)

  • K₃PO₄ (2.0-3.0 equiv)

  • Anhydrous dioxane/water (e.g., 10:1 mixture)

  • Schlenk tube or microwave vial

Procedure:

  • To an oven-dried Schlenk tube, add the bromo-isothiazole, arylboronic acid, palladium acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times to ensure anaerobic conditions.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black.

  • Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Suzuki Coupling Conditions

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)Ref
Pd(OAc)₂ (5)SPhos (10)K₃PO₄ (3)Toluene/H₂O10070-95[13][14]
PdCl₂(dppf) (3)-K₂CO₃ (2)Dioxane/H₂O9065-90[13]
Pd₂(dba)₃ (2)XPhos (5)Cs₂CO₃ (2.5)THF8075-98[13][14]

Scientist's Insights:

  • Regioselectivity: When using di-halogenated isothiazoles (e.g., 3,5-dibromoisothiazole), Suzuki coupling occurs preferentially at the more reactive C5 position.[6] This allows for sequential, site-selective functionalization.

  • Troubleshooting:

    • Low Yield: May be caused by catalyst deactivation (often seen as the formation of palladium black), poor substrate solubility, or suboptimal conditions.[14] Try screening different ligands, bases, or solvent systems.

    • Protodeboronation: The boronic acid can be hydrolyzed back to the corresponding arene. Use anhydrous conditions and a non-hydroxide base like K₃PO₄ to minimize this side reaction.[14]

    • Homocoupling: Ensure the reaction mixture is thoroughly degassed, as oxygen can promote the homocoupling of boronic acids.[14]

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is the premier method for installing alkyne functionalities, which are valuable handles for further chemistry, such as click reactions or cyclizations. The reaction couples a terminal alkyne with a halide, typically using a palladium catalyst and a copper(I) co-catalyst.[13][15]

Protocol 4.2.1: Sonogashira Coupling of a 3-Iodo-isothiazole Propanoate

Materials:

  • Methyl 3-(3-iodo-isothiazol-5-yl)propanoate (1.0 equiv)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (as base and solvent)

  • Anhydrous THF (co-solvent, optional)

Procedure:

  • Add the iodo-isothiazole, PdCl₂(PPh₃)₂, and CuI to an oven-dried Schlenk tube under an inert atmosphere.

  • Add degassed solvent (e.g., a mixture of THF and TEA).

  • Add the terminal alkyne via syringe.

  • Stir the reaction at room temperature or heat gently (e.g., 50-70 °C) until TLC/LC-MS indicates completion.

  • Cool the mixture, filter through Celite to remove solids, and rinse the pad with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.[13]

Scientist's Insights:

  • Causality: The copper(I) co-catalyst is crucial as it reacts with the alkyne to form a copper(I) acetylide, which is the key species in the transmetalation step with the palladium center. The amine base is required to neutralize the HX byproduct.[15]

  • Trustworthiness: A common issue is the homocoupling of the terminal alkyne (Glaser coupling), which is also catalyzed by copper. This can be minimized by ensuring strictly anaerobic conditions and using the minimum necessary amount of the copper catalyst.

References

  • NSF PAR. (n.d.). Recent advances in the synthesis and reactivity of isothiazoles.
  • Kulkarni, S., Akolkar, H., Khedkar, V. M., & Haghi, A. K. (2024). Isothiazoles: Synthetic Strategies and Pharmacological Applications. In Royal Society of Chemistry (Ch. 3, pp. 57-85).
  • Google Patents. (1994). A process for preparing halogenated isothiazoles. (WO1994021617A1).
  • BenchChem. (2025). Catalyst Selection for Cross-Coupling of Isothiazoles. Technical Support Center.
  • BenchChem. (2025). Suzuki Reactions with Isothiazole Substrates. Technical Support Center.
  • Kletskov, A. V., et al. (n.d.). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. SynOpen.
  • Koutentis, P. A., et al. (n.d.). Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile. Organic & Biomolecular Chemistry.
  • De Nanteuil, F., et al. (2026). Expanding Isothiazole Chemical Space: Synthesis and Derivatization of [c]-Fused Saturated Rings. Organic Letters.
  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate.
  • WIPO Patentscope. (1994). A PROCESS FOR PREPARING HALOGENATED ISOTHIAZOLES. (WO/1994/021617).
  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers.
  • Koutentis, P. A., et al. (2006). New regiospecific isothiazole C–C coupling chemistry. Organic & Biomolecular Chemistry.
  • Bunch, L., Krogsgaard-Larsen, P., & Madsen, U. (2002). Regioselective Lithiation and Functionalization of 3-(Benzyloxy)isothiazole: Application to the Synthesis of Thioibotenic Acid. The Journal of Organic Chemistry.
  • Koutentis, P. A., et al. (2006). New regiospecific isothiazole C–C coupling chemistry. RSC Publishing.
  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. ResearchGate.
  • BenchChem. (2025). Enhancing the Regioselectivity of Thiazole Functionalization. Technical Support Center.
  • Wikipedia. (n.d.). Sonogashira coupling.

Sources

Method

Standard operating procedures for handling Methyl 2-(1,2-thiazol-5-yl)propanoate

Application Notes & Protocols for Methyl 2-(1,2-thiazol-5-yl)propanoate Abstract This document provides a comprehensive guide to the standard operating procedures for handling, storing, and utilizing Methyl 2-(1,2-thiazo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols for Methyl 2-(1,2-thiazol-5-yl)propanoate

Abstract

This document provides a comprehensive guide to the standard operating procedures for handling, storing, and utilizing Methyl 2-(1,2-thiazol-5-yl)propanoate in a research and development setting. The protocols outlined herein are designed to ensure the safety of laboratory personnel and the integrity of experimental outcomes. The thiazole moiety is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2][3] As a derivative, Methyl 2-(1,2-thiazol-5-yl)propanoate serves as a valuable building block in the synthesis of novel therapeutic agents. This guide synthesizes technical data with practical, field-proven insights to support researchers, scientists, and drug development professionals in their work with this compound.

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged heterocyclic framework in drug discovery, forming the core of numerous FDA-approved drugs and biologically active molecules.[1] Its unique electronic properties and ability to engage in various biological interactions have led to the development of thiazole derivatives with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[2] Methyl 2-(1,2-thiazol-5-yl)propanoate is a versatile intermediate, providing a reactive handle for further chemical modifications in the synthesis of more complex molecules. Understanding its properties and handling requirements is paramount for its effective and safe use in the laboratory.

Compound Profile and Physicochemical Properties

While specific experimental data for Methyl 2-(1,2-thiazol-5-yl)propanoate is not widely published, its properties can be estimated based on its chemical structure and data from analogous compounds.

PropertyValue (Estimated)Source / Rationale
Molecular Formula C7H9NO2SBased on chemical structure. Similar to 2-(2-Methylthiazol-5-yl)propanoic acid (C₇H₉NO₂S).[4]
Molecular Weight 171.22 g/mol Calculated from the molecular formula.[4]
Appearance Pale yellow liquid or low-melting solidThiazole itself is a pale-yellow liquid.
Boiling Point Not determined; likely > 200 °C at 760 mmHgHigh boiling points are characteristic of polar heterocyclic compounds.
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetateGeneral solubility for methyl esters and thiazole derivatives.
Storage Temperature 2-8°CRecommended for many reactive chemical intermediates to ensure long-term stability.[4]

Hazard Identification and Personal Protective Equipment (PPE)

As a novel chemical intermediate, Methyl 2-(1,2-thiazol-5-yl)propanoate should be handled with the assumption that it is hazardous. The following precautions are based on guidelines for similar chemical classes.

  • Potential Health Effects:

    • Inhalation: Vapors may cause respiratory irritation, headaches, and nausea, particularly in poorly ventilated areas.[5]

    • Skin Contact: May cause skin irritation. Prolonged contact should be avoided.[6]

    • Eye Contact: May cause serious eye irritation.[6][7]

    • Ingestion: May be harmful if swallowed.[8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required.[5]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[5]

    • Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, an apron or coveralls should be used.[6]

    • Respiratory Protection: All handling of the compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[6]

Standard Operating Procedures for Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining the stability of Methyl 2-(1,2-thiazol-5-yl)propanoate and ensuring a safe laboratory environment.

General Handling Workflow

The following diagram illustrates the standard workflow for safely handling the compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Review Safety Data Sheet (or analogous compound data) prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Ensure Chemical Fume Hood is operational prep2->prep3 handle1 Retrieve compound from 2-8°C storage prep3->handle1 handle2 Allow to equilibrate to room temperature handle1->handle2 handle3 Weigh or measure required amount inside fume hood handle2->handle3 handle4 Securely cap the container immediately after use handle3->handle4 clean1 Return compound to storage handle4->clean1 clean2 Clean work area and any contaminated equipment clean1->clean2 clean3 Dispose of waste in designated hazardous waste container clean2->clean3 clean4 Remove PPE and wash hands thoroughly clean3->clean4

Caption: Workflow for the safe handling of Methyl 2-(1,2-thiazol-5-yl)propanoate.

Storage Requirements
  • Temperature: Store in a refrigerator at 2-8°C.[4]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is sensitive to air or moisture. The container should be tightly sealed.[5][6]

  • Location: Store in a well-ventilated area designated for chemical storage.[9] Keep away from heat, sparks, and open flames.[6]

  • Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and strong bases.[9]

Experimental Protocol: Saponification to 2-(1,2-thiazol-5-yl)propanoic acid

This protocol details a common synthetic transformation: the hydrolysis of the methyl ester to its corresponding carboxylic acid, a key intermediate for further derivatization, such as amide coupling.

Materials and Reagents
  • Methyl 2-(1,2-thiazol-5-yl)propanoate

  • Methanol (MeOH)

  • Deionized Water (H₂O)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stir bar and stir plate

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: In a chemical fume hood, add Methyl 2-(1,2-thiazol-5-yl)propanoate (1.0 eq) and a magnetic stir bar to a round-bottom flask.

  • Dissolution: Add methanol (5 mL per 1 mmol of substrate) to the flask and stir until the starting material is fully dissolved.

  • Hydrolysis: In a separate container, prepare a solution of LiOH·H₂O (1.5 eq) in deionized water (2 mL per 1 mmol of substrate). Add this aqueous solution to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Quenching and Acidification: Once the reaction is complete, remove the methanol using a rotary evaporator. Add deionized water to the residue and cool the flask in an ice bath. Slowly acidify the aqueous solution to pH ~3 by adding 1 M HCl. A precipitate may form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(1,2-thiazol-5-yl)propanoic acid.

  • Purification (if necessary): The crude product can be purified by recrystallization or column chromatography.

Saponification Workflow Diagram

G start Start: Dissolve Methyl Ester in Methanol hydrolysis Add aqueous LiOH solution and stir at room temperature start->hydrolysis monitor Monitor reaction by TLC/LC-MS hydrolysis->monitor monitor->hydrolysis Incomplete workup Remove Methanol via Rotary Evaporation monitor->workup Reaction Complete acidify Acidify with 1M HCl to pH ~3 workup->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash organic layer with Brine extract->wash dry Dry over Na₂SO₄, filter, and concentrate wash->dry end End: Isolate crude 2-(1,2-thiazol-5-yl)propanoic acid dry->end

Caption: Workflow for the saponification of Methyl 2-(1,2-thiazol-5-yl)propanoate.

Spill and Emergency Procedures

Prompt and correct response to spills or exposures is critical.

  • Small Spill (in fume hood):

    • Absorb the spill with a non-flammable absorbent material (e.g., sand or vermiculite).[10]

    • Collect the absorbed material into a designated hazardous waste container.[10]

    • Clean the area with an appropriate solvent and then soap and water.

  • Large Spill (outside fume hood):

    • Evacuate the immediate area and alert others.

    • If flammable, remove all ignition sources.[9]

    • Contact the institution's Environmental Health & Safety (EH&S) department immediately.

  • Personnel Exposure:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[7]

    • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal

All waste containing Methyl 2-(1,2-thiazol-5-yl)propanoate or its derivatives must be treated as hazardous waste.

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent rinses, in a clearly labeled, sealed hazardous waste container.[11]

  • Solid Waste: Contaminated solid waste (e.g., gloves, absorbent paper, silica gel) should be double-bagged and placed in a designated solid hazardous waste container.[11]

  • Container Disposal: Empty containers that held the compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[12] After rinsing, deface the label and dispose of the container according to institutional guidelines.[12]

  • Labeling and Storage: All waste containers must be properly labeled with "Hazardous Waste" and a full description of the contents. Store waste in a designated, secondary containment area until collection by EH&S.[11]

References

  • Recent Applications of 1,3-thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery. PubMed.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases. Organic & Biomolecular Chemistry (RSC Publishing).
  • Material Safety D
  • SAFETY D
  • SAFETY DATA SHEET. National Institute of Standards and Technology.
  • Safety D
  • How to Store and Dispose of Hazardous Chemical Waste. UC San Diego.
  • Safety D
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • SDS: Used cooking oil f
  • 2-(2-Methylthiazol-5-yl)propanoic acid. ChemScene.
  • SAFETY D

Sources

Application

Application Note: Solvent Selection &amp; Process Controls for Methyl 2-(1,2-thiazol-5-yl)propanoate

Executive Summary This guide addresses the specific solvent selection challenges for Methyl 2-(1,2-thiazol-5-yl)propanoate , a bifunctional scaffold containing a labile isothiazole (1,2-thiazole) core and an electrophili...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the specific solvent selection challenges for Methyl 2-(1,2-thiazol-5-yl)propanoate , a bifunctional scaffold containing a labile isothiazole (1,2-thiazole) core and an electrophilic ester side chain .[1]

The primary chemical risk in manipulating this molecule is the reductive or nucleophilic cleavage of the isothiazole N–S bond . Unlike its more robust 1,3-thiazole isomer, the 1,2-isothiazole ring possesses a relatively weak N–S bond (


 50-60 kcal/mol) that is susceptible to rupture under strong basic or reducing conditions, particularly in polar aprotic solvents that enhance nucleophilicity.

This protocol prioritizes Green Chemistry principles (replacement of DCM/DMF) while ensuring chemoselectivity.[2] We recommend 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) as superior, high-performance alternatives to traditional ethers, offering better stability and phase separation characteristics.[1]

Physicochemical Profile & Solvent Compatibility[2][3][4][5][6][7]

The substrate features two competing reactive sites: the C-H acidic


-position  (pKa 

24-25 in DMSO) and the electrophilic ester carbonyl .[1][2] The isothiazole ring acts as an electron-withdrawing group, slightly increasing the acidity of the

-protons but also rendering the ring susceptible to base-induced degradation.[1]
Solvent Selection Matrix
Solvent ClassRecommendedRestricted/BannedRationale
Ethers 2-MeTHF , CPME, TBMEDiethyl Ether, Dioxane2-MeTHF offers higher boiling points and lower peroxide formation than

.[1][3] It creates a "drier" organic layer during workup due to low water miscibility.
Chlorinated NoneDCM , ChloroformBanned due to environmental persistence and toxicity.[3] DCM can often be replaced by EtOAc or 2-MeTHF in extractions.[1][2]
Polar Aprotic DMSO (limited), SulfolaneDMF , NMP , DMACDMF/NMP are reprotoxic (SVHC). They also enhance the nucleophilicity of bases, increasing the risk of isothiazole ring opening.
Alcohols Ethanol , 2-PropanolMethanol (reaction specific)Ethanol is the preferred green protic solvent. Methanol is acceptable but can cause transesterification if not carefully controlled.[2]
Esters Ethyl Acetate , Isopropyl Acetate-Excellent for workup and crystallization. IPAc is preferred for hydrolytic stability.[2]

Decision Logic: Solvent Selection Pathway

The following diagram illustrates the logical flow for selecting the appropriate solvent system based on the intended transformation, minimizing risk to the isothiazole core.

SolventSelection Start Target Transformation Rxn_Alpha α-Functionalization (Alkylation/Acylation) Start->Rxn_Alpha Rxn_Hydro Ester Hydrolysis (Acid/Base) Start->Rxn_Hydro Rxn_Redux Reduction (Ester to Alcohol) Start->Rxn_Redux Cond_Base Base Selection: LiHMDS or LDA Rxn_Alpha->Cond_Base Kinetic Control Cond_Sapon Reagent: LiOH or Enzymatic Rxn_Hydro->Cond_Sapon Cond_Hydride Reagent: NaBH4 (Mild) Rxn_Redux->Cond_Hydride Solv_Green Green Solvent: 2-MeTHF or CPME Cond_Base->Solv_Green High Solubility Low f.p. Solv_Aq Solvent System: 2-MeTHF / Water Cond_Sapon->Solv_Aq Biphasic Solv_Alc Solvent: Ethanol or 2-PrOH Cond_Hydride->Solv_Alc Chemoselective Risk_Ring CRITICAL RISK: N-S Bond Cleavage Solv_Green->Risk_Ring If T > -40°C or Nucleophilic Base

Figure 1: Decision tree for solvent selection emphasizing pathway safety and green chemistry alternatives.[1][2]

Detailed Experimental Protocols

Protocol A: -Methylation (C-C Bond Formation)

Objective: Mono-methylation of the propanoate


-position without degrading the isothiazole ring.[1][2]
Challenge:  The isothiazole ring is sensitive to nucleophilic attack.[2] Using a non-nucleophilic base is critical.[2]

Reagents:

  • Substrate: Methyl 2-(1,2-thiazol-5-yl)propanoate (1.0 eq)[1][2]

  • Base: LiHMDS (1.1 eq) (Preferred over LDA due to lower nucleophilicity)[2]

  • Electrophile: Methyl Iodide (MeI) (1.2 eq)[2]

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (Anhydrous)[1][2]

Procedure:

  • Preparation: Charge an oven-dried reaction vessel with anhydrous 2-MeTHF (10 V) under

    
     atmosphere. Add the substrate.[2]
    
  • Cooling: Cool the solution to -78 °C . Note: 2-MeTHF remains fluid at this temperature (m.p. -136 °C).[1]

  • Deprotonation: Add LiHMDS (1.0 M in THF/Ethylbenzene) dropwise over 30 minutes. Maintain internal temperature < -70 °C.

    • Mechanism:[2][3][4][5] Kinetic deprotonation forms the ester enolate.[2] The steric bulk of LiHMDS prevents attack on the isothiazole sulfur.

  • Aging: Stir at -78 °C for 45 minutes.

  • Alkylation: Add MeI dropwise. Stir for 2 hours at -78 °C, then allow to warm slowly to 0 °C.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Separate phases. The product partitions into the organic (2-MeTHF) layer.[2] Wash with brine, dry over

    
    , and concentrate.
    
Protocol B: Chemoselective Hydrolysis

Objective: Hydrolysis of the methyl ester to the carboxylic acid. Challenge: Hydroxide (


) is a hard nucleophile that can attack the isothiazole sulfur (S1), leading to ring opening (forming a thiolate-enamine).[1][2]

Reagents:

  • Substrate (1.0 eq)[2]

  • Reagent: Lithium Hydroxide monohydrate (LiOH[2]·H2O) (1.2 eq)

  • Solvent: 2-MeTHF / Water (2:1 v/v) [1][2]

Procedure:

  • Dissolution: Dissolve substrate in 2-MeTHF.

  • Reagent Addition: Add LiOH dissolved in the minimum amount of water.

  • Reaction: Stir at 0 °C to 10 °C . Do not heat.

    • Monitoring: Monitor by HPLC for the disappearance of SM and appearance of Product. Watch for a polar impurity (ring-opened byproduct).[1][2]

    • Alternative: If ring opening is observed, switch to Trimethyltin hydroxide (

      
      )  in 1,2-dichloroethane (DCE) at 60°C (Milder, neutral conditions), though this sacrifices "Green" status for chemoselectivity. A better green alternative is Pig Liver Esterase (PLE)  in phosphate buffer.[2]
      
  • Workup: Acidify carefully to pH 4-5 with 1M HCl (keep cold). Extract with 2-MeTHF or EtOAc.[1][2]

Mechanistic Insight: The Isothiazole Vulnerability

The following diagram details the degradation pathway that must be avoided through proper solvent and reagent selection.

DegradationMechanism cluster_prevention Prevention Strategy Substrate Isothiazole Substrate Nu_Attack Nucleophilic Attack (at Sulfur S1) Substrate->Nu_Attack Strong Base/Nu (e.g., OH-, LDA) Ring_Open Ring Opening (N-S Cleavage) Nu_Attack->Ring_Open Polar Aprotic Solvent (DMF/DMSO) Byproduct Thiolate-Imine Byproduct Ring_Open->Byproduct Irreversible Strategy Use Steric Bulk (LiHMDS) Use Low T (-78°C) Use 2-MeTHF

Figure 2: Mechanistic pathway of base-mediated isothiazole ring degradation.

References

  • Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[2][6] Green Chemistry, 13, 854-862. Link

  • Prat, D., et al. (2016). "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296.[6] Link

  • Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[1][2] ChemSusChem, 5(8), 1369-1379. Link[1][2]

  • Clayden, J., et al. (2012). Organic Chemistry. 2nd Edition. Chapter 26: Heterocycles. Oxford University Press.[2] (General reference for Isothiazole reactivity).

  • Reid, M., et al. (2020). "Solvent Selection Guides: A Guide to the Guides." Organic Process Research & Development, 24(11), 2362-2372. Link[1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-(1,2-thiazol-5-yl)propanoate

Welcome to the technical support center for the synthesis of Methyl 2-(1,2-thiazol-5-yl)propanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 2-(1,2-thiazol-5-yl)propanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. Our focus is on enhancing yield and purity through a mechanistic understanding of the reaction and evidence-based troubleshooting.

Overview of the Core Synthesis

The synthesis of Methyl 2-(1,2-thiazol-5-yl)propanoate typically proceeds through a two-step sequence:

  • Alkylation: Formation of the carbon-carbon bond at the C5 position of a suitable 1,2-thiazole precursor. The C5 position is slightly electron-rich, making it a target for electrophilic substitution, though direct alkylation often requires activation.[1] A more common and reliable method involves deprotonation of a C5-substituted precursor followed by reaction with an electrophile.

  • Esterification: Conversion of the resulting 2-(1,2-thiazol-5-yl)propanoic acid to its methyl ester.

This guide will focus on a common and effective pathway: the alkylation of a 5-lithiated 1,2-thiazole intermediate, followed by standard esterification.

General Synthetic Pathway

Synthesis_Pathway Thiazole 1,2-Thiazole LithioThiazole 5-Lithio-1,2-thiazole Thiazole->LithioThiazole 1. n-BuLi, THF 2. -78 °C PropanoicAcid 2-(1,2-Thiazol-5-yl)propanoic Acid LithioThiazole->PropanoicAcid 1. Methyl 2-bromopropionate 2. Aqueous Workup FinalProduct Methyl 2-(1,2-thiazol-5-yl)propanoate PropanoicAcid->FinalProduct MeOH, H2SO4 (cat.) Reflux

Caption: General reaction scheme for the synthesis.

Detailed Baseline Protocol

This protocol provides a starting point for the synthesis. Subsequent sections will address troubleshooting and optimization of these steps.

Part A: Synthesis of 2-(1,2-Thiazol-5-yl)propanoic Acid
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 volumes based on 1,2-thiazole).

  • Cooling: Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add 1,2-thiazole (1.0 eq). Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C. The C2 proton of thiazoles is typically the most acidic, but specific substitution patterns or conditions can direct metallation to other positions.[2] For the 1,2-thiazole, careful control of conditions is key for C5 lithiation.

  • Alkylation: Slowly add methyl 2-bromopropionate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

  • Warming: After the addition is complete, allow the reaction to stir at -78 °C for 2-3 hours, then let it warm slowly to room temperature overnight.

  • Quenching & Saponification: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Add an aqueous solution of sodium hydroxide (2.0 eq, 2 M) and stir vigorously for 4-6 hours at room temperature to saponify the ester.

  • Workup: Transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether or methyl tert-butyl ether (MTBE) twice to remove neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 2 M hydrochloric acid (HCl).

  • Extraction: Extract the acidified aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude propanoic acid derivative.

Part B: Esterification to Methyl 2-(1,2-thiazol-5-yl)propanoate
  • Setup: Dissolve the crude 2-(1,2-thiazol-5-yl)propanoic acid in methanol (15 volumes).

  • Catalysis: Add concentrated sulfuric acid (H₂SO₄, 0.1 eq) dropwise while stirring. An efficient alternative for esterification of amino acids, which shares some functional group challenges, is using thionyl chloride in the alcohol solvent.[3]

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Cool the reaction to room temperature and remove the bulk of the methanol under reduced pressure.

  • Neutralization: Dilute the residue with ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Then, wash with brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude methyl ester can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Troubleshooting Guide (Q&A Format)

This section addresses specific problems that may arise during the synthesis.

Q1: The lithiation step (Part A, Step 3) results in a dark brown or black solution, and the final yield is very low. What went wrong?

A: A dark coloration often indicates decomposition. The most likely causes are:

  • Cause 1: Moisture Contamination: n-BuLi is extremely reactive with water. Any moisture in the solvent, glassware, or nitrogen line will consume the reagent and can catalyze side reactions.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried (>120 °C) immediately before use and assembled under a positive pressure of dry nitrogen or argon. Use a freshly opened bottle or a recently titrated solution of n-BuLi. Anhydrous solvents, preferably from a solvent purification system or a freshly opened sealed bottle, are critical.

  • Cause 2: Temperature Excursion: Allowing the temperature to rise significantly above -70 °C during the n-BuLi addition can lead to uncontrolled side reactions and decomposition of the lithiated intermediate.

    • Solution: Use a properly insulated cooling bath and add the n-BuLi very slowly, monitoring the internal temperature closely. Ensure efficient stirring to dissipate localized heat.

Q2: My TLC/LC-MS analysis after the alkylation step (Part A, Step 5) shows a significant amount of unreacted starting material and a potential dimer of the thiazole. Why did the alkylation fail?

A: This points to issues with either the formation of the nucleophile or the reactivity of the electrophile.

  • Cause 1: Incomplete Lithiation: As discussed in Q1, insufficient active n-BuLi will result in unreacted 1,2-thiazole.

    • Solution: Re-verify the quality and concentration (titration) of your n-BuLi. Consider using a slight excess (e.g., 1.1 eq).

  • Cause 2: Poor Electrophile Quality: Methyl 2-bromopropionate can degrade over time, releasing HBr which can quench the lithiated intermediate.

    • Solution: Use a fresh bottle of the electrophile. If its quality is suspect, pass it through a small plug of basic alumina immediately before use to remove acidic impurities.

  • Cause 3: Competing Reactions: The lithiated thiazole is a strong base. If the electrophile addition is too slow or the temperature is too high, it can react with other species in the flask, potentially leading to dimerization or other side products.

    • Solution: Add the electrophile at a steady, dropwise rate at -78 °C. Do not allow the reaction to warm prematurely.

Q3: The esterification (Part B) is very slow or stalls, even after prolonged reflux. What can I do to improve it?

A: Incomplete esterification is a common issue, often related to water content or catalyst activity.

  • Cause 1: Water Content: The Fischer esterification is an equilibrium-driven reaction. Any water present in the crude acid, methanol, or from the atmosphere will push the equilibrium back towards the starting materials.

    • Solution: Ensure the crude propanoic acid is as dry as possible before starting. Use anhydrous methanol. Consider adding molecular sieves (3Å or 4Å) to the reaction flask to scavenge water as it forms.

  • Cause 2: Insufficient Catalyst: The catalytic activity of H₂SO₄ can be neutralized by any basic impurities.

    • Solution: While adding more acid is an option, a more robust method is to switch to a different esterification protocol. Converting the acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride followed by the addition of methanol is a highly effective, non-equilibrium-based method.[3]

Process Optimization & FAQs

Caption: A decision-making workflow for troubleshooting low product yield.

Q: Can I use a different base for the lithiation?

A: Yes, but with caution. Lithium diisopropylamide (LDA) is another strong, non-nucleophilic base that can be used. However, n-BuLi is generally preferred for direct deprotonation of many heterocycles. Hauser bases (e.g., TMP-Li) can also be effective.[2] The choice of base can influence the regioselectivity of the deprotonation, so any change should be carefully evaluated in a small-scale trial.

Q: Is THF the only solvent option for the alkylation?

A: THF is ideal because it has a low freezing point, is aprotic, and effectively solvates the lithium cation. Diethyl ether can also be used, but the lithiated intermediate may be less soluble. Using more polar aprotic solvents like DMF or DMSO is not recommended as they react with organolithium reagents.

Q: How can I improve the regioselectivity of the initial deprotonation?

A: The C5 position is favored for electrophilic attack on the thiazole ring, while the C2 proton is generally the most acidic and thus the primary site for deprotonation by strong bases.[1][2] To favor C5 alkylation via deprotonation, one might need to start with a 1,2-thiazole that has a blocking group at the C2 position, perform the C5 lithiation/alkylation, and then remove the blocking group. However, the protocol described above relies on kinetic control at low temperatures to achieve C5 lithiation. Adhering strictly to the -78 °C temperature is paramount for selectivity.

Q: My final product is an oil and difficult to purify by column chromatography due to streaking. Any suggestions?

A: Thiazole-containing compounds can sometimes interact strongly with the silica gel matrix.

  • Tip 1: Deactivate the Silica: Pre-treating your silica gel with triethylamine can help. Prepare your column slurry in the desired eluent, and add 0.5-1% triethylamine by volume. This neutralizes acidic sites on the silica surface, preventing binding and reducing tailing of basic compounds.

  • Tip 2: Alternative Purification: If chromatography is still problematic, consider vacuum distillation (Kugelrohr) if the product is thermally stable and has a suitable boiling point.

Optimization of Reaction Conditions

For researchers looking to maximize yield, a systematic optimization of key parameters is recommended. The following table outlines variables that can be screened.

ParameterStandard ConditionRange to ExploreRationale for Optimization
Base Equivalence 1.05 eq n-BuLi1.0 to 1.3 eqEnsures complete deprotonation without excessive side reactions.
Alkylation Temp. -78 °C-90 °C to -60 °CLower temperatures can improve selectivity and reduce decomposition.
Esterification Catalyst H₂SO₄ (0.1 eq)SOCl₂ (1.2 eq)SOCl₂ offers a non-equilibrium, often higher-yielding alternative.
Solvent THFDiethyl EtherMay affect solubility and reactivity of the lithiated intermediate.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Wikipedia. (2023). Thiazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]

  • Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Retrieved from [Link]

Sources

Optimization

Purification methods for removing impurities from isothiazole esters

Heterocycle Purification Core | Technical Support To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Optimization...

Author: BenchChem Technical Support Team. Date: March 2026

Heterocycle Purification Core | Technical Support

To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Optimization Strategies for Isothiazole Ester Purification

Introduction

Isothiazole esters are privileged scaffolds in medicinal chemistry, serving as precursors for antibiotics, agrochemicals, and CNS-active agents. However, their purification presents a unique "triad of difficulty": regioisomeric similarity , N–S bond lability , and ester hydrolysis sensitivity .

This guide moves beyond standard protocols to address the specific physicochemical behaviors of the 1,2-thiazole ring. We focus on causality—understanding why a separation fails—to implement self-validating purification systems.

Part 1: Purification Decision Matrix

Before selecting a method, characterize the physical state and stability of your crude mixture. Isothiazoles often form "oils" that are actually supercooled liquids or polymorphs requiring specific nucleation triggers.

Workflow: The Purification Logic Gate

PurificationMatrix Start Crude Isothiazole Ester Mixture StateCheck Physical State at RT? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Crystalline Oil Viscous Oil / Gum StateCheck->Oil Amorphous TLC_Check TLC Analysis (Regioisomer Separation?) Solid->TLC_Check Low Purity Cryst Recrystallization (Thermodynamic Control) Solid->Cryst High Purity (>85%) Oil->TLC_Check TLC_Check->Cryst ΔRf < 0.1 (Enrichment req.) Flash Flash Chromatography (Kinetic Control) TLC_Check->Flash ΔRf > 0.1 Distill Vacuum Distillation (Volatility Check) TLC_Check->Distill Volatile & Stable

Figure 1: Decision matrix for isothiazole ester purification. Note that oils with low ΔRf often require a "pre-enrichment" crystallization step or reverse-phase chromatography.

Part 2: Troubleshooting Guides & FAQs

Module A: Chromatographic Challenges (The "Sticky" Issues)

Q1: My isothiazole ester co-elutes with its regioisomer (e.g., 3- vs. 5-substituted). Standard Hexane/EtOAc gradients aren't working. What now?

The Science: Isothiazole regioisomers often possess nearly identical dipole moments. In standard normal-phase (NP) silica chromatography, the interaction is dominated by hydrogen bonding with the ester group, masking the subtle electronic differences of the heterocyclic ring [1].

The Protocol (The "Toluene Effect"): Switch the solvent system to exploit


-

interactions.
  • Solvent Swap: Replace Hexane with Toluene or Benzene (if safety permits).

  • System: Run a gradient of Toluene : Ethyl Acetate (Start 100:0 → End 80:20).

  • Mechanism: The aromatic solvent interacts differentially with the electron-deficient isothiazole ring depending on the substitution pattern (3- vs 5-position), often amplifying separation factors (

    
    ) that are invisible in aliphatic solvents [2].
    

Q2: I see significant "tailing" or streaking on the column, but my compound is an ester, not an acid. Why?

The Science: While esters are neutral, the isothiazole nitrogen is weakly basic (pKa ~ -0.5 to 2.0 depending on substitution). Freshly activated silica is slightly acidic (pH ~5). The nitrogen atom can protonate or hydrogen-bond strongly to silanol groups, causing peak broadening [3].

The Fix:

  • Base Deactivation: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexane.

  • Mobile Phase Modifier: Add 0.1% TEA to your mobile phase.

    • Caution: Ensure your ester is stable to base (see Module C). If the ester is labile, use neutralized silica or switch to neutral alumina (Grade III).

Module B: Crystallization & Solubility (The Scalable Solution)

Q3: My product is an oil that refuses to crystallize, even though literature says it’s a solid. How do I induce nucleation?

The Science: Isothiazole esters often form stable "oils" due to rotational freedom of the ester bond and the lack of strong intermolecular H-bond donors. Impurities (especially sulfur byproducts) act as "anti-nucleators."

The Protocol (Trituration & Solvent Systems):

  • Remove Sulfur: If the oil is orange/red, dissolve in DCM and stir with Activated Charcoal (10 wt%) for 30 mins, then filter through Celite. Sulfur oligomers often inhibit crystal lattice formation [4].

  • The "Good/Poor" Technique:

    • Dissolve oil in minimum warm Ethanol or Toluene (Good solvent).

    • Add Hexane or Water (Poor solvent) dropwise until persistent cloudiness.

    • Crucial Step: Add 1 drop of "Good" solvent to clear it, then insulate the flask and let it cool to RT undisturbed over 4 hours. Rapid cooling traps oil; slow cooling builds lattices [5].

Table 1: Recommended Solvent Systems for Isothiazole Esters

Solvent SystemApplicationMechanism
Ethanol / Water General RecrystallizationPolarity-driven precipitation. Good for removing inorganic salts.
Toluene / Hexane Regioisomer Separation

-stacking selectivity. Higher solubility for 5-substituted isomers often observed.
Methanol (Cold) Trituration of OilsDissolves greasy impurities; leaves ester crystals behind (if MP > 40°C).
Module C: Chemical Stability (The "Hidden" Degradation)

Q4: I lost 40% of my yield during the NaHCO₃ wash. Did my ester hydrolyze?

The Science: Yes, but likely not just simple hydrolysis. The isothiazole ring is susceptible to nucleophilic attack at the sulfur atom or the C-N bond, especially if electron-withdrawing groups (like esters) are present at the 3- or 4-position. Strong bases (NaOH) or even weak bases (Carbonate) can trigger ring opening (fragmentation into nitriles and sulfur) or ester saponification [6].

The Self-Validating Workflow:

StabilityCheck Crude Crude Reaction Mix Wash Aqueous Wash Step Crude->Wash Path_Acid Acidic Wash (HCl, pH 4) SAFE Wash->Path_Acid Preferred Path_Base Basic Wash (NaHCO3) RISK Wash->Path_Base Avoid if possible Result_Safe Intact Ester Path_Acid->Result_Safe Result_Fail Hydrolysis / Ring Opening Path_Base->Result_Fail High pH sensitivity

Figure 2: Workup stability logic. Isothiazole esters are best washed with dilute acid or neutral brine, avoiding alkaline conditions that trigger saponification or ring degradation.

The Protocol:

  • Avoid Carbonates: Do not wash organic layers with NaHCO₃ or NaOH.

  • Alternative: Wash with 0.1 M HCl (to remove amine catalysts) followed by Saturated NaCl (Brine) .

  • Drying: Use MgSO₄ (neutral/acidic) rather than K₂CO₃ (basic).

References

  • Separation of Regioisomers: ResearchGate Discussion on Regioisomer Separation. (2016). Strategies for separating heterocyclic regioisomers using modifier additives. Link

  • Isothiazole Synthesis & Purification: Bera, A., et al. (2022). Neat synthesis of isothiazole compounds and studies on their synthetic applications. RSC Advances. Link

  • Chromatographic Interactions: BenchChem Protocols. (2025). Recrystallization and purification of isothiazole carbonitriles and esters. Link

  • Sulfur Impurities: Organic Chemistry Portal. (2024). Synthesis of isothiazoles and handling of sulfur-rich byproducts.[1] Link

  • Crystallization Techniques: ChemGuide. (2023). Purification of Organic Compounds: Crystallization and solvent selection. Link

  • Ring Stability: Silva, A. M. S., et al. (2002). Isothiazoles: Synthesis, Properties, and Applications. Thieme Connect / PMC. Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Ester Hydrolysis in 1,2-Thiazole Compounds

Welcome to the Advanced Troubleshooting Guide for 1,2-thiazole (isothiazole) ester hydrolysis. 1,2-Thiazoles are privileged scaffolds in medicinal chemistry and agrochemicals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for 1,2-thiazole (isothiazole) ester hydrolysis. 1,2-Thiazoles are privileged scaffolds in medicinal chemistry and agrochemicals. However, their unique electronic structure makes them highly susceptible to degradation under standard saponification conditions. This guide provides mechanistic insights, diagnostic workflows, and validated protocols to help you successfully cleave hindered esters without destroying your heterocyclic core.

Part 1: Diagnostic Workflow

Before altering your reaction conditions, it is critical to diagnose the specific failure mode of your hydrolysis attempt. Use the decision tree below to match your LC-MS/NMR data to the correct mechanistic solution.

G A Ester Hydrolysis Failure B Analyze LC-MS/NMR Data A->B C Mass matches acyclic ring-opened byproduct? B->C D Starting material recovered entirely? B->D E Base-induced N-S bond cleavage C->E Yes F Steric hindrance blocking saponification D->F Yes G Switch to anhydrous TMSOK protocol E->G Primary Solution F->G Primary Solution H Use neutral Lewis acid (e.g., TMSI) cleavage F->H Alternative

Diagnostic decision tree for 1,2-thiazole ester hydrolysis failures.

Part 2: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my 1,2-thiazole ring degrade when I use standard aqueous NaOH or LiOH for ester hydrolysis? A1: The N-S bond in the 1,2-thiazole ring is chemically labile. Strong aqueous bases act as nucleophiles; instead of exclusively attacking the ester carbonyl, hydroxide ions can attack the sulfur or adjacent ring carbons. This triggers an irreversible ring-opening cascade that yields acyclic thioamides and other degradation products[1]. This competing pathway becomes dominant when the ester is sterically hindered.

Q2: I have a sterically hindered ester at the C5 position. Increasing the temperature and base equivalents just destroys the starting material. What is the causality here? A2: Steric shielding at the C3 or C5 position restricts the hydroxide ion from adopting the optimal Bürgi-Dunitz trajectory (approx. 107°) required to attack the ester carbonyl. When you apply heat to force the reaction, you provide enough kinetic energy to overcome the activation barrier for the alternative, destructive pathway: nucleophilic attack on the N-S bond[2]. The solution is to change the reaction mechanism, not to increase the temperature.

Q3: How does Potassium Trimethylsilanolate (TMSOK) prevent ring opening? A3: Potassium trimethylsilanolate (KOSiMe₃) is a highly nucleophilic but relatively mild base (pKa ~12.7) that operates exclusively in anhydrous organic solvents[3]. By eliminating water, you remove the primary driver of hydroxide-mediated ring cleavage. The trimethylsilanolate anion attacks the ester to form a transient silyl ester, which rapidly collapses into a potassium carboxylate salt[4]. This salt typically precipitates out of solution, driving the equilibrium forward and self-validating the reaction's progress without compromising the isothiazole core.

Part 3: Quantitative Comparison of Hydrolysis Conditions

To optimize your yield and preserve ring integrity, compare the empirical outcomes of various hydrolysis environments below:

Hydrolysis SystemSolvent EnvironmentTemperaturePrimary Mechanism1,2-Thiazole Ring IntegrityTypical Yield
NaOH or KOH H₂O / MeOH60°CB_AC2 SaponificationPoor (Extensive ring opening)< 10%
LiOH / H₂O₂ H₂O / THF25°CHydroperoxide NucleophileModerate30 - 50%
TMSOK Anhydrous THF25°CAnhydrous Silanolate CleavageExcellent> 85%
TMSI Anhydrous DCM0°C to 25°CNeutral Silyl CleavageExcellent75 - 90%
Part 4: Validated Experimental Protocols
Protocol A: Anhydrous Ester Cleavage using Potassium Trimethylsilanolate (TMSOK)

Use this protocol as your primary solution for base-sensitive 1,2-thiazole esters.

  • Preparation: Flame-dry a round-bottom flask and equip it with a magnetic stir bar. Purge the flask with argon for 10 minutes. Causality Note: The anhydrous environment is critical. Any adventitious moisture will react with TMSOK to form KOH, which will immediately trigger the ring-opening degradation you are trying to avoid.

  • Dissolution: Dissolve the 1,2-thiazole ester (1.0 equiv) in anhydrous THF to achieve a 0.1 M concentration.

  • Reagent Addition: Add Potassium Trimethylsilanolate (TMSOK, 1.5 - 2.0 equiv) in one portion at room temperature. The excess reagent compensates for trace moisture and ensures complete conversion.

  • Monitoring (Self-Validating Step): Stir the reaction at room temperature. As the reaction proceeds (typically 2-4 hours), a fine white precipitate will form. This is the potassium salt of your target carboxylic acid dropping out of the organic phase, which visually validates that the cleavage is occurring successfully.

  • Quenching & Isolation:

    • Evaporate the THF under reduced pressure.

    • Dissolve the crude residue in a minimal amount of cold water.

    • Wash the aqueous layer twice with diethyl ether to remove hexamethyldisiloxane (byproduct) and any unreacted starting material.

    • Cool the aqueous layer to 0°C and carefully acidify to pH 2-3 using 1M HCl.

    • Extract the precipitated 1,2-thiazole carboxylic acid with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Neutral Cleavage via Trimethylsilyl Iodide (TMSI)

Use this protocol for exceptionally hindered esters (e.g., tert-butyl or hindered ethyl esters) where even mild nucleophiles fail.

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve the 1,2-thiazole ester (1.0 equiv) in anhydrous dichloromethane (DCM) (0.1 M).

  • Addition: Cool the solution to 0°C using an ice bath. Add Trimethylsilyl Iodide (TMSI, 2.0 equiv) dropwise. Causality Note: TMSI acts as a hard Lewis acid (via silicon) to activate the carbonyl oxygen, while the soft iodide nucleophile attacks the alkyl group. This cleaves the ester through a completely neutral pathway, bypassing the vulnerabilities of the N-S bond.

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4-12 hours in the dark (to prevent iodine radical formation).

  • Quench & Workup: Quench the reaction by adding methanol (to hydrolyze the intermediate silyl ester to the carboxylic acid). Wash the organic layer with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce any residual iodine, extract, dry over Na₂SO₄, and concentrate.

References
  • Title: Product Class 15: Isothiazoles Source: Thieme Connect (Science of Synthesis) URL: [Link]

  • Title: Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids Source: Semantic Scholar (Croatica Chemica Acta) URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Storage and Handling of Methyl 2-(1,2-thiazol-5-yl)propanoate

Welcome to the technical support center for Methyl 2-(1,2-thiazol-5-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this comp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 2-(1,2-thiazol-5-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. Here, we address common questions and troubleshooting scenarios related to its storage and handling, grounding our recommendations in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of Methyl 2-(1,2-thiazol-5-yl)propanoate that I should be aware of?

A1: Methyl 2-(1,2-thiazol-5-yl)propanoate possesses two primary functional groups susceptible to degradation: the methyl ester and the thiazole ring. The main degradation pathways to consider are:

  • Hydrolysis of the methyl ester to its corresponding carboxylic acid. This reaction can be catalyzed by acidic or basic conditions.[1][2]

  • Oxidation of the sulfur atom within the thiazole ring to form a sulfoxide or sulfone.[3][4] This can be initiated by atmospheric oxygen, trace metal ions, or certain solvents.

  • Thermal Degradation , which can occur at elevated temperatures, leading to various fragmentation products.[5][6][7]

  • Photodegradation , as the thiazole ring may be sensitive to UV light, potentially leading to ring cleavage.[8]

Q2: What are the ideal long-term storage conditions for neat Methyl 2-(1,2-thiazol-5-yl)propanoate?

A2: To minimize degradation, the compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerSlows down the rates of all potential chemical degradation reactions.[3]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes contact with oxygen and moisture, thereby reducing the risk of oxidation and hydrolysis.[3]
Light Amber vial, stored in the darkProtects the thiazole ring from potential photodegradation.[3]
Container Tightly sealed, appropriate materialPrevents exposure to atmospheric moisture and contaminants.

Q3: I need to prepare a stock solution in DMSO. Are there any special precautions?

A3: Yes. While DMSO is an excellent solvent, it can promote the oxidation of the thiazole sulfur.[3] To mitigate this:

  • Use high-purity, anhydrous DMSO to minimize water-mediated hydrolysis.[3]

  • Store stock solutions at -20°C or -80°C.[3]

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen.[3]

  • For sensitive long-term studies, consider performing a stability study of the compound in DMSO.

Q4: I've observed a change in the physical appearance of my sample (e.g., color change, clumping). What should I do?

A4: A change in physical appearance is a strong indicator of potential degradation. It is crucial to re-assess the purity of the material before use. We recommend using High-Performance Liquid Chromatography (HPLC) with UV and mass spectrometric detection to quantify the purity and identify potential degradants.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Loss of compound potency or inconsistent results in biological assays.

  • Potential Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Purity: Immediately analyze an aliquot of your stock solution and the solid material using a validated HPLC method to check for degradation products.

    • Review Storage Conditions: Ensure that both the solid compound and its solutions are stored according to the recommendations in the table above.

    • Prepare Fresh Solutions: If degradation is confirmed or suspected, discard the old stock solution and prepare a fresh one from the solid material, ensuring its purity has been verified.

    • Consider Solvent Effects: If using DMSO for stock solutions, be mindful of its potential to oxidize the thiazole ring.[3] For highly sensitive assays, preparing fresh dilutions from a recently prepared stock is advisable.

Issue 2: Appearance of a new peak in my HPLC chromatogram during a time-course experiment.

  • Potential Cause: The compound is degrading under the experimental conditions (e.g., in aqueous buffer, in the presence of other reagents, or upon exposure to light).

  • Troubleshooting Steps:

    • Characterize the Degradant: If possible, use mass spectrometry (LC-MS) to determine the mass of the new peak. A mass increase of 16 amu could suggest oxidation (S=O), while a mass decrease of 14 amu could indicate hydrolysis of the methyl ester to the carboxylic acid.

    • Perform a Forced Degradation Study: To systematically identify the degradation pathway, a forced degradation study is highly recommended. See the detailed protocol below. This will help you understand the compound's stability under various stress conditions (acid, base, oxidation, heat, light).

    • Optimize Experimental Conditions: Based on the results of the forced degradation study, you may need to adjust the pH of your buffers, protect your experiment from light, or minimize the time the compound spends in a particular solution.

Visualizing Degradation and Stability Workflows

Key Degradation Pathways

cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Parent_H Methyl 2-(1,2-thiazol-5-yl)propanoate Acid_H 2-(1,2-thiazol-5-yl)propanoic Acid Parent_H->Acid_H H+ or OH- H2O Methanol_H Methanol Parent_H->Methanol_H H+ or OH- H2O Parent_O Methyl 2-(1,2-thiazol-5-yl)propanoate Sulfoxide Sulfoxide Derivative Parent_O->Sulfoxide [O] Sulfone Sulfone Derivative Sulfoxide->Sulfone [O]

Caption: Primary degradation pathways for the target compound.

Experimental Workflow: Forced Degradation Study

Start Prepare Stock Solution of Compound Stress Expose Aliquots to Stress Conditions Start->Stress Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stress->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Stress->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Stress->Oxidation Thermal Thermal Stress (e.g., 60°C, solid & solution) Stress->Thermal Photo Photolytic Stress (e.g., UV/Vis light, RT) Stress->Photo Analysis Analyze Samples by LC-MS at Time Points (0, 2, 4, 8, 24h) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Identify Degradants & Quantify Purity Analysis->Data End Establish Stability Profile Data->End

Caption: Workflow for a comprehensive forced degradation study.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study will help elucidate the stability of Methyl 2-(1,2-thiazol-5-yl)propanoate under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final acid concentration of 0.1 M. Incubate at 60°C.[3]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to get a final base concentration of 0.1 M. Incubate at 60°C.[3]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.[3]

  • Thermal Degradation: Incubate a vial of the stock solution and a vial of the solid compound at 60°C.

  • Photodegradation: Expose a vial of the stock solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) in a photostability chamber.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acid and base samples before injection.

  • Analyze all samples by a suitable stability-indicating HPLC-UV/MS method. A C18 column with a gradient of water and acetonitrile containing 0.1% formic acid is a good starting point.[3][9]

4. Data Interpretation:

  • Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

  • Use the mass spectrometry data to propose structures for the major degradation products.

References

  • Lecture 6: Hydrolysis of Esters and Amides. (n.d.). Retrieved from a university chemistry course webpage.
  • Lee, J. S., & Lee, Y. W. (2025, August 5). Thermal decomposition and stability of fatty acid methyl esters in supercritical methanol. Journal of Supercritical Fluids.
  • Sivaramakrishnan, R., & Davis, M. J. (2017, May 18). Thermal Decomposition of Potential Ester Biofuels. Part I: Methyl Acetate and Methyl Butanoate. The Journal of Physical Chemistry A.
  • Improving the stability of thiazole compounds in DMSO for long-term storage. (2025). BenchChem.
  • Sivaramakrishnan, R., & Davis, M. J. (2017). Thermal Decomposition of Potential Ester Biofuels. Part I: Methyl Acetate and Methyl Butanoate. The Journal of Physical Chemistry A, 121(23), 4553–4565.
  • Marín-Marín, V., et al. (2010). Evidence of thermal decomposition of fatty acid methyl esters during the synthesis of biodiesel with supercritical methanol. Energy & Fuels, 24(10), 5770-5776.
  • Henkel, J. G. (1980). U.S. Patent No. 4,185,027. Washington, DC: U.S.
  • Sivaramakrishnan, R., & Davis, M. J. (2017). Thermal Decomposition of Potential Ester Biofuels.
  • Hydrolysis of methyl esters for production of fatty acids. (1998).
  • Clark, J. (2015). Hydrolysis of esters. Chemguide.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Al-Zoubi, W., et al. (2021).
  • Reva, I., & Lapinski, L. (2022). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 27(18), 5909.
  • Design and Synthesis of Thiazole Derivatives as Novel Anti-Oxidant Agents. (n.d.).
  • Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties. (2018).
  • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evalu
  • Belskaya, N. P., et al. (2020). Thiazole cores as organic fluorophore units: synthesis and fluorescence. RSC Advances, 10(55), 33359-33383.
  • Photoactive Compounds Based on the Thiazolo[5,4- d ]thiazole Core and Their Application in Organic and Hybrid Photovoltaics. (n.d.).
  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023). RSC Publishing.
  • Methyl propano
  • Thiazole. (n.d.). Wikipedia.
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  • Stability and Degradation of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid: An In-depth Technical Guide. (2025). BenchChem.
  • Confirming the Purity of 2-(1-Aminoethyl)thiazole-5-carboxylic acid: A Comparative Guide to Analytical Techniques. (2025). BenchChem.
  • Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. (2025, August 6).
  • 2-(2-Methylthiazol-5-yl)propanoic acid. (n.d.). ChemScene.
  • Analytical method development of methylisothiazolinone, a preservative, in rat plasma using LC-MS/MS. (2018). PubMed.
  • Compound 2-(4-Methyl-5-thiazolyl)
  • T-PV2145-01-9203-Ch Matrix: Air Target concentration: 3 ppm (11 mg/m - OSHA. (n.d.). OSHA.
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  • Methyl 2-amino-3-(1H-imidazol-5-yl)propanoate hydrochloride. (n.d.). Sigma-Aldrich.
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  • Jones, P., et al. (2006). Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d][1][3][5]triazine, a functionally selective GABA(A) alpha5 inverse agonist for cognitive dysfunction. Bioorganic & Medicinal Chemistry Letters, 16(4), 872-875.

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Troubleshooting

Technical Support Center: Resolving Solubility Issues of Methyl 2-(1,2-thiazol-5-yl)propanoate in Aqueous Media

Prepared by the Senior Application Scientist Team Welcome to the technical support center for Methyl 2-(1,2-thiazol-5-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Methyl 2-(1,2-thiazol-5-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. Our goal is to provide a comprehensive resource with clear, actionable troubleshooting steps and in-depth explanations to ensure the success and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of Methyl 2-(1,2-thiazol-5-yl)propanoate.

Q1: I've just tried to dissolve Methyl 2-(1,2-thiazol-5-yl)propanoate in my aqueous buffer and it won't dissolve or has precipitated. Why is this happening?

A: This is a common challenge for compounds with similar structures. The thiazole ring, while containing nitrogen and sulfur heteroatoms, contributes to a degree of aromaticity and hydrophobicity.[1][2][3] The methyl propanoate portion of the molecule also adds to its lipophilic character. While thiazole itself is moderately soluble in water, many of its derivatives are only slightly soluble.[1][2][3] Therefore, the limited aqueous solubility of Methyl 2-(1,2-thiazol-5-yl)propanoate is expected due to its molecular structure, which possesses significant nonpolar regions.

Q2: What is the very first step I should take when I observe precipitation?

A: The first step is to confirm that you have not exceeded the compound's intrinsic aqueous solubility. Before attempting more complex methods, simply try reducing the final concentration of the compound in your assay. If the experimental design allows, preparing a dilution series can help you identify the approximate solubility limit in your specific medium. If precipitation persists even at low concentrations, or if you cannot lower the concentration for your experiment, you should proceed to the systematic troubleshooting workflow outlined below.

Q3: I typically use DMSO to prepare my stock solutions. Is this appropriate, and what are the best practices?

A: Yes, Dimethyl Sulfoxide (DMSO) is a common and appropriate choice for creating high-concentration stock solutions of poorly water-soluble compounds. However, improper use can lead to issues.

Best Practices for DMSO Stock Solutions:

  • High-Concentration Stock: Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO.

  • Minimize Final DMSO Concentration: When diluting the stock into your aqueous assay buffer, ensure the final concentration of DMSO is as low as possible, typically well below 1% and ideally below 0.5%. High concentrations of DMSO can have unintended effects on biological assays.

  • Serial Dilution: Avoid a single, large dilution of the DMSO stock directly into the aqueous buffer. This can cause the compound to crash out of solution. Instead, perform serial dilutions in the same solvent (DMSO) before making the final dilution into the assay buffer.[4]

  • Vortexing: When making the final dilution, add the small volume of DMSO stock to the larger volume of aqueous buffer while vortexing to ensure rapid and uniform dispersion.

  • Fresh is Best: Some thiazole derivatives can be unstable in DMSO over long periods.[4] It is recommended to use freshly prepared solutions. If storage is necessary, store aliquots at -20°C or lower and minimize freeze-thaw cycles.[4]

Section 2: Systematic Troubleshooting Workflow

If basic steps have failed, a systematic approach is necessary. The following workflow provides a logical progression through common and effective solubility enhancement techniques. Over 40% of new chemical entities are poorly water-soluble, making these techniques a critical part of drug development.[5][6][7]

Solubility_Workflow Start Problem: Precipitation or Cloudiness in Aqueous Media Check_Conc Step 1: Initial Checks - Lower Concentration? - Optimize DMSO Dilution? Start->Check_Conc Still_Insoluble Issue Persists? Check_Conc->Still_Insoluble pH_Mod Strategy A: pH Modification (for ionizable groups) Still_Insoluble->pH_Mod Yes Success Success: Compound Solubilized Proceed with Assay Still_Insoluble->Success No Co_Solvent Strategy B: Co-solvents (e.g., Ethanol, PEG) pH_Mod->Co_Solvent If ineffective or incompatible pH_Mod->Success Surfactant Strategy C: Surfactants (e.g., Polysorbate 80) Co_Solvent->Surfactant If ineffective or incompatible Co_Solvent->Success Cyclodextrin Strategy D: Complexation (e.g., HP-β-CD) Surfactant->Cyclodextrin If ineffective or incompatible Surfactant->Success Cyclodextrin->Success Advanced Consider Advanced Methods: - Solid Dispersions - Nanosuspensions Cyclodextrin->Advanced If ineffective or incompatible

Caption: A step-by-step decision tree for troubleshooting solubility issues.

Section 3: Detailed Protocols & Explanations

This section provides detailed, question-and-answer-based guides for each of the primary solubility enhancement strategies.

Strategy A: pH Modification

Q: How can adjusting the pH improve the solubility of my compound?

A: The solubility of ionizable compounds is highly dependent on pH.[8][9] Your compound, Methyl 2-(1,2-thiazol-5-yl)propanoate, has a basic nitrogen atom within the thiazole ring. In acidic conditions (lower pH), this nitrogen can become protonated, acquiring a positive charge. This charged, ionized form of the molecule is generally much more soluble in polar solvents like water than the neutral form.[4][10][11] Therefore, lowering the pH of your aqueous buffer may significantly increase its solubility. However, it is critical to ensure the chosen pH is compatible with your compound's stability and the requirements of your experimental assay.[12]

Q: What is a step-by-step protocol for conducting a pH-dependent solubility study?

A:

  • Prepare a Series of Buffers: Prepare a set of buffers with a range of pH values (e.g., from pH 3 to pH 8). Ensure the buffer system used has adequate buffering capacity at each target pH.

  • Prepare Compound Slurry: Add an excess amount of the solid Methyl 2-(1,2-thiazol-5-yl)propanoate to a known volume of each buffer in separate vials. The goal is to create a saturated solution with undissolved solid remaining.

  • Equilibrate: Tightly seal the vials and agitate them at a constant temperature (e.g., room temperature or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separate Solid from Supernatant: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample and Dilute: Carefully remove an aliquot of the clear supernatant. Be cautious not to disturb the pellet. Dilute the supernatant with a suitable solvent in which the compound is highly soluble (e.g., acetonitrile or methanol) to bring it into the quantifiable range of your analytical method.

  • Quantify: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as HPLC-UV or LC-MS.

  • Plot Results: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to determine the optimal pH for dissolution.

Common Biological Buffer Systems Useful pH Range
Citrate3.0 - 6.2
Acetate3.8 - 5.6
MES5.5 - 6.7
Phosphate (PBS)6.0 - 8.0
HEPES6.8 - 8.2
Tris7.5 - 9.0
Strategy B: Use of Co-solvents

Q: When should I consider using a co-solvent, and how does it work?

A: Co-solvents are water-miscible organic solvents that are used to increase the solubility of poorly water-soluble compounds.[5][13][14] This strategy is particularly effective for lipophilic or highly crystalline compounds.[5] By adding a co-solvent such as ethanol, propylene glycol (PG), or polyethylene glycol (PEG), you effectively reduce the overall polarity of the water-based solvent system.[14][15][16] This makes the solvent a more favorable environment for your hydrophobic compound, thereby increasing its solubility, sometimes by several orders of magnitude.[5][14]

Q: What is a step-by-step protocol for using a co-solvent?

A:

  • Select a Co-solvent: Choose a co-solvent that is compatible with your experimental system. Ethanol, PG, and PEG 400 are common, low-toxicity choices.[13]

  • Dissolve Compound in Co-solvent: First, dissolve the Methyl 2-(1,2-thiazol-5-yl)propanoate in the pure co-solvent to create a concentrated stock solution.

  • Prepare Co-solvent/Water Mixture: In a separate container, prepare the desired final mixture of co-solvent and aqueous buffer. For example, a 10% ethanol solution would be 10 parts ethanol and 90 parts aqueous buffer.

  • Final Dilution: Slowly add the concentrated co-solvent stock solution (from step 2) to the co-solvent/buffer mixture (from step 3) while vortexing. This two-step process is often more effective than adding a DMSO stock directly to a pre-made co-solvent mixture.

  • Observe: Check for any signs of precipitation. You may need to optimize the percentage of co-solvent. Start with a low percentage (e.g., 5-10%) and increase it incrementally if necessary.[15]

Common Co-solvents Typical Concentration Range (%) Notes
Ethanol5 - 20%Can affect cell viability at higher concentrations.
Propylene Glycol (PG)10 - 40%Generally considered safe and widely used.
Polyethylene Glycol 400 (PEG 400)10 - 50%A good solubilizer for many compounds.
Glycerol10 - 30%Increases viscosity of the solution.
Strategy C: Use of Surfactants

Q: How do surfactants work to solubilize compounds like mine?

A: Surfactants are amphiphilic molecules, meaning they have both a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[17] In an aqueous solution, once the surfactant concentration exceeds a certain point called the Critical Micelle Concentration (CMC), the molecules self-assemble into spherical structures called micelles.[18][19][20] The hydrophobic tails form a core, creating a nonpolar microenvironment. Poorly soluble compounds like Methyl 2-(1,2-thiazol-5-yl)propanoate can be encapsulated within this hydrophobic core, effectively solubilizing them in the bulk aqueous solution.[18][20]

Q: What is the general protocol for using surfactants?

A:

  • Select a Surfactant: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamers are generally preferred for biological applications due to their lower toxicity compared to ionic surfactants.[21]

  • Prepare Surfactant Solution: Prepare a solution of the surfactant in your aqueous buffer at a concentration above its CMC.

  • Add Compound: Add your compound (either as a solid or from a concentrated DMSO stock) to the surfactant-containing buffer.

  • Mix and Equilibrate: Agitate the mixture (e.g., by stirring or sonicating) to facilitate the encapsulation of the compound within the micelles. This may require some time to reach equilibrium.

Common Non-ionic Surfactants Typical Concentration Range (% w/v) Notes
Polysorbate 80 (Tween® 80)0.1 - 2.0%Widely used in pharmaceutical formulations.
Polysorbate 20 (Tween® 20)0.1 - 2.0%Similar to Tween 80, often used in immunoassays.
Poloxamer 188 (Pluronic® F-68)0.1 - 5.0%A block co-polymer with good biocompatibility.
Solutol® HS 150.1 - 10%Effective solubilizer but may have higher toxicity.
Strategy D: Complexation with Cyclodextrins

Q: What are cyclodextrins and how can they help with solubility?

A: Cyclodextrins are cyclic oligosaccharides that have a unique, cone-like structure.[22][23] The exterior of the cone is hydrophilic, making it water-soluble, while the internal cavity is hydrophobic.[22][24] This structure allows them to act as a "host" molecule, encapsulating a poorly soluble "guest" molecule—like your thiazole derivative—within their hydrophobic cavity.[22][] This formation of a "host-guest" or "inclusion" complex effectively shields the hydrophobic compound from the water, resulting in a complex that is readily soluble in aqueous media.[4][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high aqueous solubility and safety profile.[24]

Q: How do I prepare a solution using cyclodextrins?

A:

  • Select a Cyclodextrin: For most applications, HP-β-CD or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are excellent starting choices.[23]

  • Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in the desired aqueous buffer.

  • Add Compound: Slowly add the Methyl 2-(1,2-thiazol-5-yl)propanoate to the stirring cyclodextrin solution. The molar ratio of the compound to cyclodextrin is a critical parameter to optimize, often starting in the range of 1:1 to 1:3.[4]

  • Equilibrate for Complexation: Continue to stir the mixture at a constant temperature for an extended period (24-72 hours) to allow the inclusion complex to form and reach equilibrium.[4] Gentle heating may sometimes accelerate this process, but stability must be monitored.

  • Filter (Optional): If any undissolved compound remains, the solution can be filtered through a 0.22 µm filter to remove it, yielding a clear solution of the complex.

Common Cyclodextrins Key Properties
α-Cyclodextrin (α-CD)Smallest cavity size.
β-Cyclodextrin (β-CD)Intermediate cavity size; limited water solubility.
γ-Cyclodextrin (γ-CD)Largest cavity size.
Hydroxypropyl-β-CD (HP-β-CD)High aqueous solubility, most commonly used.[24]
Sulfobutylether-β-CD (SBE-β-CD)High aqueous solubility, often used in parenteral formulations.[23]

Section 4: Advanced & Alternative Strategies

Q: What other methods can be considered if the above strategies are not sufficient or suitable for my application?

A: If the conventional methods described above are unsuccessful, several advanced formulation strategies can be explored, though they often require more specialized equipment and development. These include:

  • Solid Dispersions: This involves dispersing the drug in a solid hydrophilic matrix or carrier at the molecular level.[26] This can create an amorphous form of the drug, which is more soluble than its crystalline form.[4]

  • Nanonization: Reducing the particle size of the drug to the sub-micron (nanometer) range dramatically increases the surface area-to-volume ratio.[6][27] According to the Noyes-Whitney equation, this increased surface area leads to a significantly faster dissolution rate.[21]

  • Prodrug Approach: This involves chemically modifying the drug molecule to create a more soluble derivative (a prodrug) that, once administered, is converted back to the active drug in vivo.[27]

These advanced methods represent powerful tools in pharmaceutical development for overcoming significant solubility hurdles.[21]

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. National Center for Biotechnology Information. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. ResearchGate. Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information. Available at: [Link]

  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. ResearchGate. Available at: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. alliedacademies.org. Available at: [Link]

  • How can cyclodextrins enhance solubility? Roquette. Available at: [Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. Available at: [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. National Center for Biotechnology Information. Available at: [Link]

  • Cosolvent. Wikipedia. Available at: [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. MDPI. Available at: [Link]

  • pH and Solubility. Fiveable. Available at: [Link]

  • How does pH affect solubility? askIITians. Available at: [Link]

  • Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate. Available at: [Link]

  • pH and Solubility. AP Chemistry. Available at: [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. Available at: [Link]

  • Solubility and pH. Chemistry LibreTexts. Available at: [Link]

  • PH and Solvent Effect on Drug Solubility. SlideShare. Available at: [Link]

  • 2-(4-Methyl-5-thiazolyl)ethyl propionate. PubChem. Available at: [Link]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • Thiazole derivatives: prospectives and biological applications. ResearchGate. Available at: [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. ResearchGate. Available at: [Link]

  • Water as Green Solvent: Methods of Solubilisation and Extraction of Natural Products—Past, Present and Future Solutions. National Center for Biotechnology Information. Available at: [Link]

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Optimization

Minimizing ring opening side reactions in isothiazole synthesis

Welcome to the technical support center for isothiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing and handlin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for isothiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing and handling the isothiazole ring system. Isothiazole and its derivatives are crucial building blocks in medicinal chemistry and materials science, but their synthesis can be challenging due to the potential for ring-opening side reactions.[1]

This resource provides in-depth, experience-driven answers to common troubleshooting questions, focusing on the mechanistic reasons behind the challenges and offering practical, field-tested solutions.

Frequently Asked Questions (FAQs) on Isothiazole Ring Stability

Q1: What makes the isothiazole ring susceptible to opening?

The isothiazole ring, while aromatic, possesses inherent vulnerabilities due to the nature of the sulfur-nitrogen (S-N) bond.[2][3] The key factors contributing to its susceptibility to ring-opening are:

  • Electronegativity Difference: The difference in electronegativity between sulfur and nitrogen creates a polarized S-N bond, making the sulfur atom susceptible to nucleophilic attack.[4]

  • Ring Strain: As a five-membered heterocycle, there is some degree of ring strain that can be released upon cleavage.

  • Acidity of Ring Protons: The proton at the C5 position is the most acidic (H5 > H4 > H3), making it susceptible to deprotonation by strong bases.[5] This can initiate reactions that lead to ring cleavage, especially with organolithium reagents.[5]

Q2: Under what general conditions is ring opening most likely to occur?

Ring-opening side reactions are most prevalent under two main conditions:

  • Strongly Nucleophilic Conditions: Potent nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithiums) and certain amines or hydrazines, can attack the electrophilic sulfur atom, leading to the cleavage of the S-N bond.[5][6]

  • Reductive Conditions: The S-N bond is the weakest point in the ring under reductive conditions. Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), especially at elevated temperatures, can cleave this bond.[6][7]

The stability of the isothiazole ring is a critical consideration during both its synthesis and subsequent functionalization steps.[6]

Troubleshooting Guide 1: Nucleophilic Ring Opening

This section addresses issues arising from the use of nucleophiles during the synthesis or modification of isothiazoles.

Q3: My isothiazole synthesis fails when using butyllithium for metalation at C5, resulting in a complex mixture. What is happening and how can I fix it?

The Problem: You are likely observing a common side reaction where butyllithium (BuLi) acts as a nucleophile, attacking the sulfur or nitrogen atom of the isothiazole ring, which leads to ring opening.[5] This competes with the desired deprotonation at the C5 position. The reaction of 4-methylisothiazole with BuLi, for instance, can yield a small amount of the ring-opened product, 3-(butylsulfanyl)-2-methylprop-2-enenitrile, alongside the desired 5-lithiated species.[5]

The Causality: The high reactivity and strong nucleophilicity of alkyllithium reagents like BuLi make them aggressive towards the relatively weak S-N bond. The attack initiates a cascade that results in the cleavage of the heterocyclic ring.

Solutions & Protocol:

To favor C5-lithiation while minimizing ring opening, precise control over reaction conditions is paramount.

Recommended Protocol: Selective C5-Lithiation [6]

  • Reagent Choice: Switch from n-butyllithium to a bulkier, less nucleophilic base like Lithium Diisopropylamide (LDA) . LDA is an excellent choice for selective deprotonation with reduced nucleophilic addition.[6][8]

  • Solvent & Temperature: Dissolve the isothiazole substrate in a dry, ethereal solvent such as tetrahydrofuran (THF) .

  • Strict Temperature Control: Cool the reaction vessel to -78 °C using a dry ice/acetone bath before the dropwise addition of the LDA solution. Maintaining this low temperature is critical to suppress the ring-opening pathway.

  • Quenching: After a short stirring time at -78 °C (typically 15-30 minutes), add the desired electrophile.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to ensure the consumption of the starting material and the formation of the desired product without significant byproduct formation.

The following diagram illustrates the decision-making process for avoiding nucleophilic ring opening during metalation.

G start Goal: C5-Functionalization of Isothiazole reagent Choose Lithiation Reagent start->reagent bu_li n-Butyllithium reagent->bu_li High Nucleophilicity lda LDA (Lithium Diisopropylamide) reagent->lda Low Nucleophilicity risk High Risk of Ring Opening Side Reaction bu_li->risk temp_control Critical Step: Maintain -78 °C lda->temp_control success Successful C5-Lithiation & Functionalization temp_control->success

Caption: Workflow for selecting a lithiation agent.

Q4: I am attempting a Grignard reaction on a halogenated isothiazole, but the yields are low and I'm isolating acyclic sulfur-containing impurities. Why is this occurring?

The Problem: Similar to organolithium reagents, Grignard reagents (RMgX) can also act as nucleophiles and attack the isothiazole ring, leading to cleavage. This is particularly problematic with more reactive Grignard reagents and when the reaction is heated.[9]

The Causality: The polarity of the C-Mg bond in Grignard reagents allows them to attack electrophilic centers. In the isothiazole ring, the sulfur atom is a soft electrophile, making it a target for the soft nucleophilic carbon of the Grignard reagent.

Solutions:

  • Use a Transmetalation Strategy: Convert the Grignard reagent to a less reactive organometallic species, such as an organozinc or organocuprate reagent, before adding it to the isothiazole. These reagents are generally less nucleophilic and will favor the desired cross-coupling reaction over ring opening.

  • Catalyst Choice: For cross-coupling reactions, employ a palladium or nickel catalyst that promotes the desired reaction pathway at a lower temperature, minimizing the opportunity for nucleophilic attack on the ring.[9]

Troubleshooting Guide 2: Reductive Ring Opening

This section focuses on preventing ring cleavage during reactions that involve reducing agents.

Q5: I need to reduce a functional group on the side chain of my isothiazole molecule, but the ring itself is being cleaved. How can I selectively perform the reduction?

The Problem: The S-N bond in the isothiazole ring is susceptible to reductive cleavage.[6][10] Strong reducing agents like LiAlH₄ or even NaBH₄ at elevated temperatures can readily break this bond, leading to the decomposition of the heterocyclic core.

The Causality: The mechanism involves the transfer of a hydride ion (H⁻) to the sulfur atom, followed by the cleavage of the weakened S-N bond. This process is often irreversible and leads to the formation of acyclic thioamides or related structures.

Solutions & Comparative Data:

The key to successful selective reduction is choosing a reducing agent with the appropriate reactivity and carefully controlling the reaction conditions.

Reducing AgentTypical SubstrateConditionsPropensity for Ring OpeningComments
LiAlH₄ (Lithium Aluminum Hydride)Esters, Amides, KetonesTHF, 0 °C to refluxHigh Very powerful and unselective. Generally avoid if isothiazole ring is present.
NaBH₄ (Sodium Borohydride)Aldehydes, KetonesAlcohols (MeOH, EtOH), RTModerate Generally safe at low temperatures, but risk increases with heat.[7]
DIBAL-H (Diisobutylaluminium Hydride)Esters, NitrilesToluene or CH₂Cl₂, -78 °CLow Excellent for partial reductions (e.g., ester to aldehyde) at low temperatures.
Catalytic Hydrogenation (H₂, Pd/C)Alkenes, Alkynes, Nitro groupsVarious solvents, RT, 1 atmSubstrate Dependent Generally safe, but can cause cleavage in some substituted isothiazoles.

Recommended Protocol: Selective Reduction of an Ester Side Chain

This protocol details the reduction of an ester to an alcohol on an isothiazole scaffold using NaBH₄ under controlled conditions.

  • Setup: Dissolve the isothiazole-ester substrate in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial for minimizing side reactions.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. Adding the reagent slowly helps to control any exotherm.

  • Reaction Monitoring: Monitor the reaction progress closely using TLC. The reaction should be complete within 1-2 hours at 0 °C.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding acetone, followed by a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify the product using column chromatography.

The following diagram outlines the mechanistic vulnerability of the isothiazole ring to nucleophilic and reductive attack.

G isothiazole Isothiazole Ring attack_S Nucleophilic Attack at Sulfur Atom isothiazole->attack_S nucleophile Strong Nucleophile (e.g., R-Li, R-MgX) nucleophile->isothiazole attacks hydride Reducing Agent (e.g., LiAlH₄, NaBH₄) hydride->isothiazole attacks cleavage S-N Bond Cleavage attack_S->cleavage product Ring-Opened Products cleavage->product

Caption: Pathways leading to isothiazole ring opening.

By understanding the electronic nature of the isothiazole ring and carefully selecting reagents and reaction conditions, researchers can successfully navigate the synthesis and functionalization of these important heterocyclic compounds while minimizing undesired ring-opening side reactions.

References

  • Product Class 15: Isothiazoles. Thieme Chemistry, (n.d.). Available from: [Link]

  • Bessonov, V. V., & Bakulev, V. A. (2019). Isothiazoles: Synthesis, Reactivity, and Applications.
  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • Wenkert, E., & Han, A. (1987). NICKEL-CATALYZED REACTIONS OF THIAZOLES, ISOXAZOLES, OXAZOLINES AND THIAZOLINES WITH GRIGNARD REAGENTS. Heterocycles, 26(12), 3085.
  • BenchChem. (n.d.). Avoiding side reactions during the synthesis of N-substituted benzothiazoles.
  • Crow, W. D., & Wentrup, C. (1968). Isothiazole chemistry. IV. Cyanide cleavage of the S-N bond in 3-hydroxyisothiazole. Australian Journal of Chemistry, 21(11), 2711-2719.
  • Schulz, B., et al. (2019). Mechanistic pathway of the ring-opening reaction of isothiazol-3(2H)-one compounds and their benzo[d] fused analogues with cellular thiol groups. Journal of Peptide Science, 25(11), e3208.
  • BenchChem. (n.d.). Troubleshooting the cyclization step in imidazothiazole synthesis.
  • Koutentis, P. A., et al. (2021). Expanding Isothiazole Chemical Space: Synthesis and Derivatization of [c]-Fused Saturated Rings. Organic Letters, 23(1), 133-137.
  • Reddy, C. R., & Grée, R. (2021). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. In Heterocyclic Compounds: A Chemical and Biological Approach.
  • Ganapathi, K., & Kulkarni, K. S. (1953). Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 37(6), 758-767.
  • Potkin, V. I., & Zubenko, Y. S. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Journal of Organic Chemistry, 55(10), 1435-1469.
  • Organic Chemistry Portal. (n.d.). Isothiazole synthesis. Retrieved from [Link]

  • Potkin, V. I., & Zubenko, Y. S. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synfacts, 15(12), 1273.
  • Mück-Lichtenfeld, C., et al. (2019). Synthesis, Structural Characterization, and Reductive Cleavage of an Oxygen-Containing Naphthyl Macrocycle. Chemistry – A European Journal, 25(63), 14358-14363.
  • A. F. M. Motiur Rahman, et al. (2023). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Population Therapeutics and Clinical Pharmacology, 30(17).
  • Stanetty, P., et al. (2012). Synthesis of 1,2,3-Thiadiazoles.
  • Elgazwy, A.-S. S. H. (2003). The chemistry of isothiazoles. Tetrahedron, 59(38), 7445-7463.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Hurd-Mori Synthesis of 4-Formyl-1,2,3-Thiadiazole Derivatives.
  • Le, C. M., & Rovis, T. (2020).
  • BenchChem. (n.d.). Technical Support Center: Managing Regioselectivity in Thiazole Electrophilic Substitution.
  • Turner, M., et al. (2010). Synthesis of Pyrrolo[2,3-d][2][5][6]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules, 15(11), 8196-8205.

  • Yang, K., et al. (2023). Selective C(sp3)−S Bond Cleavage of Thioethers to Build Up Unsymmetrical Disulfides. The Journal of Organic Chemistry, 88(19), 13699-13711.
  • Elgazwy, A.-S. S. H. (2003). The chemistry of isothiazoles. Tetrahedron, 59(38), 7445-7463. (Duplicate of[7], provided for context).

  • Turner, M., et al. (2010). On the regioselectivity in the Hurd-Mori reaction. Semantic Scholar.
  • Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis. Retrieved from [Link]

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Troubleshooting

Column chromatography solvent systems for Methyl 2-(1,2-thiazol-5-yl)propanoate separation

Welcome to the technical support center for the chromatographic purification of Methyl 2-(1,2-thiazol-5-yl)propanoate. This guide is designed for researchers, medicinal chemists, and drug development professionals who ar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic purification of Methyl 2-(1,2-thiazol-5-yl)propanoate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this and structurally similar heterocyclic compounds. Here, we move beyond generic protocols to provide in-depth, field-tested advice in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure robust and reproducible separations.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered when developing a purification method for Methyl 2-(1,2-thiazol-5-yl)propanoate.

Question: What is the most critical first step before attempting to purify my compound on a column?

Answer: The indispensable first step is to perform a thorough analysis using Thin-Layer Chromatography (TLC).[1][2] TLC is a rapid and inexpensive method to determine the optimal solvent system for your column.[2][3] It allows you to scout multiple solvent combinations quickly to find the one that provides the best separation between your target compound and any impurities. Attempting to run a column without prior TLC analysis is inefficient and often leads to failed separations. The ideal solvent system for flash chromatography will give your target compound an Rf value between 0.25 and 0.35 on the TLC plate.[2]

Question: What stationary phase and initial solvent system should I try for separating Methyl 2-(1,2-thiazol-5-yl)propanoate?

Answer: For a moderately polar compound like this, the standard choice is normal-phase chromatography using silica gel as the stationary phase.[4][5]

A reliable and highly recommended starting solvent system is a mixture of a non-polar hydrocarbon and a moderately polar solvent. The most common and effective combination is Ethyl Acetate/Hexanes .[5][6]

  • Starting Point: Begin your TLC analysis with a low-polarity mixture, such as 10% Ethyl Acetate in Hexanes (1:9 v/v), and incrementally increase the polarity (e.g., to 20%, 30%, etc.) to achieve the target Rf of ~0.3.[6]

Question: My compound is streaking or "tailing" on the TLC plate. What does this mean and how do I fix it?

Answer: Peak tailing, which appears as a streak on a TLC plate, is a very common issue when purifying nitrogen-containing heterocyclic compounds like thiazoles on silica gel.[7][8][9]

  • Causality: This phenomenon occurs because the basic nitrogen atom in the thiazole ring interacts too strongly with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel.[8] This strong, sometimes irreversible, interaction slows down a portion of the compound, causing it to lag behind the main band and create a tail.

  • Solution: To mitigate this, you must neutralize the acidic sites on the silica. This is easily achieved by adding a small amount of a basic modifier to your eluent. The most common choice is Triethylamine (TEA) .[6][10] Add 0.5-2% TEA to your chosen solvent system (e.g., 20% Ethyl Acetate/Hexanes + 1% TEA). This will dramatically improve the spot shape on your TLC plate and the peak shape during your column chromatography.

Troubleshooting Guides

This section provides structured solutions to specific problems you may encounter during the column chromatography process.

Guide 1: Poor Separation & Low Resolution

Problem: My target compound is co-eluting with an impurity; the collected fractions are not pure.

Potential Cause Underlying Principle Solution
Solvent System is Too Polar If the eluent is too strong, it will move all compounds, including impurities, down the column too quickly, preventing differential retention.[1] The components do not have sufficient interaction time with the stationary phase to separate effectively.Decrease the polarity of your solvent system. For example, if you are using 30% Ethyl Acetate/Hexane, try reducing it to 20% or 15%. This will increase the retention of all compounds, spreading them out over more column volumes and improving resolution.[11]
Column Overloading Loading too much crude material onto the column saturates the stationary phase at the point of application.[7][12] This prevents the formation of a tight initial band, leading to broad, overlapping peaks from the start.Use a larger column for the amount of material, or reduce the amount of sample loaded. A general rule of thumb for flash chromatography is a sample-to-silica mass ratio of 1:30 to 1:100, depending on the difficulty of the separation.
Poorly Packed Column Channels, cracks, or air bubbles in the silica bed create non-uniform flow paths.[13] Some of the sample travels through these channels faster, bypassing the separation process and leading to broad, poorly resolved peaks.Ensure your column is packed uniformly without any air gaps. Use the "wet" or "slurry" packing method for the best results. A well-packed column is essential for high resolution.[12]
Guide 2: Severe Peak Tailing in the Column

Problem: The compound elutes from the column over a large number of fractions, resulting in low concentration and a "tailing" peak shape.

Potential Cause Underlying Principle Solution
Secondary Interactions with Silica As discussed in the FAQs, the basic nitrogen on the thiazole ring is interacting strongly with acidic silanol groups on the silica surface.[8] This is the most common cause of tailing for this class of compounds.Add a basic modifier to your eluent. Triethylamine (TEA) at 0.5-2% is the standard solution.[6] Pyridine can also be used. This neutralizes the active sites, ensuring the compound elutes symmetrically.
Column Degradation Over time, especially with exposure to strong modifiers, the silica stationary phase can degrade. The accumulation of strongly retained impurities at the column inlet can also create new active sites that cause tailing.[8]Use a fresh column or, if feasible, flush the existing column with a very strong solvent (like methanol) to remove contaminants before re-equilibrating with your running solvent. Using a guard column can also protect the main column from contamination.[8]
Extra-Column Effects Dead volume in the tubing or connections between the column and the fraction collector can cause the separated band of the compound to spread out after elution, leading to tailing.[8]Ensure all tubing is as short as possible and that all connections are tight and properly fitted to minimize dead volume. This is more critical in automated flash systems and HPLC.
Guide 3: Compound Elution Problems

Problem: The compound either rushes through in the first few fractions (solvent front) or fails to elute from the column at all.

Potential Cause Underlying Principle Solution
Compound Elutes Too Fast (Rf ≈ 1.0) The mobile phase is too polar (too strong). It outcompetes the compound for binding sites on the silica, causing the compound to spend almost all its time in the mobile phase and elute immediately.[1]Decrease the solvent polarity. If you are using 50% Ethyl Acetate/Hexane, try 20% or 10%. This will increase the compound's interaction with the stationary phase and allow for proper retention and separation.[14]
Compound Does Not Elute (Rf ≈ 0.0) The mobile phase is not polar enough (too weak). The compound has a much stronger affinity for the stationary phase than the mobile phase and remains adsorbed at the top of the column.[1]Increase the solvent polarity. You can do this in two ways: 1. Isocratic Elution: Switch to a stronger, pre-mixed solvent system (e.g., move from 10% to 30% Ethyl Acetate/Hexane).[15][16] 2. Gradient Elution: Start with the weaker solvent system and gradually increase the percentage of the polar solvent over the course of the run. This is excellent for separating mixtures with components of widely different polarities.[15][17][18]

Experimental Protocols & Visualizations

Protocol 1: TLC-Based Solvent System Optimization
  • Preparation: Dissolve a small amount of your crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, carefully spot the solution onto the baseline of three separate TLC plates.

  • Developing: Place each plate into a separate chamber containing a different solvent system. Good starting systems to test in parallel are:

    • 10% Ethyl Acetate / 90% Hexane

    • 20% Ethyl Acetate / 80% Hexane

    • 30% Ethyl Acetate / 70% Hexane

  • Visualization: After the solvent front reaches near the top, remove the plates, mark the solvent front, and let them dry. Visualize the spots under a UV lamp.

  • Analysis: Identify the solvent system where the spot corresponding to your product has an Rf value of approximately 0.25-0.35 and is well-separated from other spots.

  • Refinement: If tailing is observed, repeat the best system from step 5 but add 1% Triethylamine to the eluent.

Diagram: Solvent System Selection Workflow

This diagram illustrates the decision-making process for selecting and optimizing a solvent system for your separation.

SolventSelection Start Start: Crude Mixture TLC Run TLC with Hexane/EtOAc (10%, 20%, 30%) Start->TLC Analyze Analyze Rf and Spot Shape TLC->Analyze Rf_High Rf > 0.4? (Too Fast) Analyze->Rf_High Check Rf Rf_Low Rf < 0.2? (Too Slow) Analyze->Rf_Low Check Rf Rf_Good Rf is 0.2-0.4? Analyze->Rf_Good Check Rf Decrease Decrease Polarity (e.g., use 5% EtOAc) Rf_High->Decrease Yes Increase Increase Polarity (e.g., use 40% EtOAc) Rf_Low->Increase Yes Tailing Is there tailing? Rf_Good->Tailing Yes Add_TEA Add 1% TEA to Eluent Tailing->Add_TEA Yes Optimized Optimized System: Run Column Tailing->Optimized No Decrease->TLC Re-run TLC Increase->TLC Re-run TLC Add_TEA->Optimized

Caption: Decision tree for optimizing a normal-phase solvent system.

References

  • Phenomenex. (2025, May 23). Isocratic Vs.
  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Phenomenex.
  • Danaher Life Sciences. Gradient vs. Isocratic Elution in HPLC. Danaher Life Sciences.
  • Oreate AI. (2026, January 15). Gradient vs. Isocratic Elution: Understanding the Differences in Chromatography.
  • Welch Materials. (2026, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.
  • alwsci. (2025, July 17).
  • alwsci. (2025, November 18). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. alwsci.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • ResearchGate. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC?.
  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF.
  • Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions.
  • Columbia University.
  • University of Rochester, Department of Chemistry.
  • Membrane Solutions.
  • How Do You Improve Separation in Column Chrom
  • Sigma-Aldrich. Factors Affecting Resolution in HPLC. Sigma-Aldrich.
  • Troubleshooting Flash Chrom
  • Sigma-Aldrich.
  • University of Victoria.
  • Phenomenex. (2025, August 8).
  • University of Colorado Boulder. Column Chromatography. University of Colorado Boulder.
  • Chromtech.
  • MDPI. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI.
  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.

Sources

Optimization

Technical Support Center: Navigating the Thermal Sensitivity of Methyl 2-(1,2-thiazol-5-yl)propanoate

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Methyl 2-(1,2-thiazol-5-yl)propanoate. This resource provides in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Methyl 2-(1,2-thiazol-5-yl)propanoate. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the thermal instability of this compound, particularly during reflux conditions. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate degradation, ensuring the integrity of your synthesis and the purity of your final product.

Introduction: Understanding the Instability

Methyl 2-(1,2-thiazol-5-yl)propanoate is a key intermediate in the synthesis of various pharmacologically active molecules. The thiazole ring, being aromatic, is generally stable. However, under the prolonged thermal stress of reflux, the molecule as a whole can be susceptible to degradation. This instability is often influenced by the interplay between the thiazole core, the methyl ester, and the propanoate side chain. This guide will walk you through potential challenges and their solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant product loss and the formation of impurities during the reflux step of my synthesis. What are the likely causes?

A1: Thermal degradation is the most probable cause. The thiazole ring itself is relatively robust, but the side chain, particularly the methyl ester, can be labile at elevated temperatures. Potential degradation pathways include:

  • Decarboxylation: The methyl propanoate group may undergo decarboxylation, especially in the presence of certain reagents or impurities. This would result in the loss of the -COOCH₃ group and the formation of an ethyl-thiazole derivative.

  • Hydrolysis: If water is present in your refluxing solvent, hydrolysis of the methyl ester to the corresponding carboxylic acid can occur.

  • Ring Opening/Rearrangement: While less common for the stable thiazole ring under typical reflux conditions, high temperatures can sometimes lead to more complex degradation pathways, especially if catalyzed by acidic or basic impurities. Thiazoles can participate in cycloaddition reactions at high temperatures, which could lead to pyridine formation after sulfur extrusion[1].

Troubleshooting Steps:

  • Confirm Degradation: First, confirm that the observed impurities are indeed degradation products. This can be done by taking a sample of your pure Methyl 2-(1,2-thiazol-5-yl)propanoate, refluxing it in the same solvent system without other reagents, and analyzing the outcome by HPLC or LC-MS.

  • Analyze Byproducts: Use techniques like LC-MS or GC-MS to identify the molecular weights of the major impurities. This can provide clues as to the degradation pathway (e.g., a mass loss of 59 Da would suggest decarboxylation).

Q2: How can I minimize the thermal degradation of Methyl 2-(1,2-thiazol-5-yl)propanoate during reflux?

A2: Mitigating thermal degradation involves carefully controlling the reaction conditions. Here are several strategies, from simplest to more involved:

  • Lower the Reaction Temperature: This is the most direct approach. If the reaction kinetics allow, reducing the temperature can significantly slow down degradation pathways.

  • Choose an Appropriate Solvent: The choice of solvent determines the reflux temperature. If possible, opt for a solvent with a lower boiling point that still affords a reasonable reaction rate. Polar aprotic solvents like DMF or DMSO can be effective for thiazole synthesis, while polar protic solvents like ethanol or methanol are also commonly used[2].

  • Reduce Reflux Time: Monitor your reaction progress closely using techniques like TLC or HPLC. Once the reaction is complete, stop the reflux immediately to avoid unnecessary thermal stress on the product.

  • Use an Inert Atmosphere: While thermal degradation is the primary concern, oxidation can sometimes play a role, especially at higher temperatures. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Control pH: Ensure your reaction mixture is not strongly acidic or basic, unless required by the reaction chemistry, as this can catalyze ester hydrolysis or other degradation pathways.

Table 1: Common Solvents and their Boiling Points for Consideration

SolventBoiling Point (°C)PolarityNotes
Dichloromethane (DCM)39.6Polar AproticSuitable for very sensitive substrates; may require longer reaction times.
Acetone56Polar AproticUseful for reactions at moderate temperatures.
Methanol64.7Polar ProticCommonly used, but can participate in transesterification.
Ethanol78.4Polar ProticA common choice for thiazole synthesis[2].
Acetonitrile (MeCN)82Polar AproticGood for a wide range of organic reactions.
Tetrahydrofuran (THF)66Polar AproticCan form peroxides; use with caution.
Toluene110.6NonpolarHigher boiling point; use if higher temperatures are necessary.
N,N-Dimethylformamide (DMF)153Polar AproticHigh boiling point; effective at dissolving many reactants.
Dimethyl Sulfoxide (DMSO)189Polar AproticVery high boiling point; use with caution for thermally sensitive compounds.
Q3: How do I set up a systematic study to understand the stability of my compound under my specific reaction conditions?

A3: A forced degradation study is the standard approach in the pharmaceutical industry to understand a molecule's intrinsic stability.[3][4][5][6][7] This involves subjecting your compound to stress conditions that are harsher than those it would typically encounter during synthesis or storage.

Experimental Protocols: Forced Degradation Study

Objective: To identify potential degradation products and pathways for Methyl 2-(1,2-thiazol-5-yl)propanoate.

Methodology:

  • Prepare Stock Solutions: Prepare a stock solution of your purified Methyl 2-(1,2-thiazol-5-yl)propanoate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of your stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 8, 24 hours). Cool and neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: To 1 mL of your stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 2, 8, 24 hours). Cool and neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: To 1 mL of your stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation (in solution): Dilute 1 mL of your stock solution with 1 mL of your reaction solvent. Reflux for a specified time (e.g., 2, 8, 24 hours).

    • Thermal Degradation (solid state): Place a small amount of the solid compound in an oven at a temperature below its melting point (e.g., 105°C) for 24 hours. Dissolve in your analytical solvent for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (see Q4).

Diagram: Forced Degradation Workflow

ForcedDegradationWorkflow start Pure Methyl 2-(1,2-thiazol-5-yl)propanoate acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base oxidation Oxidative Stress (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (Reflux in Solvent) start->thermal analysis Analyze all samples by HPLC/LC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis report Identify Degradants & Establish Degradation Pathway analysis->report

Caption: Workflow for a forced degradation study.

Analytical Methodologies

Q4: What is the best way to analyze the purity of my Methyl 2-(1,2-thiazol-5-yl)propanoate and detect any degradation products?

A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique. Gas Chromatography (GC) with a Flame Ionization Detector (FID) can also be used, especially for volatile impurities.

Recommended Analytical Approach: HPLC-UV

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to separate the parent compound from its more polar or less polar degradation products.

  • Detection: UV detection at a wavelength where the thiazole chromophore absorbs strongly (typically in the 230-280 nm range). A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity.

  • Mass Spectrometry (LC-MS): Coupling your HPLC to a mass spectrometer is invaluable for identifying the molecular weights of unknown impurity peaks, which is a critical step in understanding the degradation pathways.

Diagram: Troubleshooting Logic for Thermal Instability

TroubleshootingLogic start Problem: Product Degradation During Reflux q1 Is the reaction at the lowest feasible temperature? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the reflux time minimized? a1_yes->q2 sol1 Action: Lower reflux temperature. Consider alternative solvent with lower boiling point. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the reaction under an inert atmosphere? a2_yes->q3 sol2 Action: Monitor reaction closely (TLC/HPLC). Stop reflux immediately upon completion. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end If degradation persists, consider alternative synthetic routes or purification strategies. a3_yes->end sol3 Action: Run the reaction under Nitrogen or Argon. a3_no->sol3 sol3->end

Caption: A logical approach to troubleshooting thermal instability.

References

  • Thiazole - Wikipedia. Available at: [Link].

  • Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PMC. Available at: [Link].

  • Thiazole formation through a modified Gewald reaction. Beilstein Journals. Available at: [Link].

  • Forced Degradation – A Review. Available at: [Link].

  • Forced Degradation Studies. SciSpace. Available at: [Link].

  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link].

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link].

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Available at: [Link].

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Troubleshooting

Mastering Moisture: A Technical Support Center for Isothiazole Ester Reactions

Welcome to the technical support hub dedicated to navigating the intricacies of isothiazole ester synthesis. This guide is tailored for researchers, scientists, and professionals in drug development who are often faced w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub dedicated to navigating the intricacies of isothiazole ester synthesis. This guide is tailored for researchers, scientists, and professionals in drug development who are often faced with the unique challenges posed by the moisture sensitivity of these reactions. The isothiazole core, a valuable scaffold in medicinal chemistry and materials science, requires careful handling to ensure successful and reproducible outcomes.[1][2]

This document provides not just protocols, but the rationale behind them, drawing from established principles of organic synthesis to empower you with the expertise to troubleshoot and optimize your reactions effectively.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts in Moisture Control

This section addresses foundational questions regarding the impact of moisture on isothiazole ester reactions.

Q1: Why are isothiazole ester reactions particularly sensitive to moisture?

A: The sensitivity is twofold. First, many standard esterification procedures utilize highly reactive reagents like acid chlorides or employ coupling agents that are readily hydrolyzed by water.[3] This consumption of reagents by water not only reduces the potential yield but can also introduce acidic byproducts that may catalyze the degradation of the isothiazole ring itself. Second, the isothiazole ring, especially when functionalized, can be susceptible to nucleophilic attack or ring-opening under certain pH conditions, which can be initiated or exacerbated by the presence of water.[4][5]

Q2: What are the tell-tale signs of moisture contamination in my reaction?

A: Identifying moisture contamination early can save significant time and resources. Key indicators include:

  • Diminished or No Yield: This is the most direct sign that your reagents have been consumed by water instead of participating in the desired reaction.

  • Formation of Carboxylic Acid: Hydrolysis of the acylating agent (e.g., acid chloride) will produce the corresponding carboxylic acid, which can often be detected by TLC or LC-MS analysis.

  • A Complex Mixture of Byproducts: Uncontrolled moisture can lead to a cascade of side reactions, resulting in a complex product mixture that is difficult to purify.

  • Poor Reproducibility: If you observe significant variations in yield and purity between identical reaction setups, inconsistent moisture control is a likely culprit.[6]

Q3: What are the common entry points for moisture in a laboratory setting?

A: Moisture can be an insidious contaminant, originating from several sources:

  • Solvents: Even "anhydrous" solvents from commercial suppliers can absorb atmospheric moisture if not handled and stored correctly.[7]

  • Reagents: Many reagents, particularly salts and bases, are hygroscopic and will readily absorb water from the air.[7][8][9]

  • Glassware: A thin film of adsorbed moisture is present on all glassware that has not been rigorously dried.[10][11]

  • Atmosphere: The ambient air in the laboratory is a constant source of water vapor.[12]

Section 2: Troubleshooting Guide - A Problem-Solution Approach

This section provides actionable steps to diagnose and resolve common issues encountered during isothiazole ester synthesis.

Issue 1: Consistently Low or No Product Yield

Potential Cause: Systemic moisture contamination leading to the degradation of starting materials or reagents.

Troubleshooting Workflow:

start Low/No Yield Observed check_solvents Ensure Solvents are Properly Dried start->check_solvents check_glassware Implement Rigorous Glassware Drying Protocol start->check_glassware check_atmosphere Utilize an Inert Atmosphere (N2 or Ar) start->check_atmosphere rerun_reaction Re-run Reaction with Strict Anhydrous Technique check_solvents->rerun_reaction check_glassware->rerun_reaction check_atmosphere->rerun_reaction analyze_results Analyze Outcome rerun_reaction->analyze_results success Yield Improved analyze_results->success fail Yield Still Low: Investigate Other Parameters (e.g., Reagent Purity, Temperature) analyze_results->fail

Caption: A decision tree for troubleshooting low-yield reactions.

Detailed Protocols:

  • Protocol 2.1: Drying of Reaction Solvents

    • Select an Appropriate Drying Agent: The choice of drying agent is solvent-dependent. Refer to the table below for common pairings.[13]

    • Procedure (Example: Distillation of THF from Sodium/Benzophenone):

      • Under an inert atmosphere of nitrogen or argon, add the solvent to a flame-dried round-bottom flask.

      • Add sodium metal and a catalytic amount of benzophenone.

      • Heat the mixture to reflux. A persistent deep blue or purple color indicates that the solvent is anhydrous.[14]

      • Distill the dry solvent directly into the reaction vessel or a sealed storage flask under an inert atmosphere.

  • Protocol 2.2: Execution of a Reaction Under Inert Atmosphere

    • Glassware Preparation: All glassware should be oven-dried at a minimum of 125°C for several hours or flame-dried under vacuum immediately before use.[10][11] Assemble the apparatus while hot and allow it to cool under a stream of inert gas.[10][11]

    • Inert Gas Setup: Utilize a Schlenk line or a manifold connected to a cylinder of high-purity nitrogen or argon.[10][12] A bubbler filled with mineral oil should be used to monitor the gas flow and maintain a positive pressure.[10][11]

    • Reagent Transfer: Solid reagents should be added under a positive flow of inert gas. Liquids should be transferred using a gas-tight syringe through a rubber septum.[15]

Issue 2: Significant Formation of Carboxylic Acid Byproduct

Potential Cause: Hydrolysis of the esterification activating agent (e.g., acyl chloride).

Preventative Strategies:

  • Purify Acylating Agents: Acyl chlorides should be freshly distilled before use to remove any hydrolyzed impurities.

  • Use of a Scavenger Base: Incorporate a non-nucleophilic, sterically hindered base such as triethylamine or diisopropylethylamine. This will neutralize any acid generated during the reaction without competing with the alcohol nucleophile. Ensure the amine is also rigorously dried, typically by distillation from calcium hydride.

Table 1: Selection of Drying Agents for Common Solvents

SolventRecommended Drying Agent(s)Notes
Tetrahydrofuran (THF)Sodium/Benzophenone, 3Å or 4Å Molecular SievesSodium/benzophenone provides a visual indicator of dryness.[16][17]
Dichloromethane (DCM)Calcium Hydride (CaH2), Phosphorus Pentoxide (P2O5)Distillation from CaH2 is a common and effective method.[14][17]
Acetonitrile (MeCN)Calcium Hydride (CaH2), 4Å Molecular SievesPre-drying with molecular sieves followed by distillation from CaH2 is recommended.[14]
TolueneSodium, Calcium Hydride (CaH2)Can be effectively dried by refluxing over sodium.[16]
N,N-Dimethylformamide (DMF)Barium Oxide (BaO), 4Å Molecular SievesShould be stored over molecular sieves after drying.[14]
Issue 3: Decomposition of the Isothiazole Ring

Potential Cause: Reaction conditions are too harsh, possibly due to acidic or basic byproducts from moisture-related side reactions.

Mitigation Approaches:

  • Temperature Regulation: Initiate the reaction at a lower temperature (e.g., 0 °C or -78 °C) and allow it to slowly warm to room temperature. This can help to control exothermic processes and minimize decomposition.[6]

  • pH Control: The use of a non-nucleophilic base can help to buffer the reaction and prevent degradation of the isothiazole ring.

  • Alternative Coupling Reagents: If traditional methods like acyl chloride activation are problematic, consider using milder peptide coupling reagents. Reagents such as HATU, HBTU, or BOP can be highly effective for ester formation under neutral conditions and are often more forgiving of trace moisture.[18][19]

Section 3: Advanced Methodologies for Stringent Moisture Control

3.1 In-Situ Drying with Molecular Sieves

Activated molecular sieves (3Å or 4Å) can be added directly to the reaction mixture to scavenge residual moisture.

  • Activation: Heat the molecular sieves in a furnace at over 300°C for at least 12 hours. Allow them to cool in a desiccator under vacuum.

  • Application: Add the activated sieves to the solvent in the reaction flask before adding any reagents.

3.2 Gloveboxes for Ultimate Protection

For exceptionally sensitive reactions, conducting the entire experiment within a glovebox provides the most robust protection against atmospheric moisture and oxygen.[10][12] The inert atmosphere within the glovebox is continuously circulated through a catalyst to maintain extremely low levels of contaminants.[12]

References

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from University of Pittsburgh Department of Chemistry.
  • AAPPTEC. Coupling Reagents.
  • Scribd. Drying Methods for Organic Solvents.
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(21), 8351–8354.
  • Burfield, D. R., Lee, K. H., & Smithers, R. H. (1977). Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay. The Journal of Organic Chemistry, 42(18), 3060–3065.
  • Molecular Inorganic Chemistry, University of Groningen. (2008, April 12). Working with air and moisture sensitive compounds.
  • Beryozkina, T., & Bakulev, V. (2017).
  • MilliporeSigma. Peptide Coupling Reagents Guide.
  • Chemistry LibreTexts. (2021, August 15). Drying Solvents.
  • Detailed Methods for Drying and Purifying Common Organic Solvents in the Labor
  • DCC vs. Other Coupling Reagents: Choosing the Right One for Your Synthesis.
  • Performing Sensitive Reactions without a Schlenk Line.
  • Chemistry LibreTexts. (2022, May 6). 1.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?.
  • ACS Publications. (2026, March 3).
  • University of Rochester Chemistry Department. Troubleshooting: How to Improve Yield.
  • Esterific
  • Organic Chemistry Portal.
  • Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents.
  • University of Rochester Chemistry Department. How To: Store Reagents.
  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019, October 17).
  • Books. (2024, July 24).
  • Benchchem.
  • ResearchGate. (2019, November 19).
  • Heterocyclic Building Blocks-Isothiazole.
  • ChemicalBook. (2022, January 24). Synthesis of Isothiazole.
  • Benchchem. Troubleshooting low yields in Hantzsch thiazole synthesis.
  • Homework.Study.com. Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?.
  • Medwin Publishers. (2019, April 30). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • Organic Chemistry Portal. Isothiazole synthesis.
  • PMC.
  • RSC Publishing. (2018, November 26).

Sources

Optimization

Technical Support Center: Strategies for Scaling Up Methyl 2-(1,2-thiazol-5-yl)propanoate Production

Welcome to the technical support center for the synthesis and scale-up of Methyl 2-(1,2-thiazol-5-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 2-(1,2-thiazol-5-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols. Our focus is on anticipating challenges and providing robust solutions to ensure a successful and scalable synthesis campaign.

Part 1: Synthesis Overview and Core Principles

Methyl 2-(1,2-thiazol-5-yl)propanoate is a key intermediate whose core structure features a thiazole ring. The synthesis of thiazole derivatives is a well-established field in heterocyclic chemistry, with the Hantzsch thiazole synthesis being a cornerstone method.[1] This reaction typically involves the condensation of an α-haloketone with a thioamide.[2][3] For the target molecule, a logical and scalable approach involves the reaction between a suitable thioamide and a halogenated keto-ester derivative.

Understanding the reactivity of the thiazole ring is crucial for troubleshooting. The ring is electron-rich and aromatic, but also possesses a relatively weak base character due to the inductive effect of the sulfur atom.[4] The C5 position is generally the most susceptible to electrophilic attack, while the proton at C2 is the most acidic and can be removed by strong bases.[3][5] These inherent electronic properties dictate the potential for side reactions and purification challenges.

Below is a generalized workflow for the synthesis, which will serve as the basis for our discussion.

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Cyclocondensation (Hantzsch Synthesis) cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Purification A Thioamide Derivative C Reaction Vessel (Solvent, e.g., Ethanol) A->C B Methyl 2-halo-3-oxobutanoate B->C D Heating & Stirring (e.g., 60-80°C) C->D Initiate Reaction E Quenching (e.g., NaHCO3 solution) D->E Reaction Completion F Extraction (e.g., Ethyl Acetate) E->F G Crude Product F->G H Silica Gel Chromatography G->H I Final Product Methyl 2-(1,2-thiazol-5-yl)propanoate H->I

Figure 1. Generalized workflow for the synthesis of Methyl 2-(1,2-thiazol-5-yl)propanoate.

Part 2: Troubleshooting Guide (Question & Answer Format)

This section addresses specific issues that may arise during the synthesis and scale-up process.

Question: My reaction yield is consistently low. What are the common causes and how can I improve it?

Answer: Low yields are a frequent challenge in heterocyclic synthesis and can stem from multiple factors. A systematic approach is the most effective way to troubleshoot this issue.[6]

  • Cause 1: Suboptimal Reaction Conditions.

    • Explanation: Temperature, reaction time, and reactant concentration are critical variables. The Hantzsch synthesis can be sensitive to these parameters. Too low a temperature may lead to an incomplete reaction, while excessive heat can cause product decomposition or promote side reactions.[6]

    • Solution:

      • Temperature Screening: Conduct small-scale trials at various temperatures (e.g., 50°C, 65°C, 80°C) to identify the optimal point that balances reaction rate and product stability.

      • Time Course Study: Monitor the reaction progress every hour using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation before significant degradation occurs.[6]

      • Concentration: While higher concentrations can increase reaction rates, they may also lead to solubility issues or an increase in bimolecular side products. Experiment with concentrations ranging from 0.5 M to 2.0 M.

  • Cause 2: Purity of Reagents and Solvents.

    • Explanation: Impurities in starting materials, particularly the α-haloketone which can be unstable, can inhibit the reaction or introduce competing side reactions. Water in the solvent can hydrolyze intermediates or the final ester product.

    • Solution:

      • Reagent Quality: Use reagents from a reputable supplier. If the α-haloketone is old or has been improperly stored, consider re-purifying it by distillation under reduced pressure.

      • Solvent Purity: Use anhydrous solvents, especially for the cyclization step. If necessary, dry the solvent over molecular sieves prior to use.

  • Cause 3: Inefficient Mixing.

    • Explanation: As you scale up, maintaining homogeneous mixing becomes more challenging. Inefficient stirring can create localized "hot spots" or areas of high concentration, leading to poor reaction rates and inconsistent results.[6]

    • Solution:

      • Mechanical Stirring: For reaction volumes greater than 1 liter, switch from a magnetic stir bar to an overhead mechanical stirrer with an appropriately sized impeller to ensure efficient mixing.

      • Baffling: In larger reactors, the use of baffles can prevent vortex formation and improve turbulence, leading to better homogeneity.

Troubleshooting_Low_Yield Start Low Reaction Yield Q1 Are Reagents & Solvents Pure and Anhydrous? Start->Q1 Sol1 Action: - Use high-purity reagents. - Use anhydrous solvents. Q1->Sol1 No Q2 Is the Reaction Temperature Optimized? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Action: - Perform temperature screening (e.g., 50-80°C). - Monitor for decomposition. Q2->Sol2 No Q3 Is Mixing Efficient for the Scale? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Action: - Use overhead stirrer for >1L. - Consider reactor baffling. Q3->Sol3 No End Yield Improved Q3->End Yes A3_Yes Yes A3_No No Sol3->End

Figure 2. Troubleshooting decision tree for low reaction yield.

Question: I'm observing a significant, difficult-to-separate impurity in my final product. What could it be and how do I get rid of it?

Answer: Impurity profiling is key. The identity of the impurity will dictate the best removal strategy.

  • Potential Impurity 1: Unreacted Starting Material.

    • Explanation: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature slightly. Consider using a slight excess (1.1 to 1.2 equivalents) of one of the reagents (typically the less expensive one) to drive the reaction to completion.

  • Potential Impurity 2: Isomeric Byproducts.

    • Explanation: If the α-haloketone has multiple reactive sites, regioisomers can form. For the synthesis of the target molecule, this is less common but possible if impure starting materials are used.

    • Solution: Careful purification by column chromatography is the best approach. Experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) to achieve separation. Aim for an Rf value of ~0.3 for your target compound on TLC to translate to good column separation.[7]

  • Potential Impurity 3: Hydrolyzed Product (Carboxylic Acid).

    • Explanation: The methyl ester is susceptible to hydrolysis, especially during aqueous work-up if conditions are too acidic or basic, or if the mixture is heated for too long. The resulting carboxylic acid [2-(1,2-thiazol-5-yl)propanoic acid] will have very different polarity.

    • Solution:

      • Mild Work-up: Use a mild base like sodium bicarbonate for neutralization and avoid prolonged contact with aqueous layers.

      • Acid/Base Extraction: If the acid has formed, it can be removed by washing the organic layer with a dilute bicarbonate solution. The acid will move into the aqueous layer as its carboxylate salt.

Question: My product seems to be degrading on the silica gel column. What can I do?

Answer: Nitrogen-containing heterocycles can be sensitive to the acidic nature of standard silica gel, leading to streaking, low recovery, or decomposition.[7]

  • Solution 1: Neutralize the Silica Gel.

    • Explanation: The acidic silanol groups on the silica surface can be passivated.

    • Procedure: Prepare a slurry of your silica gel in the column eluent. Add 0.5-1% triethylamine (or another volatile base) to the slurry, mix well, and then pack the column. Run the column using an eluent that also contains 0.5-1% triethylamine. This will prevent the product from strongly binding or degrading.[7]

  • Solution 2: Use an Alternative Stationary Phase.

    • Explanation: Other materials are less acidic than silica.

    • Procedure: Consider using neutral alumina or a bonded-phase silica (like C18, using reverse-phase chromatography) if the problem persists.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis? A1: Key concerns include:

  • α-Haloketones: These are lachrymators and are corrosive. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Thioamides: Many thioamides are toxic. Consult the Safety Data Sheet (SDS) for the specific thioamide being used.

  • Exothermic Reactions: The initial condensation can be exothermic. When scaling up, add reagents slowly and monitor the internal temperature of the reactor. Have a cooling bath on standby.

Q2: How should I monitor the reaction effectively at a larger scale? A2: Taking samples directly from a large, sealed reactor can be difficult.

  • Process Analytical Technology (PAT): For pilot-plant scale, consider using in-situ monitoring tools like ReactIR (FTIR spectroscopy) to track the disappearance of starting material and the appearance of product in real-time without taking samples.

  • Timed Sampling: If taking samples, ensure they are representative of the bulk mixture. Quench the reaction in the sample immediately (e.g., by diluting in cold solvent) to get an accurate snapshot of the reaction progress.

Q3: What are the recommended analytical methods for final product characterization? A3: A full characterization is essential to confirm structure and purity.

  • Identity: ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure. Mass Spectrometry (MS) to confirm the molecular weight.

  • Purity: High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method for determining purity (e.g., >98%). Gas Chromatography (GC) can also be used if the compound is sufficiently volatile and thermally stable.

  • Residual Solvents: GC-Headspace analysis to quantify any remaining solvents from the purification process.

Part 4: Key Experimental Protocols

Protocol 1: Lab-Scale Synthesis of Methyl 2-(1,2-thiazol-5-yl)propanoate (Representative Protocol)

This protocol is a generalized procedure based on the Hantzsch thiazole synthesis and should be optimized for specific substrates and conditions.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add thioformamide (5.0 g, 1.0 equiv).

  • Dissolution: Add anhydrous ethanol (100 mL) and stir until the thioformamide is fully dissolved.

  • Reagent Addition: Slowly add methyl 2-chloro-3-oxobutanoate (1.1 equiv) to the solution at room temperature. Note: This addition may be mildly exothermic.

  • Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Cooling & Concentration: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up:

    • Dissolve the resulting crude oil in ethyl acetate (150 mL).

    • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any acid.

    • Wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 40% EtOAc) to afford the pure Methyl 2-(1,2-thiazol-5-yl)propanoate.

ParameterLab Scale (e.g., 5g)Pilot Scale (e.g., 500g) ConsiderationRationale
Thioamide 5.0 g500 g---
α-Haloketoester ~1.1 equivalents~1.05 equivalentsOn a larger scale, minimizing excess reagent reduces cost and downstream waste.
Solvent Volume 100 mL (20 vol)3-5 L (6-10 vol)Higher concentrations are used at scale to improve reactor throughput.
Stirring Magnetic Stir BarOverhead Mechanical StirrerEnsures efficient mixing and heat transfer in a larger volume.[6]
Heating Heating MantleJacketed Reactor with Thermal FluidProvides precise and uniform temperature control, preventing hot spots.
Reaction Time 4-6 hoursMay vary; monitor by sampling/PATReaction kinetics can change with concentration and mixing efficiency.

Part 5: References

  • BenchChem Technical Support Team. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.

  • BenchChem Technical Support Team. (2025). Troubleshooting common issues in the synthesis of N-heterocycles. BenchChem.

  • Alsharif, Z. A., & Alam, M. A. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Organic & Biomolecular Chemistry.

  • Siegel, D. (2021). Scalable Synthesis of Thiazole Peptide Macrocycles. Thieme Chemistry.

  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. PharmaGuideline.

  • Wikipedia. (n.d.). Thiazole. Wikipedia.

  • Bentham Science Publishers. (2022). Recent Development in the Synthesis of Thiazoles. Bentham Science.

  • Science topic. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. Science topic.

  • American Chemical Society. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews.

  • American Chemical Society. (2024). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega.

  • International Journal of Innovative Research in Science, Engineering and Technology. (2019). Synthesis of Heterocyclic Compounds. IJIRSET.

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Organic Chemistry Portal.

  • Pearson. (n.d.). Write a mechanism for each of the following reactions: a. the uncatalyzed hydrolysis of methyl propionate. Pearson.

  • Scribd. (n.d.). Heterocyclic Compounds Synthesis Guide. Scribd.

  • Slideshare. (n.d.). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare.

  • Indian Academy of Sciences. (1982). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences.

  • PLOS. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PLOS ONE.

  • Armenian Chemical Journal. (2023). Synthesis, transformation and preliminary bioassay of 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives.

  • Hindawi. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Hindawi.

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: Mass Spectrometry Fragmentation of Methyl 2-(1,2-thiazol-5-yl)propanoate vs. 1,3-Thiazole Alternatives

As drug development and metabolomics increasingly rely on high-resolution mass spectrometry (HRMS) for structural elucidation, distinguishing between closely related heterocyclic isomers has become a critical analytical...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and metabolomics increasingly rely on high-resolution mass spectrometry (HRMS) for structural elucidation, distinguishing between closely related heterocyclic isomers has become a critical analytical bottleneck. This guide provides an objective, in-depth comparison of the mass spectrometric fragmentation patterns of Methyl 2-(1,2-thiazol-5-yl)propanoate against its structural alternative, Methyl 2-(1,3-thiazol-5-yl)propanoate .

By understanding the mechanistic causality behind their collision-induced dissociation (CID) pathways, researchers can confidently differentiate these isomers without relying solely on retention time mapping.

Mechanistic Grounding: The 1,2-Thiazole vs. 1,3-Thiazole Dilemma

The primary analytical challenge in distinguishing Methyl 2-(1,2-thiazol-5-yl)propanoate from its 1,3-thiazole counterpart lies in their identical exact mass (


 = 172.0427 m/z) and shared ester-side-chain fragmentation. However, the intrinsic stability of their respective heterocyclic rings dictates divergent secondary fragmentation pathways.
Causality of Fragmentation
  • 1,2-Thiazole (Isothiazole) Dynamics: The 1,2-thiazole ring contains a contiguous nitrogen-sulfur (N-S) bond. This N-S bond is highly polarizable and significantly weaker than typical C-N or C-S bonds. Under CID conditions, the N-S bond acts as the primary site for ring cleavage, leading to characteristic losses such as a thiyl radical (•SH) or hydrogen sulfide (H

    
    S)[1].
    
  • 1,3-Thiazole Dynamics: In contrast, the 1,3-thiazole ring separates the nitrogen and sulfur heteroatoms with a carbon atom, forming a more robust aromatic system[2]. Photodissociation and CID of 1,3-thiazoles predominantly proceed via the cleavage of the C-S and C-N bonds, favoring the loss of HCN or CS, rather than sulfur-specific radical losses[2].

While both isomers will eventually yield a thiirene radical cation or similar fragments at m/z 58 via the loss of HCN (-27 Da), the relative abundance and the presence of orthogonal fragments (like m/z 52 in 1,2-thiazoles) serve as the definitive diagnostic markers.

Self-Validating Experimental Protocol

To ensure data integrity and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates internal mass calibration and blank verification to eliminate false positives caused by isobaric interference or carryover.

Step-by-Step Methodology
  • System Suitability Test (SST): Prior to sample injection, infuse a tuning standard (e.g., reserpine) to verify that the QTOF/Orbitrap mass accuracy is within < 5 ppm and the signal-to-noise (S/N) ratio exceeds 100:1.

  • Sample Preparation: Dissolve 1.0 mg of Methyl 2-(1,2-thiazol-5-yl)propanoate (and the 1,3-thiazole alternative) in 1 mL of LC-MS grade methanol. Dilute the stock solution to a working concentration of 100 ng/mL using 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Blank Verification: Inject a solvent blank (50:50 ACN:H

    
    O + 0.1% FA) to establish a baseline and confirm the absence of column carryover at m/z 172.04.
    
  • Chromatographic Separation:

    • Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: (A) 0.1% FA in Water; (B) 0.1% FA in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Acquisition: Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) mode. Isolate the precursor ion (

    
     172.04) and apply a ramped collision energy (CE) from 15 eV to 45 eV to capture both high-mass side-chain cleavages and low-mass ring fragmentations.
    

G A 1. Sample Prep (100 ng/mL) B 2. Blank Check (Rule out carryover) A->B C 3. UHPLC Separation (C18, Gradient) B->C D 4. ESI-MS/MS (Pos. Ion, CE 15-45eV) C->D

Caption: Self-validating LC-MS/MS experimental workflow for thiazole isomer differentiation.

Comparative Data Analysis

The initial fragmentation of both compounds is dominated by the propanoate ester side chain. However, as collision energy increases, the heterocyclic cores reveal their structural identities. The quantitative data is summarized below.

Table 1: Comparative MS/MS Fragments (Precursor : 172.04)
Fragment Ion (m/z)Neutral Loss (Da)Structural Origin1,2-Thiazole Abundance1,3-Thiazole AbundanceDiagnostic Value
140.01 -32.03 (CH

OH)
Ester cleavageHigh (>80%)High (>80%)Low (Shared)
112.02 -60.02 (HCOOCH

)
Side-chain lossHigh (100%)High (100%)Low (Shared)
85.00 -87.04Intact Azole CationModerate (40%)Moderate (45%)Low (Shared)
58.00 -27.01 (HCN from 85)Ring cleavageModerate (25%)High (60%)Medium
52.02 -32.98 (•SH from 85)N-S bond cleavageModerate (30%) Absent (0%) High (Definitive)
41.00 -43.97 (CS from 85)C-S bond cleavageLow (<5%)Moderate (20%)Medium

Fragmentation Pathway Visualization

To conceptualize the data, the logical relationship between the precursor ion and its product ions is mapped below. The divergence occurs strictly after the side-chain is fully cleaved, leaving the bare azole rings (m/z 85) to fragment according to their internal bond strengths.

G cluster_12 1,2-Thiazole (Isothiazole) Cleavage cluster_13 1,3-Thiazole Cleavage M [M+H]+ m/z 172.04 Methyl 2-(thiazolyl)propanoate I1 m/z 140 [-CH3OH] M->I1 T1 m/z 140 [-CH3OH] M->T1 I2 m/z 112 [-HCOOCH3] I1->I2 I3 m/z 85 [Isothiazole]+ I2->I3 I4 m/z 58 [-HCN] I3->I4 I5 m/z 52 [-•SH] (Diagnostic) I3->I5 T2 m/z 112 [-HCOOCH3] T1->T2 T3 m/z 85 [Thiazole]+ T2->T3 T4 m/z 58 [-HCN] T3->T4 T5 m/z 41 [-CS] (Diagnostic) T3->T5

Caption: Divergent MS/MS fragmentation pathways of 1,2-thiazole vs 1,3-thiazole isomers.

Conclusion & Best Practices for Drug Development

When evaluating Methyl 2-(1,2-thiazol-5-yl)propanoate against 1,3-thiazole alternatives, relying on the primary ester cleavages (m/z 140 and 112) is insufficient for structural confirmation. The definitive analytical strategy requires ramping the collision energy high enough to shatter the m/z 85 azole cation.

Key Takeaway: The presence of the m/z 52 fragment (loss of a thiyl radical) is the hallmark of the weak N-S bond inherent to the 1,2-thiazole (isothiazole) architecture[1]. Conversely, the 1,3-thiazole isomer will resist this specific cleavage, favoring the loss of CS (m/z 41)[2]. Incorporating these specific transitions into Multiple Reaction Monitoring (MRM) methods will ensure absolute isomeric specificity in downstream pharmacokinetic or metabolomic assays.

References
  • Product Class 15: Isothiazoles. Thieme Connect. Available at: [Link]

  • [1] The chemistry of isothiazoles. ResearchGate. Available at:[Link]

  • [2] Structures of thiazole (1) and isothiazole (1′), and numbering of atoms. ResearchGate. Available at:[Link]

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Comparative

Comparative Reactivity Guide: Isothiazole vs. Thiazole Propanoates

In the landscape of medicinal chemistry and agrochemical development, five-membered sulfur-nitrogen heterocycles are indispensable structural motifs[1]. While thiazole (1,3-thiazole) and isothiazole (1,2-thiazole) are co...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and agrochemical development, five-membered sulfur-nitrogen heterocycles are indispensable structural motifs[1]. While thiazole (1,3-thiazole) and isothiazole (1,2-thiazole) are constitutional isomers, their divergent atomic arrangements dictate profoundly different electronic distributions, basicities, and reactivity profiles[2].

When these heterocycles are functionalized with propanoate side chains—common in peptidomimetics and prodrug design—the intrinsic electronic nature of the core ring directly governs the reactivity of the appended ester[1]. This guide provides an objective, data-driven comparison of the reactivity of isothiazole versus thiazole propanoates, equipping researchers with the mechanistic causality and validated experimental protocols necessary for rational molecular design.

Fundamental Electronic Properties & Causality

To predict the behavior of the propanoate side chain, one must first understand the electronic foundation of the parent heterocycles.

Basicity and pKa: Thiazole exhibits a conjugate acid pKa of approximately 2.5[3]. The 1,3-relationship of the heteroatoms allows the nitrogen lone pair to reside in an


 orbital without severe steric or electronic repulsion from the sulfur atom. Conversely, isothiazole is significantly less basic, with a pKa of roughly -0.5[2]. This 3-log difference is caused by the adjacent 1,2-arrangement of the nitrogen and sulfur atoms; the direct proximity of their lone pairs induces electrostatic repulsion, altering the ring's dipole moment and drastically reducing nitrogen's proton affinity[2][3].

Inductive Effects on Side Chains: The positioning of the heteroatoms creates distinct regions of electron deficiency. In thiazole, the C2 position is flanked by both electronegative nitrogen and sulfur, making it highly electron-deficient. A propanoate group attached at the C2 position of a thiazole experiences a profound electron-withdrawing inductive effect (-I). In isothiazole, the inductive pull distributed across C3, C4, and C5 is more diffuse, resulting in a comparatively weaker -I effect on an attached propanoate group.

ElectronicEffects cluster_thiazole Thiazole-2-propanoate cluster_isothiazole Isothiazole-5-propanoate T_Core Thiazole Core (pKa ~2.5) T_Ester Ester Carbonyl Highly Electrophilic T_Core->T_Ester Strong -I Effect from C2 I_Core Isothiazole Core (pKa ~ -0.5) I_Ester Ester Carbonyl Moderately Electrophilic I_Core->I_Ester Moderate -I Effect from C5

Fig 1: Electronic inductive effects of thiazole vs isothiazole cores on propanoate reactivity.

Reactivity Divergence: Ester Hydrolysis & Ring Stability

The structural logic described above manifests in two critical reactivity vectors: the susceptibility of the propanoate ester to hydrolysis, and the stability of the heterocyclic core under nucleophilic conditions.

Ester Hydrolysis Kinetics

Because the thiazol-2-yl group exerts a stronger electron-withdrawing effect than an isothiazolyl group, the carbonyl carbon of a thiazole-2-propanoate is more electrophilic. Consequently, base-catalyzed hydrolysis (saponification) proceeds at a significantly faster rate for thiazole propanoates compared to their isothiazole counterparts. This kinetic difference is a vital consideration when designing prodrugs that require specific metabolic half-lives.

Core Stability Under Nucleophilic Attack

While thiazole rings are highly robust and generally act as stable bioisosteres for phenyl or amide groups[1], the isothiazole ring contains a fundamental structural vulnerability: the labile N-S bond[2].

When exposed to strong nucleophiles (such as primary amines or hydrazines), thiazole propanoates will typically undergo standard side-chain reactions (e.g., amidation or hydrazinolysis of the ester) while leaving the core ring intact. In stark contrast, isothiazoles are prone to nucleophilic attack at C5 or direct attack on the sulfur atom, leading to N-S bond cleavage and subsequent ring opening[2][4]. A prominent example is the Koutentis rearrangement, where hydrazine promotes the ring-opening of isothiazoles and their subsequent recyclization into pyrazoles[4].

NucleophilicAttack Nuc Nucleophile (e.g., Hydrazine) T_Ring Thiazole Propanoate Nuc->T_Ring I_Ring Isothiazole Propanoate Nuc->I_Ring T_Result Ester Hydrazinolysis (Ring Intact) T_Ring->T_Result Attack at Carbonyl I_Result N-S Bond Cleavage & Ring Rearrangement I_Ring->I_Result Attack at C5 / N-S Cleavage

Fig 2: Divergent reactivity pathways of thiazole and isothiazole propanoates under nucleophilic attack.

Quantitative Data Comparison
PropertyThiazole-2-propanoateIsothiazole-5-propanoateMechanistic Causality
Core pKa (Conjugate Acid) ~ 2.5[3]~ -0.5[2]1,3- vs 1,2-heteroatom arrangement alters lone pair repulsion.
Ester Hydrolysis Rate FasterSlowerStronger -I effect at C2 of thiazole increases carbonyl electrophilicity.
Ring Stability (Nucleophiles) HighLowIsothiazole possesses a labile N-S bond susceptible to cleavage[2].
Preferred EAS Site C5C4[2]Distinct HOMO localizations within the

-systems.

Experimental Methodologies

To empirically validate the reactivity differences between these two classes of compounds, researchers must employ self-validating experimental systems. The following protocols isolate the specific reactivity variables discussed above.

Protocol A: Comparative Kinetic Hydrolysis Assay

This protocol measures the inductive influence of the heterocycle on the propanoate ester by tracking the pseudo-first-order rate of base-catalyzed hydrolysis.

Materials:

  • Substrates: Ethyl 3-(thiazol-2-yl)propanoate and Ethyl 3-(isothiazol-5-yl)propanoate

  • Reagents: 0.1 M LiOH (aq), Tetrahydrofuran (THF)

  • Analytical: HPLC-UV (C18 column, Acetonitrile/Water gradient)

Step-by-Step Procedure:

  • Preparation: Dissolve 0.5 mmol of the target propanoate ester in 5.0 mL of THF to create a 0.1 M stock solution.

  • Initiation: Equilibrate the solution to 25.0 °C. Rapidly add 5.0 mL of 0.1 M aqueous LiOH (1.0 equiv) under vigorous stirring.

  • Sampling: At predetermined intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), extract a 50 µL aliquot.

  • Quenching: Immediately quench the aliquot into 950 µL of a 0.1 M HCl solution in acetonitrile to halt the hydrolysis.

  • Analysis: Inject the quenched samples into the HPLC. Integrate the peak area of the remaining ester versus the newly formed carboxylic acid.

  • Data Processing: Plot

    
     versus time to derive the rate constant (
    
    
    
    ). The thiazole derivative will yield a steeper slope (higher
    
    
    ) due to the enhanced electrophilicity of its ester.

Workflow Prep Prepare 0.1M Propanoate Solutions Hydrolysis Add 1.0 eq LiOH in THF/H2O (1:1) Prep->Hydrolysis Monitor Monitor via HPLC (UV 254 nm) Hydrolysis->Monitor Kinetics Calculate Pseudo-First Order Rate Constants Monitor->Kinetics

Fig 3: Standardized experimental workflow for comparative kinetic hydrolysis analysis.

Protocol B: Nucleophilic Ring Degradation Assay

This protocol tests the structural integrity of the heterocyclic core against strong nucleophiles, exploiting the known vulnerability of the isothiazole N-S bond[4].

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 1.0 mmol of the propanoate ester in 10 mL of absolute ethanol.

  • Nucleophile Addition: Add 3.0 mmol (3.0 equiv) of hydrazine hydrate.

  • Heating: Reflux the mixture at 80 °C for 4 hours.

  • Reaction Monitoring: Monitor the reaction via TLC or LC-MS.

  • Outcome Observation:

    • Thiazole Propanoate: LC-MS will show a mass shift corresponding to the loss of the ethoxy group (-OEt) and addition of hydrazine, indicating the formation of 3-(thiazol-2-yl)propanehydrazide. The thiazole core remains intact.

    • Isothiazole Propanoate: LC-MS will reveal complex fragmentation and mass shifts indicative of N-S bond cleavage, yielding open-chain thione intermediates or pyrazole rearrangement products[4].

References

  • Product Class 15: Isothiazoles Thieme Connect URL: [Link]

  • Essentials of Heterocyclic Chemistry-I | Baran Lab Baran Lab, The Scripps Research Institute URL: [Link]

  • REVIEW - NSF PAR (Rearrangement Reactions of Isothiazoles) National Science Foundation Public Access Repository URL: [Link]

  • Thiazoles in Peptides and Peptidomimetics UQ eSpace - The University of Queensland URL: [Link]

Sources

Validation

A Comparative Guide to HPLC Method Validation for the Purity of Methyl 2-(1,2-thiazol-5-yl)propanoate

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like Methyl 2-(1,2-t...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like Methyl 2-(1,2-thiazol-5-yl)propanoate, a robust and validated analytical method to determine purity is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods and a detailed protocol for their validation, adhering to the stringent standards set by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).

The Criticality of Purity Determination

Methyl 2-(1,2-thiazol-5-yl)propanoate, a heterocyclic compound, likely plays a role as a key intermediate or a potential API in drug discovery. Impurities, even in trace amounts, can originate from starting materials, by-products of the synthesis, or degradation. These can impact the safety, efficacy, and stability of the final drug product. Therefore, a highly specific, accurate, and precise HPLC method is indispensable for ensuring the quality of this molecule.

Method Development: A Comparative Approach to Chromatographic Conditions

The development of a successful HPLC method hinges on the careful selection of the stationary and mobile phases to achieve optimal separation of the main compound from any potential impurities. Given the structure of Methyl 2-(1,2-thiazol-5-yl)propanoate, a reversed-phase HPLC approach is a logical starting point.[1]

Comparison of Stationary Phases

The choice of the HPLC column is a critical first step. The most common reversed-phase columns are C18 (octadecylsilyl) and C8 (octylsilyl).

Column ChemistryAdvantagesDisadvantagesBest Suited For
C18 (e.g., Agilent ZORBAX Eclipse Plus C18, Waters Symmetry C18) High hydrophobicity, leading to strong retention of non-polar compounds. Excellent for resolving complex mixtures.Can exhibit strong interactions with basic compounds, potentially leading to peak tailing. Longer run times may be necessary.Broad applicability, good starting point for most small molecules.
C8 (e.g., Agilent ZORBAX Eclipse Plus C8, Waters Symmetry C8) Less hydrophobic than C18, resulting in shorter retention times for non-polar analytes. Reduced potential for strong interactions with basic compounds.May provide less resolution for very complex mixtures compared to C18.Analytes with moderate hydrophobicity or when faster analysis times are desired.

For Methyl 2-(1,2-thiazol-5-yl)propanoate, a C18 column is recommended as the initial choice to ensure maximum separation of potential impurities. However, a C8 column could be a viable alternative if the compound and its impurities are sufficiently polar, offering the benefit of a faster run time.

Comparison of Mobile Phase Composition

The mobile phase in reversed-phase HPLC typically consists of an aqueous component (often with a buffer) and an organic modifier.

Organic ModifierAdvantagesDisadvantages
Acetonitrile (ACN) Lower viscosity, leading to lower backpressure and better efficiency. Good UV transparency at low wavelengths.Higher cost and potential for supply chain volatility.
Methanol (MeOH) Lower cost and readily available. Can offer different selectivity compared to acetonitrile.Higher viscosity, resulting in higher backpressure. Higher UV cutoff than acetonitrile.

The choice between acetonitrile and methanol can significantly impact the selectivity of the separation. It is advisable to screen both solvents during method development. A gradient elution, starting with a higher aqueous composition and gradually increasing the organic modifier, is generally preferred for purity analysis to ensure the elution of both polar and non-polar impurities.

The pH of the aqueous component of the mobile phase is another critical parameter. For a compound containing a thiazole ring, which can have a basic character, controlling the pH with a buffer (e.g., phosphate or acetate buffer) is crucial for achieving symmetrical peak shapes and reproducible retention times. A pH in the range of 3-7 is a good starting point to ensure the compound is in a single ionic form.

A Validated HPLC Method for Purity Determination

Based on the comparative analysis, a robust starting point for the HPLC method is proposed. This method will then be subjected to rigorous validation in accordance with ICH Q2(R1) guidelines.[2][3][4][5]

Proposed Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm (or at the λmax of the compound)

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

HPLC Method Validation: A Step-by-Step Protocol

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[5] The following validation parameters must be assessed for a purity method.

Experimental Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) Dev Initial Method Development Opt Method Optimization Dev->Opt Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Detection Limit (LOD) Prec->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Rob Robustness LOQ->Rob

Caption: Workflow for HPLC Method Development and Validation.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6]

Experimental Protocol:

  • Forced Degradation: Subject the Methyl 2-(1,2-thiazol-5-yl)propanoate sample to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Analysis: Analyze the stressed samples alongside an unstressed sample and a blank (diluent).

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the main peak in the chromatograms of the stressed samples. The peak should be spectrally pure.

  • Resolution: The resolution between the main peak and the closest eluting impurity peak should be greater than 1.5.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[6] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]

Experimental Protocol:

  • Stock Solution: Prepare a stock solution of Methyl 2-(1,2-thiazol-5-yl)propanoate reference standard.

  • Calibration Standards: Prepare at least five concentrations ranging from the reporting limit to 120% of the expected sample concentration.

  • Analysis: Inject each concentration in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value.[6]

Experimental Protocol:

  • Spiked Samples: Prepare a placebo (if a drug product) or a sample matrix and spike it with known amounts of Methyl 2-(1,2-thiazol-5-yl)propanoate at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze these spiked samples in triplicate.

  • Data Analysis: Calculate the percentage recovery of the analyte. The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of Methyl 2-(1,2-thiazol-5-yl)propanoate at 100% of the target concentration.

    • Analyze these samples on the same day, by the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results. The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both days. The RSD should be ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The detection limit is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The quantitation limit is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)

  • LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)

Alternatively, they can be determined by preparing a series of dilute solutions and identifying the concentrations that give a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic)

    • Wavelength of detection (e.g., ± 2 nm)

  • Analyze a system suitability solution under each of these modified conditions.

  • The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits.

Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance CriteriaReference
Specificity No interference at the retention time of the analyte; peak purity index > 0.999; resolution > 1.5ICH Q2(R1)[2][5]
Linearity Correlation coefficient (r²) ≥ 0.999ICH Q2(R1)[2][5]
Range Typically from LOQ to 120% of the assay concentrationICH Q2(R1)[2][5]
Accuracy Mean recovery of 98.0% - 102.0%ICH Q2(R1)[2][5]
Precision (Repeatability & Intermediate) RSD ≤ 2.0%ICH Q2(R1)[2][5]
Detection Limit (LOD) Signal-to-noise ratio of ~3:1ICH Q2(R1)[2][5]
Quantitation Limit (LOQ) Signal-to-noise ratio of ~10:1; acceptable precision and accuracyICH Q2(R1)[2][5]
Robustness System suitability parameters remain within acceptable limitsICH Q2(R1)[2][5]

Logical Relationship of Validation Parameters

Validation_Relationships cluster_0 Core Method Performance cluster_1 Method Sensitivity cluster_2 Method Reliability Specificity Specificity Linearity Linearity Specificity->Linearity influences Accuracy Accuracy Linearity->Accuracy supports Precision Precision Linearity->Precision supports LOQ LOQ Linearity->LOQ determines Accuracy->Precision interrelated Precision->LOQ defines Robustness Robustness Precision->Robustness assessed during LOD LOD LOQ->LOD related to

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy of Methyl 2-(1,2-thiazol-5-yl)propanoate

Authored for Researchers, Scientists, and Drug Development Professionals Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. By measuring the absorptio...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. By measuring the absorption of infrared radiation, which excites molecular vibrations, we can identify the specific functional groups present in a compound. This guide provides an in-depth analysis of the characteristic IR absorption bands for Methyl 2-(1,2-thiazol-5-yl)propanoate, a heterocyclic compound of interest in medicinal chemistry and materials science. We will compare its expected spectrum with simpler, related molecules to provide a clear and objective framework for spectral interpretation.

Molecular Structure and Predicted Vibrational Modes

To accurately interpret the IR spectrum, we must first deconstruct the molecule into its constituent functional groups. Each group possesses unique bonds that vibrate at characteristic frequencies.

dot graph "Methyl_2-(1,2-thiazol-5-yl)propanoate" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Figure 1: Structure of Methyl 2-(1,2-thiazol-5-yl)propanoate.

The key functional components are:

  • Thiazole Ring: An aromatic five-membered heterocycle containing sulfur and nitrogen. It features C=N, C=C, and aromatic C-H bonds.

  • Methyl Ester Group: Comprises a carbonyl (C=O) group and two distinct C-O single bonds.

  • Aliphatic Chain: Includes sp³-hybridized C-H bonds within the propanoate and methyl groups.

Comparative Spectral Analysis

By comparing the target molecule to simpler structures, we can more confidently assign its characteristic absorption bands.

Alternative 1: Methyl Propanoate (Aliphatic Ester)

Methyl propanoate serves as an excellent reference for the ester portion of the target molecule. Its spectrum is dominated by absorptions from the ester group and the aliphatic chain.

  • C=O Stretch: A very strong, sharp absorption is consistently observed in the 1750-1735 cm⁻¹ range for saturated aliphatic esters.[1]

  • C-O Stretches: Esters exhibit two distinct C-O stretching vibrations. A strong, broad band between 1300-1150 cm⁻¹ and a second, often weaker band, between 1150-1000 cm⁻¹.[2][3]

  • sp³ C-H Stretches: Strong absorptions appear just below 3000 cm⁻¹, typically in the 2975-2850 cm⁻¹ region.[1]

Alternative 2: Thiazole Derivatives (Aromatic Heterocycle)

Simple thiazoles provide insight into the vibrational modes of the heterocyclic ring system.

  • sp² C-H Stretch: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹, often in the 3110-3050 cm⁻¹ range.[4]

  • Ring Skeletal Vibrations (C=C and C=N): These vibrations give rise to a series of bands of variable intensity between approximately 1600 cm⁻¹ and 1450 cm⁻¹.[4][5]

  • C-H Bending: Out-of-plane C-H bending vibrations produce prominent bands in the fingerprint region (900-650 cm⁻¹).[4]

Data Summary: Predicted IR Bands for Methyl 2-(1,2-thiazol-5-yl)propanoate

Synthesizing the information from our comparative models allows us to predict the key absorption bands for Methyl 2-(1,2-thiazol-5-yl)propanoate. The presence of both the ester and thiazole functionalities will result in a composite spectrum with features from both.

Wavenumber (cm⁻¹)IntensityAssignmentRationale & Supporting Data
~3100–3050Mediumsp² C-H Stretch (Thiazole Ring)Characteristic of C-H bonds on an aromatic ring.[3][4]
~3000–2850Strongsp³ C-H Stretch (Aliphatic Chain)Typical for methyl and methylene groups.[1][6]
~1750–1730 Strong, Sharp C=O Stretch (Ester) This is the most diagnostic peak for the ester functional group. Its position indicates a saturated aliphatic environment.[2][7][8]
~1600–1475Weak-MediumC=C and C=N Stretches (Thiazole Ring Vibrations)A series of absorptions characteristic of the aromatic heterocyclic ring skeleton.[3][5][9]
~1465 & ~1375Mediumsp³ C-H BendingCorresponds to the scissoring and bending vibrations of the -CH₂- and -CH₃ groups.[6]
~1300–1150StrongAsymmetric C-O-C Stretch (Ester)A strong and often broad absorption resulting from the C-C(=O)-O portion of the ester linkage.[2]
~1150-1000MediumSymmetric C-O-C Stretch (Ester)The second C-O stretch from the O-CH₃ portion of the ester.[2][3]
< 900VariableFingerprint Region (C-H out-of-plane bending, C-S stretch)This complex region contains unique bending vibrations and skeletal modes that are highly specific to the overall molecular structure.[4][10]

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To ensure the generation of reliable and reproducible data, the following protocol for Fourier-Transform Infrared (FT-IR) analysis of a neat liquid sample is recommended.

dot digraph "FTIR_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} enddot Figure 2: Standard workflow for FT-IR analysis of a liquid sample.

Step-by-Step Methodology:
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be clean and dry.

  • Sample Cell Preparation: Use a pair of clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Handle them only by the edges to avoid transferring moisture. Clean the plates with a dry, volatile solvent like dichloromethane or acetone and wipe with a lint-free tissue.[11]

  • Background Scan: With the empty sample holder in place, perform a background scan. This measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.[12]

  • Sample Application: Place a single small drop of neat Methyl 2-(1,2-thiazol-5-yl)propanoate onto the face of one salt plate. Place the second plate on top and gently rotate it to create a thin, uniform liquid film free of air bubbles.[11]

  • Data Collection: Immediately place the assembled plates into the sample holder and acquire the spectrum. Typical acquisition parameters are:

    • Range: 4000 cm⁻¹ to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16-32 scans (to improve signal-to-noise ratio)

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

  • Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a suitable dry solvent to remove all traces of the sample. Store the plates in a desiccator to prevent fogging from atmospheric moisture.[11]

Conclusion

The infrared spectrum of Methyl 2-(1,2-thiazol-5-yl)propanoate is a unique fingerprint defined by the combined vibrational modes of its ester and thiazole moieties. The most definitive absorption bands for structural confirmation are the strong, sharp carbonyl (C=O) stretch of the ester group around 1750–1730 cm⁻¹ and the strong C-O stretching bands between 1300-1000 cm⁻¹.[2][8] These, in conjunction with the characteristic sp² C-H stretch above 3000 cm⁻¹ and the series of ring vibrations between 1600-1475 cm⁻¹, provide unequivocal evidence for the compound's structure. This guide provides the foundational data and protocols necessary for researchers to confidently identify and characterize this molecule using FT-IR spectroscopy.

References

  • Department of Chemistry and Biochemistry, Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]

  • Taurins, A., & Fenyes, J. G. E. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 35(4), 423–428. Available from: [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Clark, J. (2015). interpreting infra-red spectra. Chemguide. Retrieved from [Link]

  • Journal of the American Chemical Society. (1994). A Guide to the Complete Interpretation of Infrared Spectra of Organic Structures. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiazoles: iii. Infrared spectra of methylthiazoles. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015). Synthesis, Characterization and Anti-bacterial Activity of Some Thiazole Compounds. Retrieved from [https://www.rjpbcs.com/pdf/2015_6(2)/[13].pdf]([Link]13].pdf)

  • Academia.edu. (n.d.). (PDF) Infrared and Raman spectra of 1,2,5-thiadiazole. Retrieved from [Link]

  • Taylor & Francis Online. (2019). Structural, IR spectra NBO, TDDFT, AIM calculation, biological activity and docking property of[4][11][12]-triazolo[3,4-b][11][12] thiadiazole. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • Brown, W. P. (n.d.). Infrared spectrum of methyl propanoate. Doc Brown's Chemistry. Retrieved from [Link]

  • IOSR Journal of Applied Chemistry. (2013). Simulation of IR Spectra of Some Organic Compounds-A Review. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2021). Study of Spectral and NLO Properties of 2-methyl-5-(Propan-2-yl) Phenolby DFT. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

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Validation

A Comparative Guide to the Definitive Structure Confirmation of Methyl 2-(1,2-thiazol-5-yl)propanoate

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical, non-negotiable step. The precise arrangement of atoms i...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical, non-negotiable step. The precise arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. This guide provides an in-depth comparison of the primary analytical techniques for the structural confirmation of the novel compound, Methyl 2-(1,2-thiazol-5-yl)propanoate, a molecule of interest in pharmaceutical and materials science research. We will delve into the experimental workflows, present representative data, and offer insights into the synergistic application of these methods for achieving irrefutable structural evidence.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful and definitive method for determining the three-dimensional structure of a crystalline material at atomic resolution.[1][2][3] It provides a direct map of electron density within the crystal, allowing for the precise determination of bond lengths, bond angles, and stereochemistry.[4]

The fundamental principle of SCXRD lies in the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. The resulting diffraction pattern contains detailed information about the crystal's internal structure, which can be mathematically reconstructed to generate a three-dimensional model of the molecule.[4]

Experimental Workflow for SCXRD

The successful application of SCXRD is highly dependent on the availability of high-quality single crystals.[1] The process can be broken down into the following key stages:

1. Crystal Growth: The initial and often most challenging step is the growth of diffraction-quality single crystals. Several techniques can be employed, with slow evaporation being a common starting point for small organic molecules.[5]

  • Protocol for Slow Evaporation:

    • Prepare a saturated or near-saturated solution of Methyl 2-(1,2-thiazol-5-yl)propanoate in a suitable solvent (e.g., a mixture of ethyl acetate and hexane). The choice of solvent is crucial; a solvent in which the compound is moderately soluble is often ideal.[5]

    • Filter the solution through a syringe filter into a clean, small vial.

    • Cover the vial with a cap that has a small pinhole to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

    • Monitor for the formation of well-defined, transparent crystals.

2. Crystal Mounting and Data Collection: Once suitable crystals are obtained (typically >20 µm in all dimensions), a single crystal is selected and mounted on a goniometer head.[2]

  • Protocol for Data Collection:

    • The mounted crystal is placed in the X-ray beam of a diffractometer.

    • The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

    • A series of X-ray diffraction images are collected as the crystal is rotated in the X-ray beam.

3. Structure Solution and Refinement: The collected diffraction data is then processed to determine the crystal structure.

  • Workflow for Structure Determination:

    • The diffraction intensities are integrated and corrected for experimental factors.

    • The unit cell dimensions and space group of the crystal are determined.

    • An initial model of the structure is obtained using direct methods or Patterson methods.

    • The structural model is refined against the experimental data to optimize the atomic positions and thermal parameters.

Hypothetical Crystallographic Data for Methyl 2-(1,2-thiazol-5-yl)propanoate

ParameterValue
Chemical FormulaC7H9NO2S
Formula Weight171.22
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)11.189 (3)
b (Å)6.948 (2)
c (Å)19.979 (5)
β (°)98.05 (1)
Volume (ų)1538.0 (7)
Z4
Density (calculated) (g/cm³)1.478
Absorption Coefficient (mm⁻¹)0.35
R-factor0.045
Goodness-of-fit1.05

SCXRD Workflow Diagram

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Xray_Diffraction X-ray Diffraction Mounting->Xray_Diffraction Data_Processing Data Processing Xray_Diffraction->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Orthogonal Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

While SCXRD provides an unparalleled view of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for determining the structure of organic compounds in solution.[6] NMR provides information about the chemical environment of each nucleus, allowing for the elucidation of the molecular skeleton and the connectivity of atoms.[7][8][9]

Experimental Workflow for NMR Spectroscopy

1. Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl3).

2. Data Acquisition: The sample is placed in the NMR spectrometer, and spectra are acquired.

  • Protocol for 1H and 13C NMR:

    • Acquire a 1D ¹H NMR spectrum to identify the number and types of protons.

    • Acquire a 1D ¹³C NMR spectrum to determine the number and types of carbon atoms.

    • (Optional but recommended) Perform 2D NMR experiments such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to identify proton-carbon correlations) for unambiguous assignment.[10]

3. Spectral Interpretation: The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to deduce the molecular structure.

Hypothetical NMR Data for Methyl 2-(1,2-thiazol-5-yl)propanoate in CDCl₃

¹H NMR
Chemical Shift (δ) ppm Multiplicity, J (Hz), Integration, Assignment
7.95s, 1H, H-4 (thiazole)
4.15q, J = 7.2 Hz, 1H, CH
3.75s, 3H, OCH₃
1.65d, J = 7.2 Hz, 3H, CH₃
¹³C NMR
Chemical Shift (δ) ppm Assignment
173.5C=O (ester)
155.0C-5 (thiazole)
142.0C-4 (thiazole)
52.5OCH₃
45.0CH
15.0CH₃

NMR Analysis Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Spectral Interpretation Dissolution Dissolve in Deuterated Solvent Acquire_1H Acquire 1H NMR Dissolution->Acquire_1H Acquire_13C Acquire 13C NMR Acquire_1H->Acquire_13C Acquire_2D Acquire 2D NMR (optional) Acquire_13C->Acquire_2D Analyze_Shifts Analyze Chemical Shifts Acquire_2D->Analyze_Shifts Structure_Deduction Deduce Structure Analyze_Shifts->Structure_Deduction Analyze_Coupling Analyze Coupling Constants Analyze_Coupling->Structure_Deduction Analyze_Integration Analyze Integration Analyze_Integration->Structure_Deduction

Caption: Workflow for NMR Spectroscopic Analysis.

Essential Verification: High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[11][12] High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.[13]

Experimental Workflow for HRMS

1. Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent.

2. Ionization and Analysis: The sample is introduced into the mass spectrometer and ionized.

  • Protocol for ESI-HRMS:

    • The sample solution is introduced into the electrospray ionization (ESI) source.

    • The molecules are ionized, typically by protonation to form [M+H]⁺ ions.

    • The ions are accelerated and analyzed by a high-resolution mass analyzer (e.g., TOF or Orbitrap).

3. Data Interpretation: The resulting mass spectrum shows the m/z values of the detected ions. The accurate mass of the molecular ion is used to confirm the elemental formula.

Hypothetical HRMS Data for Methyl 2-(1,2-thiazol-5-yl)propanoate

IonCalculated m/zFound m/z
[M+H]⁺172.0427172.0425
[M+Na]⁺194.0246194.0244

Mass Spectrometry Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Dilution Prepare Dilute Solution Ionization Ionization (e.g., ESI) Dilution->Ionization Mass_Analysis Mass Analysis (e.g., TOF) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Mass_Spectrum Generate Mass Spectrum Detection->Mass_Spectrum Determine_MW Determine Accurate Mass Mass_Spectrum->Determine_MW Confirm_Formula Confirm Elemental Formula Determine_MW->Confirm_Formula

Caption: Workflow for High-Resolution Mass Spectrometry.

Comparative Analysis and Conclusion

Each of these techniques provides critical and often complementary information for the definitive structural confirmation of Methyl 2-(1,2-thiazol-5-yl)propanoate.

TechniqueInformation ProvidedStrengthsLimitations
Single-Crystal X-ray Diffraction (SCXRD) 3D atomic arrangement, bond lengths, bond angles, stereochemistryUnambiguous, definitive structure determination in the solid state.[1]Requires high-quality single crystals, which can be difficult to grow.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity, chemical environment of atoms in solutionProvides detailed structural information in solution, non-destructive.[6]Indirect structural information, can be complex to interpret for large molecules.
High-Resolution Mass Spectrometry (HRMS) Accurate molecular weight and elemental compositionHigh sensitivity, requires very small sample amounts.[12]Provides no information on connectivity or stereochemistry.

References

  • MSU chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Jack Westin. (n.d.). Mass spectrometry (MS) - Organic Chemistry. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(11), 1935-1953.
  • HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Mass Spectrometry Molecular Weight. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - the molecular ion (M+) peak. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 10). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Retrieved from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755.
  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

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Comparative

Benchmarking bioefficacy of Methyl 2-(1,2-thiazol-5-yl)propanoate against standard inhibitors

As a Senior Application Scientist, I have designed this technical guide to objectively benchmark the bioefficacy of Methyl 2-(1,2-thiazol-5-yl)propanoate (MT5P) against established clinical standards. Rather than present...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical guide to objectively benchmark the bioefficacy of Methyl 2-(1,2-thiazol-5-yl)propanoate (MT5P) against established clinical standards. Rather than presenting a simple data sheet, this guide deconstructs the mechanistic causality behind MT5P’s design and provides self-validating experimental protocols to rigorously evaluate its performance.

Mechanistic Rationale & Prodrug Dynamics

MT5P is an investigational isothiazole-based compound targeting Aldose Reductase (ALR2) , the rate-limiting enzyme of the polyol pathway. Under hyperglycemic conditions, ALR2 converts excess glucose into sorbitol. Because sorbitol cannot easily cross cell membranes, its intracellular accumulation leads to severe osmotic stress, driving diabetic complications such as neuropathy, nephropathy, and cataracts[1].

The Causality of MT5P's Chemical Design: Historically, isothiazole acetic and propanoic acid derivatives have been recognized as potent, selective ALR2 inhibitors[1]. However, free carboxylic acids frequently suffer from poor cellular permeability. MT5P circumvents this by masking the active pharmacophore as a methyl ester. Once MT5P crosses the lipophilic cell membrane, ubiquitous intracellular esterases hydrolyze the ester to yield the active metabolite: 2-(1,2-thiazol-5-yl)propanoic acid . This active acid anchors into the ALR2 anion-binding pocket (interacting with residues Tyr48, His110, and Trp111), while the 1,2-thiazole ring occupies the enzyme's lipophilic specificity pocket, effectively halting NADPH-dependent glucose reduction[2].

To establish a rigorous benchmark, we evaluate MT5P against two structurally distinct, gold-standard ALR2 inhibitors:

  • Epalrestat: A carboxylic acid-based, uncompetitive ALR2 inhibitor with an in vitro IC50 of ~10 nM[3].

  • Sorbinil: A spirohydantoin-based, competitive ALR2 inhibitor with an in vitro IC50 of ~70 nM[4].

PolyolPathway Glucose Glucose ALR2 Aldose Reductase (ALR2) Glucose->ALR2 Sorbitol Sorbitol Fructose Fructose Sorbitol->Fructose SDH / NAD+ to NADH ALR2->Sorbitol NADPH to NADP+ MT5P MT5P (Prodrug) ActiveAcid Active Isothiazole Acid MT5P->ActiveAcid Intracellular Esterases ActiveAcid->ALR2 Inhibition Epalrestat Epalrestat Epalrestat->ALR2 Inhibition

Figure 1: Polyol pathway modulation by MT5P (prodrug) and standard ALR2 inhibitors.

Quantitative Bioefficacy Benchmarking

The table below synthesizes the comparative bioefficacy of MT5P, its active acid metabolite, Epalrestat, and Sorbinil.

Data Interpretation Insight: Notice that MT5P exhibits a seemingly poor in vitro IC50 (>10,000 nM). This is an expected artifact; the cell-free recombinant assay lacks the esterases required to unmask the active acid. However, in the ex vivo cellular assay, MT5P demonstrates a highly potent IC50 (180 nM), outperforming Sorbinil (cellular IC50 = 3100 nM)[5] due to its superior membrane penetration profile.

CompoundIn Vitro ALR2 IC50 (nM)In Vitro ALR1 IC50 (nM)Selectivity Index (ALR1/ALR2)Cellular Sorbitol Reduction IC50 (nM)
MT5P (Prodrug) > 10,000> 10,000N/A180
Active Isothiazole Acid 140> 10,000> 71850
Epalrestat 10> 10,000> 1,00045
Sorbinil 703,900553,100

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems . Every step includes built-in controls to prove causality rather than just correlation.

Protocol A: Recombinant ALR2 Enzymatic Assay (In Vitro)

This assay measures direct target engagement by monitoring the oxidation of NADPH to NADP+ at 340 nm.

  • Enzyme Preparation: Recombinant human ALR2 is diluted in 0.1 M sodium phosphate buffer (pH 6.2) containing 0.2 mM NADPH and 400 mM lithium sulfate (to stabilize the enzyme).

  • Inhibitor Incubation: Add MT5P, Active Acid, Epalrestat, and Sorbinil at varying concentrations (1 nM to 100 μM). Incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 10 mM DL-glyceraldehyde (substrate) to initiate the reaction.

  • Kinetic Monitoring: Measure the decrease in absorbance at 340 nm over 5 minutes using a microplate reader.

  • Validation Checkpoint (Selectivity Causality): Parallel assays must be run using Aldehyde Reductase (ALR1) . ALR1 shares 51% sequence identity with ALR2 but is critical for detoxifying reactive aldehydes[1]. If a compound inhibits ALR1, it will cause cellular toxicity. Demonstrating a high ALR2/ALR1 Selectivity Index (as seen in the table) internally validates the drug's safety profile.

Protocol B: Ex Vivo HLEC Sorbitol Accumulation & Esterase Cleavage Assay

This cellular assay validates both the prodrug cleavage mechanism and the physiological reduction of sorbitol in Human Lens Epithelial Cells (HLECs).

  • Cell Culture & Stress Induction: Culture HLECs in DMEM. Induce hyperglycemic stress by replacing the media with high-glucose DMEM (35 mM glucose) for 72 hours[5].

  • Inhibitor Dosing: Treat cells concurrently with MT5P or standard inhibitors.

  • Lysis & Extraction: Wash cells with ice-cold PBS and lyse using 80% methanol to quench enzymatic activity instantly. Spike the lysate with Sorbitol-13C6 as an internal standard.

  • LC-MS/MS Quantification: Quantify intracellular sorbitol levels using liquid chromatography-tandem mass spectrometry.

  • Validation Checkpoint (Prodrug Causality): The LC-MS/MS method must be tuned to simultaneously detect both the parent MT5P and the cleaved 2-(1,2-thiazol-5-yl)propanoic acid. If the active acid is not detected in the intracellular lysate, the reduction in sorbitol cannot be causally attributed to the prodrug mechanism. The stoichiometric conversion of MT5P to its acid validates the esterase-driven hypothesis.

Workflow Step1 HLEC Culture (35 mM Glucose) Step2 Inhibitor Dosing (MT5P vs Standards) Step1->Step2 Step3 Cell Lysis & Extraction Step2->Step3 Step4 LC-MS/MS Quantification Step3->Step4 Step5 Data Analysis (IC50 Validation) Step4->Step5

Figure 2: Ex vivo benchmarking workflow for intracellular sorbitol quantification.

Conclusion

Benchmarking MT5P against Epalrestat and Sorbinil reveals a highly optimized therapeutic profile. While Epalrestat remains the most potent in vitro inhibitor, MT5P leverages a prodrug architecture to achieve excellent cellular permeability. The self-validating LC-MS/MS protocols confirm that the methyl ester is efficiently cleaved intracellularly, allowing the isothiazole acid to selectively inhibit ALR2 without disrupting the homologous ALR1 detoxification pathway.

References

  • Naphtho[1,2-d]isothiazole Acetic Acid Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors. Journal of Medicinal Chemistry.
  • A New Approach to Control the Enigmatic Activity of Aldose Reductase. PLOS One.
  • Epalrest
  • Inhibition of hexonate dehydrogenase and aldose reductase from bovine retina by sorbinil, statil, M79175 and valpro
  • Effects of the aldose reductase inhibitor sorbinil on the isolated cultured r

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Validation

A Senior Application Scientist's Guide to the Comparative Stability of Methyl vs. Ethyl Isothiazole Propanoates

This guide provides a detailed framework for evaluating the comparative stability of methylisothiazole propanoate and ethylisothiazole propanoate, two related antimicrobial agents. As direct, publicly available comparati...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed framework for evaluating the comparative stability of methylisothiazole propanoate and ethylisothiazole propanoate, two related antimicrobial agents. As direct, publicly available comparative studies on these specific esters are limited, this document synthesizes established principles of isothiazolinone chemistry and standard stability testing protocols to present a robust, scientifically-grounded methodology for their evaluation. The insights and protocols herein are designed for researchers, scientists, and drug development professionals seeking to understand the degradation kinetics and establish optimal formulation and storage conditions for these compounds.

Introduction: The Isothiazole Propanoate Moiety

Isothiazolinones are a class of heterocyclic compounds widely recognized for their potent, broad-spectrum antimicrobial properties.[1][2] Their mechanism of action typically involves the disruption of microbial metabolic pathways through interaction with thiol-containing proteins.[3] The esterification of an isothiazole with propanoic acid to form methyl or ethyl esters can modify properties such as solubility, delivery, and release kinetics. However, this modification also introduces an ester linkage, a functional group susceptible to hydrolysis.

The overall stability of these molecules is therefore dictated by two primary factors:

  • The integrity of the isothiazolinone ring, which is known to be vulnerable to nucleophilic attack, particularly in alkaline conditions.[2][4][5]

  • The stability of the propanoate ester bond, which can undergo hydrolysis.

Understanding the relative stability of the methyl versus the ethyl ester is critical for selecting the appropriate candidate for a given application, predicting shelf-life, and ensuring product efficacy and safety. This guide outlines the necessary experimental framework to generate this crucial data.

Chemical Structures of Interest

Below are the chemical structures of the two molecules at the core of this investigation.

Caption: Chemical structures of Methylisothiazole Propanoate and Ethylisothiazole Propanoate.

Experimental Design: A Forced Degradation Study

To comprehensively compare the stability of methyl and ethyl isothiazole propanoates, a forced degradation (or stress testing) study is the most effective approach. This involves subjecting the compounds to exaggerated storage conditions to accelerate degradation and identify potential degradation pathways. Such studies are a cornerstone of pharmaceutical development and are mandated by regulatory agencies to establish the intrinsic stability of a substance.[6][7]

Rationale for Experimental Choices

The selection of stress conditions is based on the known chemical vulnerabilities of the isothiazolinone class.[4]

  • pH Variation (Hydrolytic Stability): Isothiazolinones are generally stable in acidic media but degrade in alkaline solutions.[2][4] The rate of degradation often increases with pH.[2][5] This is attributed to the hydroxyl ion (OH⁻) acting as a nucleophile, attacking the electron-deficient sulfur atom and leading to the opening of the heterocyclic ring.[3][5] Testing across a range of pH values (e.g., acidic, neutral, and basic) is therefore essential.

  • Temperature (Thermal Stability): Increased temperature accelerates chemical reactions. By studying degradation at elevated temperatures (e.g., 40°C, 60°C), we can determine the thermal lability of the compounds and calculate degradation kinetics.[8][9]

  • Light (Photostability): Exposure to UV or fluorescent light can induce photodegradation. A photostability study, as outlined in ICH Q1B guidelines, is necessary to determine if the compounds are light-sensitive and require protection from light during storage and handling.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the comparative stability study, from sample preparation through to data analysis and interpretation.

G cluster_stress prep Sample Preparation (Stock solutions of Methyl & Ethyl Esters) stress Forced Degradation (Stress Conditions) prep->stress ph Hydrolytic (pH 4, 7, 9) temp Thermal (40°C, 60°C) light Photolytic (UV/Vis Light) control Control (Dark, 25°C, pH 7) sampling Time-Point Sampling (e.g., 0, 2, 4, 8, 24, 48 hrs) ph->sampling temp->sampling light->sampling control->sampling analysis Quantitative Analysis (HPLC-MS/MS) sampling->analysis data Data Processing & Kinetic Modeling (Calculate % remaining, Half-life) analysis->data report Comparative Stability Assessment data->report

Caption: Workflow for the comparative forced degradation study.

Methodologies and Protocols

This section provides detailed, step-by-step protocols for conducting the stability studies.

Materials and Reagents
  • Methylisothiazole propanoate (analytical standard, >99% purity)

  • Ethylisothiazole propanoate (analytical standard, >99% purity)

  • HPLC-grade acetonitrile and methanol

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Purified water (18.2 MΩ·cm)

  • Phosphate and borate buffer salts for pH control

Protocol: Hydrolytic Stability Study
  • Prepare Buffer Solutions: Create aqueous buffer solutions at pH 4.0 (acetate buffer), 7.0 (phosphate buffer), and 9.0 (borate buffer).

  • Prepare Test Samples: Prepare 100 µg/mL solutions of both methyl and ethyl isothiazole propanoate in each of the three buffer solutions.

  • Incubation: Store the solutions in sealed, light-protected vials at a constant temperature (e.g., 40°C).

  • Sampling: At predetermined time points (e.g., 0, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each solution.

  • Quenching: Immediately neutralize the pH of the aliquot (if acidic or basic) and dilute with the mobile phase to halt further degradation.

  • Analysis: Analyze the samples immediately using the validated HPLC-MS/MS method described below.

Protocol: Thermal Stability Study
  • Prepare Test Samples: Prepare 100 µg/mL solutions of both esters in a neutral buffer (pH 7.0).

  • Incubation: Place sets of sealed, light-protected vials in ovens maintained at 40°C and 60°C. A control set should be kept at 25°C.

  • Sampling and Analysis: Follow steps 4 and 6 from the hydrolytic study protocol.

Protocol: Analytical Method (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity, allowing for accurate quantification of the parent compound even in the presence of degradation products.[10][11]

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.[5]

  • Mass Spectrometry System:

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions must be determined by infusing pure standards of the methyl and ethyl esters. Hypothetical transitions would be based on the protonated molecular ion [M+H]⁺ as the precursor.

Anticipated Results and Data Interpretation

The primary output of these studies will be the concentration of the parent ester at each time point under each stress condition. This data allows for the calculation of degradation rates and half-lives.

Potential Degradation Pathways

The degradation of these esters is expected to proceed via two main pathways: hydrolysis of the ester linkage and cleavage of the isothiazolinone ring.

start Methyl/Ethyl Isothiazole Propanoate (Parent Compound) start->branch ester_hydrolysis Isothiazole Methanol/Ethanol + Propanoic Acid (Ester Hydrolysis Products) ring_opening N-Methyl/Ethyl-3-mercaptopropanamide derivatives (Ring Cleavage Products) branch->ester_hydrolysis  Ester Hydrolysis (Acid/Base Catalyzed) branch->ring_opening Ring Opening (Nucleophilic Attack, e.g., OH⁻)  

Caption: Potential degradation pathways for isothiazole propanoate esters.

Hypothetical Data Summary

The following tables present hypothetical data to illustrate the expected outcomes of the stability studies. The data is presented as the percentage of the initial compound remaining after 48 hours.

Table 1: Hydrolytic Stability (% Remaining after 48h at 40°C)

pH ConditionMethyl Isothiazole PropanoateEthyl Isothiazole Propanoate
pH 4.0 98.5%99.1%
pH 7.0 92.3%94.5%
pH 9.0 45.1%50.6%

Table 2: Thermal Stability (% Remaining after 48h at pH 7.0)

TemperatureMethyl Isothiazole PropanoateEthyl Isothiazole Propanoate
25°C (Control) 99.5%99.7%
40°C 92.3%94.5%
60°C 68.7%72.3%
Interpretation of Results
  • Effect of pH: Based on the hypothetical data in Table 1, both esters show significant degradation under alkaline conditions (pH 9.0), which is consistent with the known instability of the isothiazolinone ring in the presence of nucleophiles like OH⁻.[2][4][5] The stability is much higher in neutral and acidic media.

  • Effect of Temperature: As shown in Table 2, increasing the temperature accelerates degradation, as expected from chemical kinetics principles.[8][9]

  • Comparative Stability (Methyl vs. Ethyl): The hypothetical data suggests that the ethyl ester is marginally more stable than the methyl ester under both hydrolytic and thermal stress. This could be attributed to the slightly greater steric hindrance provided by the ethyl group, which may offer a minor protective effect against nucleophilic attack on both the ester carbonyl and the isothiazolinone ring. However, the dominant factor for degradation remains the environmental conditions (pH and temperature).

Conclusion and Formulation Implications

This guide outlines a comprehensive strategy for the comparative stability testing of methyl and ethyl isothiazole propanoates. The anticipated results suggest that while both compounds are susceptible to degradation, particularly at high pH and elevated temperatures, the ethyl ester may offer a slight stability advantage.

Key Implications for Formulation Professionals:

  • pH Control is Critical: To ensure the stability of products containing these preservatives, formulations should be buffered to be neutral or, ideally, slightly acidic (pH < 7).

  • Storage Conditions Matter: Products should be stored at controlled room temperature, and exposure to high heat should be avoided to minimize thermal degradation.

  • Ester Selection: For applications requiring maximum stability, particularly in aqueous formulations that may be subject to temperature fluctuations, ethylisothiazole propanoate may be the preferred candidate.

The experimental framework detailed here provides a self-validating system to generate the definitive data required to make informed decisions in drug development and product formulation, ensuring the delivery of safe and effective products.

References

  • Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT. (2022). MDPI. Available at: [Link]

  • Fungal Biodegradation of the Biocide 2-Methyl-4-Isothiazolin-3-One. (2018). Austin Publishing Group. Available at: [Link]

  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. (n.d.). PMC. Available at: [Link]

  • The fate of two isothiazolinone biocides, 5-chloro-2-methylisothiazol-3(2H). (2015). ScienceDirect. Available at: [Link]

  • The effects of pH on the degradation of isothiazolone biocides. (1992). ResearchGate. Available at: [Link]

  • Simultaneous quantitative analysis of four isothiazolinones and 3-iodo-2-propynyl butyl carbamate in hygienic consumer products. (2018). Environmental Engineering Research. Available at: [Link]

  • A review of antimicrobial stability testing guidance for outpatient parenteral antimicrobial therapy programmes: is it time for global harmonization of testing frameworks?. (2024). PMC. Available at: [Link]

  • Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography. (2023). MDPI. Available at: [Link]

  • Synthesis of benzo[d]isothiazoles: an update. (n.d.). Lirias. Available at: [Link]

  • Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). (2019). PMC. Available at: [Link]

  • Constructing a limit model and developing an HPLC-MS/MS analytical method for measuring isothiazolinone migration from children's sports protectors into sweat. (2025). PMC. Available at: [Link]

  • Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT. (2022). DSpace@EWHA. Available at: [Link]

  • MADE SAFE Viewpoint | Chemical Profile: Isothiazolinone Preservatives. (2023). MADE SAFE. Available at: [Link]

  • Analysis of isothiazolinone biocides in cosmetic products and detergents by HPLC. (n.d.). Macherey-Nagel. Available at: [Link]

  • Call for Global Standards in Antimicrobial Stability Testing to Improve Outpatient Care. (2024). British Society for Antimicrobial Chemotherapy. Available at: [Link]

  • Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. (1994). ResearchGate. Available at: [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). Thieme Chemistry. Available at: [Link]

  • Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. (1994). OSTI.GOV. Available at: [Link]

  • Extended stability of antimicrobial agents in administration devices. (2017). Oxford Academic. Available at: [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019). Medwin Publishers. Available at: [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019). Semantic Scholar. Available at: [Link]

  • (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019). ResearchGate. Available at: [Link]

  • Draft regional guidelines on stability testing of active substances and pharmaceutical products. (n.d.). World Health Organization (WHO). Available at: [Link]

  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. Available at: [Link]

  • Safety Assessment of Methylisothiazolinone and Methylchlorothiazolinone as Used in Cosmetics. (2019). Cosmetic Ingredient Review. Available at: [Link]

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Comparative

A Comparative Guide to the Synthesis and Batch Validation of Methyl 2-(1,2-thiazol-5-yl)propanoate

This guide provides a comprehensive comparison of two distinct synthetic methodologies for Methyl 2-(1,2-thiazol-5-yl)propanoate, a key intermediate in pharmaceutical development. We will delve into the rationale behind...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of two distinct synthetic methodologies for Methyl 2-(1,2-thiazol-5-yl)propanoate, a key intermediate in pharmaceutical development. We will delve into the rationale behind the chosen synthetic routes, provide detailed, step-by-step protocols, and present a robust analytical framework for validating synthesis yields and purity across different batches. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and reproducible manufacturing process for this important compound.

The thiazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its diverse biological activities.[1] The consistent and verifiable synthesis of thiazole-containing building blocks like Methyl 2-(1,2-thiazol-5-yl)propanoate is therefore of paramount importance. This guide aims to equip you with the necessary knowledge to not only synthesize this compound but also to rigorously validate your results, ensuring batch-to-batch consistency and compliance with stringent quality standards.

Synthetic Strategies: A Tale of Two Routes

We will explore two plausible and efficient synthetic pathways for the target molecule. Each method has its own set of advantages and challenges, which will be discussed in detail.

Method A: Hantzsch Thiazole Synthesis Adaptation

This classic approach involves the condensation of a thioamide with an α-haloketone. For our target molecule, we will adapt this by reacting 3-bromo-2-oxobutanoate with a suitable thioamide.

Method B: Thiazole Ring Formation from a Precursor

This alternative strategy involves constructing the thiazole ring onto a pre-existing propanoate backbone. This can offer advantages in terms of precursor availability and potential for diversification.

Experimental Protocols

What follows are detailed experimental procedures for both synthetic methods. It is crucial to adhere to all safety precautions and standard laboratory practices.

Method A: Hantzsch Thiazole Synthesis Adaptation

Step 1: Synthesis of Methyl 2-amino-4-methylthiazole-5-carboxylate

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 eq) in ethanol (100 mL).

  • To this solution, add methyl 2-chloro-3-oxobutanoate (1.0 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield methyl 2-amino-4-methylthiazole-5-carboxylate.

Step 2: Diazotization and Halogenation

  • Suspend the methyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) in an aqueous solution of hydrobromic acid (48%).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 1 hour.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

  • Slowly add the diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Propanoate Side Chain Introduction (Illustrative)

A subsequent step, not detailed here for brevity, would involve the introduction of the propanoate side chain at the 5-position, potentially through a cross-coupling reaction.

Method B: Thiazole Ring Formation from a Precursor

Step 1: Synthesis of a Thioamide Precursor

  • React methyl 2-mercaptopropanoate with an appropriate nitrogen source, such as cyanamide, under basic conditions to form the corresponding thioamide.

Step 2: Cyclization to Form the Thiazole Ring

  • In a suitable solvent, such as ethanol, react the thioamide precursor with a 2-carbon electrophile, for instance, a glyoxal derivative, in the presence of an acid catalyst.

  • Heat the reaction mixture to facilitate the cyclization and dehydration, leading to the formation of the thiazole ring.

  • Monitor the reaction by TLC and, upon completion, work up the reaction mixture by neutralizing the acid, extracting the product, and purifying by column chromatography.

Analytical Validation: Ensuring Quality and Consistency

A robust analytical workflow is essential to validate the yield and purity of each synthesized batch. The following techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and confirmation of the desired product. The spectra should be compared with reference data if available, or analyzed for characteristic shifts and coupling constants of the thiazole ring and the propanoate moiety.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment and quantification.[2][3] A validated HPLC method should be developed to separate the target compound from any starting materials, intermediates, and by-products.

  • Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight of the synthesized compound, confirming its identity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the molecule, such as the ester carbonyl and the C=N and C-S bonds of the thiazole ring.

Data Presentation and Comparison

To facilitate a clear comparison of the synthesis yields across different batches and between the two methods, the following tables summarize the hypothetical data.

Table 1: Batch Synthesis Data for Method A

Batch IDStarting Material (g)Crude Yield (g)Purified Yield (g)Purity (HPLC, %)
MA-00110.07.86.598.5
MA-00210.08.16.999.1
MA-00315.011.59.898.8

Table 2: Batch Synthesis Data for Method B

Batch IDStarting Material (g)Crude Yield (g)Purified Yield (g)Purity (HPLC, %)
MB-00110.08.57.299.2
MB-00210.08.97.599.5
MB-00315.012.810.799.3

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful implementation.

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Analytical Validation Method_A Method A: Hantzsch Adaptation Column_Chromatography Column Chromatography Method_A->Column_Chromatography Crude Product Method_B Method B: Precursor Cyclization Method_B->Column_Chromatography Crude Product NMR NMR (¹H, ¹³C) Column_Chromatography->NMR Purified Product HPLC HPLC (Purity) Column_Chromatography->HPLC MS Mass Spectrometry Column_Chromatography->MS

Caption: Overall workflow from synthesis to validation.

Comparative Logic of Method Selection

The choice between Method A and Method B will depend on several factors, including the availability of starting materials, desired scale, and tolerance for specific impurities.

Method_Selection_Logic Start Select Synthesis Route Precursor_Availability Starting Material Availability? Start->Precursor_Availability Method_A Method A: Hantzsch Precursor_Availability->Method_A Classic Reagents Available Method_B Method B: Cyclization Precursor_Availability->Method_B Custom Precursor Feasible Scalability Scalability Required? Method_A->Scalability Method_B->Scalability Impurity_Profile Specific Impurity Concerns? Scalability->Impurity_Profile Yes Scalability->Impurity_Profile No Final_Choice Final Method Selection Impurity_Profile->Final_Choice Consider Byproducts

Caption: Decision logic for selecting a synthetic method.

Conclusion

This guide has provided a framework for the synthesis and validation of Methyl 2-(1,2-thiazol-5-yl)propanoate. By carefully considering the synthetic methodologies and implementing a rigorous analytical plan, researchers can ensure the production of high-quality material for their drug discovery and development programs. The principles outlined here are broadly applicable to the synthesis of other heterocyclic compounds and underscore the importance of a data-driven approach to chemical manufacturing.

References

  • Rajappa, S., Sudarsanam, V., & Yadav, V. G. (1982). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(5), 451-455. [Link]

  • PubChem. (n.d.). 2-(4-Methyl-5-thiazolyl)ethyl propionate. National Center for Biotechnology Information. Retrieved from [Link]

  • Antonyan, A., et al. (2023). Synthesis, transformation and preliminary bioassay of 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives. Farmacia, 71(2), 245-255. [Link]

  • Maab, H., et al. (2019). Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. Journal of Pharmaceutical Research International, 28(3), 1-8. [Link]

  • Patel, A. B. (2017). Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry, 10(3), 382. [Link]

  • Shinde, Y., & Patankar-Jain, K. (2022). Analytical Method Development and Validation for Simultaneous Estimation of 5-methyl-N-{[2-(morpholin-4-yl)quinolin-3-yl]methyl}-1,3-thiazol-2-amine in Bulk Form. IRE Journals, 6(3), 106-111. [Link]

  • U.S. Food and Drug Administration. (2014). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

Sources

Validation

Elemental analysis reference data for Methyl 2-(1,2-thiazol-5-yl)propanoate

Technical Characterization Guide: Methyl 2-(1,2-thiazol-5-yl)propanoate Executive Summary This guide provides definitive reference data and comparative performance analysis for Methyl 2-(1,2-thiazol-5-yl)propanoate (C₇H₉...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Characterization Guide: Methyl 2-(1,2-thiazol-5-yl)propanoate

Executive Summary

This guide provides definitive reference data and comparative performance analysis for Methyl 2-(1,2-thiazol-5-yl)propanoate (C₇H₉NO₂S), a specialized heterocyclic building block. While 1,3-thiazoles are ubiquitous in medicinal chemistry, the 1,2-thiazole (isothiazole) isomer offers distinct bioisosteric properties, including altered lipophilicity and metabolic stability profiles.

This document is designed for medicinal chemists and analytical scientists. It establishes the theoretical elemental baselines , compares the compound's stability against its 1,3-thiazole analog, and details a self-validating protocol for confirming purity in sulfur-rich heterocycles.

Part 1: Elemental Analysis Reference Data

For researchers synthesizing or procuring Methyl 2-(1,2-thiazol-5-yl)propanoate, the following theoretical values serve as the primary quality control (QC) standard.

Molecular Formula: C₇H₉NO₂S Molecular Weight: 171.22 g/mol [1]

ElementTheoretical Mass %Acceptable Tolerance (±0.4%)Detection Challenges
Carbon (C) 49.11% 48.71% – 49.51%Standard combustion.
Hydrogen (H) 5.30% 4.90% – 5.70%Hygroscopic moisture can inflate H values.
Nitrogen (N) 8.18% 7.78% – 8.58%N-S bond cleavage efficiency is critical.
Sulfur (S) 18.73% 18.33% – 19.13%High sulfur content requires WO₃ catalyst to prevent low recovery.
Oxygen (O) 18.69% Calculated by differenceDirect O analysis is rarely performed for this class.

Critical Insight: Unlike standard aromatics, the N-S bond in the 1,2-thiazole ring requires higher combustion temperatures (>1000°C) and specific catalytic oxidation (e.g., Tungsten/Tin) to ensure quantitative conversion to SO₂ and NOₓ. Standard protocols often yield low Nitrogen/Sulfur values due to incomplete bond rupture.

Part 2: Comparative Performance Guide

This section compares Methyl 2-(1,2-thiazol-5-yl)propanoate (Target) against its most common alternative, Methyl 2-(1,3-thiazol-5-yl)propanoate (Analog).

Chemical Stability Profile

The "performance" of a building block is defined by its ability to survive reaction conditions.

Feature1,2-Thiazole (Target) 1,3-Thiazole (Alternative) Implication for Synthesis
N-S Bond Strength Weak (Labile) N/A (C-S-C bond) The 1,2-thiazole N-S bond is susceptible to reductive cleavage (e.g., by Raney Ni, NaBH₄) and nucleophilic attack.
Basicity (pKₐ) Lower Higher 1,2-thiazoles are less likely to interfere with metal catalysts but are weaker H-bond acceptors.
Electrophilicity High at C-3 Moderate at C-2 The 1,2-isomer is prone to ring-opening in strong base (pH > 12).
Analytical Differentiation (Identification)

Distinguishing the 1,2-isomer from the 1,3-isomer is a common QC challenge.

  • ¹H NMR Signature: The 1,2-thiazole ring protons typically appear as two doublets with a smaller coupling constant (J ≈ 1.6–2.0 Hz) compared to the 1,3-thiazole (J ≈ 3.0–3.5 Hz or singlets if substituted).

  • Retention Time (RP-HPLC): The 1,2-thiazole derivative is generally more polar (elutes earlier) than the 1,3-analog due to the dipole moment created by the adjacent heteroatoms.

Part 3: Experimental Protocols

Protocol A: High-Precision CHNS Analysis for Isothiazoles

Objective: To obtain accurate elemental data without N-S bond interference.

  • Sample Preparation:

    • Dry the sample under high vacuum (0.1 mbar) at 40°C for 4 hours to remove surface moisture.

    • Weigh 2.0–2.5 mg of sample into a Tin (Sn) capsule .

  • Catalyst Addition (Crucial Step):

    • Add ~5 mg of Tungsten(VI) oxide (WO₃) powder directly into the capsule.

    • Reasoning: WO₃ acts as a flux and oxygen donor, preventing the formation of refractory sulfur compounds and ensuring complete combustion of the N-S moiety.

  • Combustion Parameters:

    • Furnace Temp: Set to 1150°C (Standard is often 950°C; the boost is required for isothiazoles).

    • Oxygen Dose: Increase O₂ injection time by 20% to ensure excess oxidant.

  • Validation:

    • Run a sulfanilamide standard (S=18.62%) as a QC check before the sample. The S recovery must be >99.5%.

Protocol B: Chemical Stability Stress Test

Objective: To validate the reagent's integrity before use in multistep synthesis.

  • Dissolve 10 mg of Methyl 2-(1,2-thiazol-5-yl)propanoate in 1 mL of MeOH.

  • Add 1 eq. of NaBH₄ at 0°C.

  • Monitor by TLC/LC-MS at 15 min and 1 hour.

    • Pass Criteria: >95% starting material remaining.

    • Fail Criteria: Appearance of ring-opened thio-amine products (indicating N-S cleavage).

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting between the 1,2-thiazole and 1,3-thiazole scaffolds and the validation workflow.

G Start Drug Design Requirement Choice Select Scaffold Start->Choice Criteria Is Metabolic Stability Priority? Choice->Criteria Thiazole13 1,3-Thiazole (Standard) Analysis QC: Elemental Analysis Thiazole13->Analysis Thiazole12 1,2-Thiazole (Isothiazole) Thiazole12->Analysis Criteria->Thiazole13 No (Standard) Criteria->Thiazole12 Yes (Bioisostere) MethodStd Standard Combustion (950°C) Analysis->MethodStd 1,3-Isomer MethodMod Modified Combustion (1150°C + WO3) Analysis->MethodMod 1,2-Isomer (N-S Bond) Result Verify %S and %N (Target: 18.73% S) MethodStd->Result MethodMod->Result

Caption: Workflow for scaffold selection and specific analytical modifications required for the 1,2-thiazole isomer.

References

  • Isothiazoles in Medicinal Chemistry: Title: Isothiazoles in the Design and Synthesis of Biologically Active Substances. Source: Thieme Connect (Synthesis).
  • Elemental Analysis of Sulfur Heterocycles

    • Title: Microanalysis of sulfur-containing organic compounds: Challenges and solutions.
    • Source: Royal Society of Chemistry (Analyst).
    • Link:[Link]

  • Comparative Chemistry (Thiazole vs Isothiazole)

    • Title: Coordination chemistry of thiazoles, isothiazoles and thiadiazoles.[2]

    • Source: Coordination Chemistry Reviews (via ResearchG
    • Link:[Link]

  • Isothiazole Stability

    • Title: A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
    • Source: Medwin Publishers.
    • Link:[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 2-(1,2-thiazol-5-yl)propanoate

This document provides a detailed protocol for the proper disposal of Methyl 2-(1,2-thiazol-5-yl)propanoate, a compound utilized in various research and development applications. The following procedures are designed to...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the proper disposal of Methyl 2-(1,2-thiazol-5-yl)propanoate, a compound utilized in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. As a Senior Application Scientist, my objective is to present this information with technical accuracy and practical, field-tested insights to foster a culture of safety and responsibility in the laboratory.

Hazard Assessment and Characterization

1.1. Profile by Chemical Analogy

  • Thiazole Derivatives: The thiazole ring is a component of many biologically active compounds.[1][2] Thiazole and its derivatives are often flammable and can exhibit toxic properties.[3] It is prudent to assume that Methyl 2-(1,2-thiazol-5-yl)propanoate may be harmful if ingested, inhaled, or absorbed through the skin, and could cause skin and eye irritation.[3]

  • Propanoate Esters: Esters with a low carbon count are often flammable liquids.[4][5] Ethyl propanoate, a similar ester, is a highly flammable liquid and vapor.[4] The decomposition of propanoate esters can produce carbon monoxide and carbon dioxide.[4]

  • Sulfur-Containing Compounds: The presence of a sulfur atom in the thiazole ring necessitates consideration of sulfur compound emissions upon incineration.[6] Careless disposal of sulfur-containing wastes can lead to the acidification of soil and groundwater.[7]

Based on this analysis, Methyl 2-(1,2-thiazol-5-yl)propanoate should be handled as a flammable, toxic, and environmentally hazardous chemical .

Assumed Hazard Category Classification Primary Precautionary Actions
Physical Hazards Flammable Liquid (Assumed)Keep away from heat, sparks, open flames, and hot surfaces.[3] Use spark-proof tools and explosion-proof equipment.[4]
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation - Assumed)Avoid breathing vapors.[8] Wear protective gloves, clothing, and eye/face protection.[8]
Skin/Eye Irritation (Assumed)Causes skin and eye irritation.[8][9] Wash hands thoroughly after handling.[8]
Environmental Hazards Harmful to Aquatic Life (Assumed)Avoid release to the environment.[10] Do not allow to enter drains or waterways.[3]

Personal Protective Equipment (PPE)

When handling Methyl 2-(1,2-thiazol-5-yl)propanoate, the following PPE is mandatory:

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use chemical safety goggles or a face shield.[8]

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood.[8]

Spill Management Protocol

In the event of a spill, immediate and decisive action is critical.

3.1. Spill Response Workflow

Waste_Segregation cluster_generation Waste Generation Point cluster_collection Waste Collection cluster_storage Satellite Accumulation Area A Methyl 2-(1,2-thiazol-5-yl)propanoate Waste B Select Appropriate, Compatible Container (e.g., Glass or Polyethylene) A->B Collect Waste C Affix 'Hazardous Waste' Label B->C Label Immediately D Label with Full Chemical Name and Hazards ('Flammable', 'Toxic') C->D Detail Contents E Store in Designated, Ventilated Area D->E Transfer to Storage F Segregate from Incompatible Wastes (e.g., Oxidizers, Acids, Bases) E->F G Keep Container Securely Closed F->G

Caption: Waste collection and segregation workflow.

4.2. Step-by-Step Disposal Protocol

  • Container Selection: Collect waste Methyl 2-(1,2-thiazol-5-yl)propanoate in a dedicated, properly sealed, and chemically compatible hazardous waste container. [11]Plastic is often preferred. [12]2. Labeling: The container must be clearly labeled with:

    • The words "Hazardous Waste." [11] * The full chemical name: "Methyl 2-(1,2-thiazol-5-yl)propanoate." [3] * The approximate concentration and volume. [3] * The date when waste was first added. [3] * Prominent hazard warnings (e.g., "Flammable," "Toxic"). [3]3. Storage: Store the waste container in a designated satellite accumulation area. [11][12]This area should be near the point of generation, well-ventilated, and away from sources of ignition and incompatible materials. [3][11]4. Arrange for Pickup: Contact your institution's EHS office or a certified hazardous waste disposal company to schedule a pickup. [12][13]Provide them with a complete and accurate description of the waste. [3]5. Empty Containers: Empty containers that held Methyl 2-(1,2-thiazol-5-yl)propanoate must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). [13]The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container labels should be completely defaced, and the container can then be disposed of in the appropriate glass or plastic recycling bin. [13][14]

Decontamination of Equipment

All laboratory equipment, such as glassware and magnetic stir bars, that has been in contact with Methyl 2-(1,2-thiazol-5-yl)propanoate must be decontaminated.

  • Pre-rinse: Rinse the equipment with a suitable solvent (e.g., acetone or ethanol) to remove the bulk of the chemical residue. Collect this rinsate as hazardous waste.

  • Wash: Wash the equipment with soap and water.

  • Final Rinse: Rinse with deionized water.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
  • Proper Disposal of 4-(2,4-Dimethylphenyl)
  • Hazardous Chemical Waste Management Guidelines. Columbia University.
  • Laboratory Chemical Waste Management Guidelines. (2003). University of Pennsylvania.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Hazardous Waste and Disposal. American Chemical Society.
  • Evaluating Ethyl Propanoate as a Waste Treatment Agent. (2025).
  • Propionic Acid. PubChem.
  • Safety Data Sheet - Propanoic acid ethyl ester. (2010). Fisher Scientific.
  • Safety Data Sheet - Methyl propiol
  • Acceptable Drain Disposal Procedures. (2016). USDA ARS.
  • Safety Data Sheet - Methylisothiazolinone. (2024). Cayman Chemical.
  • Safety Data Sheet - METHYL 2-(5-BROMOPYRIMIDIN-2-YL)
  • 2-(4-Methyl-5-thiazolyl)
  • Safety Data Sheet - Propanoic acid, 2-propenyl ester. (2018). Synerzine.
  • Safety D
  • Guidelines for the Disposal of Sulphur Containing Solid Waste. Open Government Program.
  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (2023). DOI.
  • 3660b sulfur cleanup. EPA.
  • 10 CSR 10-6.260 Restriction of Emission of Sulfur Compounds. EPA.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). PMC.
  • Thiazole derivatives: prospectives and biological applications. (2024).
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI.
  • Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. (2011). Open Government Program.
  • EPA Hazardous Waste Codes. EPA.

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Handling

Comprehensive Handling Guide: Personal Protective Equipment for Methyl 2-(1,2-thiazol-5-yl)propanoate

This guide provides essential safety protocols and operational directives for the handling and disposal of Methyl 2-(1,2-thiazol-5-yl)propanoate. As the toxicological properties of many novel chemical entities are not fu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of Methyl 2-(1,2-thiazol-5-yl)propanoate. As the toxicological properties of many novel chemical entities are not fully characterized, this document is founded on the precautionary principle, deriving its recommendations from the known hazard profiles of analogous chemical structures, specifically thiazole derivatives and methyl esters. The primary objective is to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and ensure a safe laboratory environment.

Hazard Assessment and the Precautionary Principle

A comprehensive review of available safety data reveals no specific Safety Data Sheet (SDS) for Methyl 2-(1,2-thiazol-5-yl)propanoate. Therefore, a risk assessment must be conducted based on its constituent functional groups.

  • Thiazole Moiety: Thiazole-containing compounds exhibit a wide spectrum of biological activities and, consequently, potential toxicities. Some derivatives are known to be skin and eye irritants, with potential for harm if inhaled or swallowed[1][2][3]. The stability of thiazoles in common laboratory solvents like DMSO can also be a concern, potentially leading to degradation products with unknown hazard profiles[4][5].

  • Methyl Ester Moiety: Simple esters like methyl propionate are often volatile and flammable liquids. They can act as skin and eye irritants, and inhalation of high concentrations may cause respiratory irritation and central nervous system effects such as dizziness[6][7].

Given these factors, Methyl 2-(1,2-thiazol-5-yl)propanoate must be handled as a substance with unknown toxicity. All operational procedures should adhere to the principle of "As Low As Reasonably Achievable" (ALARA) for chemical exposure.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling Methyl 2-(1,2-thiazol-5-yl)propanoate.

Protection Level Scenario Required PPE Rationale / Standard
Eye & Face All handling operationsChemical safety gogglesProvides protection against splashes and incidental contact. Must comply with ANSI Z87.1 (US) or EN 166 (EU) standards[8][9].
Operations with significant splash risk (e.g., transfers >100 mL, heating)Face shield (worn over safety goggles)Offers full-face protection from splashes and energetic releases[9][10].
Hand All handling operationsDisposable Nitrile GlovesOffers good chemical resistance for incidental contact with a broad range of chemicals. Inspect gloves before use and change them immediately if contamination is suspected[9].
Body All handling operationsLong-sleeved Laboratory CoatProtects skin and personal clothing from contamination. A flame-retardant coat is recommended when working with flammable solvents.
Respiratory Handling volatile solutions or generating aerosols outside of a fume hoodNIOSH-approved N95 Respirator (or equivalent)Minimizes inhalation of aerosols or vapors. Required for handling powders or in poorly ventilated areas. Use must be part of a comprehensive respiratory protection program[1][9][10].

Safe Handling & Operational Workflow

Adherence to a systematic workflow is essential for minimizing risk. The following procedure outlines the key stages of handling Methyl 2-(1,2-thiazol-5-yl)propanoate.

Engineering Controls

All manipulations of this compound, including weighing, dissolving, and transferring, should be conducted within a certified chemical fume hood. This is the primary engineering control to prevent inhalation exposure[9].

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Assemble all necessary equipment (glassware, stir plates, solvents) and verify its integrity.

    • Don all required PPE as specified in the table above.

  • Aliquotting and Use:

    • Retrieve the compound from its designated storage location.

    • Carefully weigh or measure the required amount within the fume hood.

    • Keep the primary container tightly sealed when not in use[1][11].

    • Perform the experimental procedure, ensuring all operations are contained within the fume hood.

  • Post-Procedure Cleanup:

    • Decontaminate all non-disposable equipment that came into contact with the compound. An appropriate solvent wash (e.g., ethanol or acetone) followed by soap and water is recommended[12].

    • Wipe down the work surface within the fume hood.

    • Dispose of all contaminated disposable materials (e.g., pipette tips, wipes, gloves) in the designated hazardous waste container[13].

  • Personal Decontamination:

    • Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).

    • Wash hands thoroughly with soap and water after handling is complete[8].

Workflow Visualization

The following diagram illustrates the lifecycle of handling Methyl 2-(1,2-thiazol-5-yl)propanoate in a laboratory setting.

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Procedure cluster_final 4. Final Steps prep_ppe Don Required PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood handle_weigh Weigh / Aliquot Compound prep_hood->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_equip Decontaminate Equipment handle_exp->cleanup_equip cleanup_waste Segregate Hazardous Waste cleanup_equip->cleanup_waste cleanup_area Clean Work Area cleanup_waste->cleanup_area final_ppe Doff PPE Correctly cleanup_area->final_ppe final_wash Wash Hands Thoroughly final_ppe->final_wash

Sources

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